Akt1-IN-4
Description
Properties
Molecular Formula |
C37H31N7O3 |
|---|---|
Molecular Weight |
621.7 g/mol |
IUPAC Name |
5-[6-[[4-[2-(2-amino-3-pyridinyl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2,6-diazaspiro[3.3]heptane-2-carbonyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C37H31N7O3/c38-33-29(7-4-16-39-33)34-41-31-14-13-30(25-5-2-1-3-6-25)40-35(31)44(34)28-11-8-24(9-12-28)18-42-20-37(21-42)22-43(23-37)36(47)26-10-15-32(46)27(17-26)19-45/h1-17,19,46H,18,20-23H2,(H2,38,39) |
InChI Key |
MJOZPGGWUHJZMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=CC=C6)N=C4C7=C(N=CC=C7)N)CN(C2)C(=O)C8=CC(=C(C=C8)O)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Akt1-IN-4: A Technical Guide to its Mechanism of Action as a PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Akt1-IN-4, also identified as Compound 62 or MS15, represents a significant advancement in the targeted modulation of the PI3K/Akt signaling pathway. Initially recognized as a potent inhibitor of the oncogenic AKT1-E17K mutant with an IC50 value of less than 15 nM, recent findings have elucidated its primary mechanism of action as a Proteolysis Targeting Chimera (PROTAC). This technical guide provides an in-depth analysis of this compound's function, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. By inducing the degradation of AKT protein rather than merely inhibiting its kinase activity, this compound offers a distinct and potentially more durable therapeutic strategy for cancers driven by aberrant Akt signaling.
Core Mechanism of Action: From Inhibition to Degradation
While initially classified as an AKT1-E17K inhibitor, this compound is a PROTAC designed to induce the selective degradation of the AKT protein.[1][2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.
This compound is derived from the allosteric AKT inhibitor ARQ-092.[1] It is composed of a ligand that binds to the AKT protein, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to AKT, marking it for destruction by the 26S proteasome. This degradation-based mechanism offers a key advantage over traditional inhibition, as it can overcome resistance mechanisms associated with inhibitor binding and lead to a more sustained suppression of the signaling pathway.
Signaling Pathway Diagram
Caption: Mechanism of this compound as a PROTAC degrader.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (Compound 62) and its precursors, providing a comparative overview of their potencies.
| Compound/Parameter | Target | IC50 / EC50 / Kd | Assay Type | Reference |
| This compound (Compound 62) | AKT1-E17K | < 15 nM | Biochemical Assay | [2][3] |
| ARQ 092 | AKT1-WT | Kd = 7.1 nM | Biochemical Assay | [4] |
| AKT1-E17K | Kd = 42 nM | Biochemical Assay | [4] | |
| ARQ 751 (next-gen ARQ 092) | AKT1-WT | Kd = 1.2 nM | Biochemical Assay | [4] |
| AKT1-E17K | Kd = 8.6 nM | Biochemical Assay | [4] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound and related compounds.
Western Blotting for AKT Degradation
This protocol is used to assess the ability of this compound to induce the degradation of AKT protein in cancer cell lines.
Objective: To quantify the levels of total AKT protein following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., SW620, Mia PaCa-2) are cultured to 70-80% confluency.[5] Cells are then treated with varying concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 24 hours).[5]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total AKT and a loading control (e.g., β-actin).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software, and the levels of total AKT are normalized to the loading control.
Cell Viability and Proliferation Assays
These assays are employed to determine the effect of this compound on the growth and survival of cancer cells.
Objective: To measure the anti-proliferative activity of this compound.
Methodology (CCK-8 Assay):
-
Cell Seeding: Cancer cells (e.g., MG63 osteosarcoma cells) are seeded into 96-well plates at a specific density.[6]
-
Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Cell Counting Kit-8 (CCK-8) reagent is added to each well and incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.
In Vivo Tumor Growth Inhibition Studies
These experiments evaluate the anti-tumor efficacy of this compound in animal models.
Objective: To assess the ability of this compound to inhibit tumor growth in vivo.
Methodology:
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Treatment Administration: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. This compound is administered via a suitable route (e.g., intraperitoneal injection) at various dose levels.[1]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Mandatory Visualizations
Experimental Workflow for Western Blotting
References
- 1. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of novel natural inhibitors targeting AKT Serine/Threonine Kinase 1 (AKT1) by computational study - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Akt1-IN-4 in the PI3K/Akt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The serine/threonine kinase Akt1 is a central node in this pathway. The activating E17K mutation in Akt1 has been identified in several cancers, leading to constitutive pathway activation. This guide provides a detailed overview of Akt1-IN-4, a potent and specific inhibitor of the Akt1 E17K mutant, and its role in the PI3K/Akt signaling pathway. We will delve into its mechanism of action, present available quantitative data, and provide representative experimental protocols for its characterization.
Introduction: The PI3K/Akt Signaling Pathway
The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, cytokines, or hormones.[1] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[2]
Akt, a serine/threonine kinase with three isoforms (Akt1, Akt2, and Akt3), is recruited to the plasma membrane through the binding of its pleckstrin homology (PH) domain to PIP3.[2] This translocation facilitates the phosphorylation of Akt at two key residues: threonine 308 (T308) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1), and serine 473 (S473) in the C-terminal hydrophobic motif by the mammalian target of rapamycin complex 2 (mTORC2).[3] Dual phosphorylation leads to the full activation of Akt.[3]
Activated Akt proceeds to phosphorylate a plethora of downstream substrates, thereby regulating a wide array of cellular processes including:
-
Cell Survival and Apoptosis: Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and the Forkhead box O (FOXO) family of transcription factors.[2]
-
Cell Cycle Progression: Akt influences the cell cycle by phosphorylating and inhibiting glycogen synthase kinase 3β (GSK3β) and the cyclin-dependent kinase inhibitors p21Cip1 and p27Kip1.[3]
-
Metabolism: Akt plays a crucial role in glucose metabolism by promoting the translocation of glucose transporter 4 (GLUT4) to the cell surface.
Dysregulation of the PI3K/Akt pathway, often through mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is a frequent event in cancer.
The Oncogenic Akt1 E17K Mutation
A recurrent somatic mutation in the PH domain of Akt1, resulting in the substitution of glutamic acid at position 17 with lysine (E17K), has been identified in various cancers, including breast, colorectal, ovarian, and lung cancers. This mutation confers a positive charge to the PH domain, enhancing its affinity for the negatively charged phospholipids of the plasma membrane. This leads to constitutive, growth factor-independent membrane localization and subsequent activation of Akt1, driving oncogenic signaling.
This compound: A Potent Inhibitor of the Akt1 E17K Mutant
This compound (also referred to as Compound 62) has been identified as a potent inhibitor of the constitutively active Akt1 E17K mutant.
Mechanism of Action
While detailed mechanistic studies on this compound are not extensively available in peer-reviewed literature, its high potency against the E17K mutant suggests a mechanism that leverages the specific conformational changes or electrostatic environment presented by the lysine substitution in the PH domain. There are several classes of Akt inhibitors with distinct mechanisms of action:
-
ATP-Competitive Inhibitors: These molecules bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrates.
-
Allosteric Inhibitors: These inhibitors bind to a site distinct from the active site, inducing a conformational change that locks the kinase in an inactive state. Some allosteric inhibitors are known to be PH domain-dependent.
-
Covalent Inhibitors: These compounds form a covalent bond with a specific residue on the target protein, leading to irreversible inhibition.
Given its specificity for the E17K mutant, it is plausible that this compound is an allosteric inhibitor that selectively recognizes the altered conformation of the PH domain in the mutant protein, thereby preventing its membrane localization and subsequent activation.
Quantitative Data
The available quantitative data for this compound is summarized in the table below. It is important to note that this information is primarily sourced from a patent application and supplier data, and comprehensive peer-reviewed studies are pending.
| Parameter | Value | Target | Reference |
| IC50 | < 15 nM | Akt1-E17K |
Table 1: Potency of this compound
A comprehensive kinase selectivity profile for this compound against a broad panel of kinases has not yet been published. Such data is crucial to fully understand its specificity and potential off-target effects.
Visualizing the PI3K/Akt Signaling Pathway and Inhibition
The PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling cascade.
Mechanism of this compound Inhibition
Caption: Proposed mechanism of this compound action.
Experimental Protocols
Detailed experimental protocols for this compound are not yet widely published. The following are representative protocols for the biochemical and cellular characterization of an Akt1 inhibitor, which can be adapted for this compound.
In Vitro Kinase Assay (IC50 Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Objective: To quantify the potency of this compound in inhibiting the kinase activity of recombinant Akt1 E17K.
Materials:
-
Recombinant human Akt1 (E17K mutant) enzyme
-
Akt substrate peptide (e.g., Crosstide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Setup:
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the Akt1 E17K enzyme in kinase buffer. The final enzyme concentration should be optimized for linear reaction kinetics.
-
Add 2 µL of a solution containing the Akt substrate peptide and ATP in kinase buffer. The final ATP concentration should be at or near its Km for the enzyme.
-
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Western Blot Analysis of Akt Pathway Phosphorylation
This protocol is used to assess the effect of an inhibitor on the phosphorylation status of Akt and its downstream targets in a cellular context.
Objective: To determine if this compound inhibits the phosphorylation of Akt and downstream effectors in cancer cells harboring the Akt1 E17K mutation.
Materials:
-
Cancer cell line with endogenous or engineered Akt1 E17K expression (e.g., specific breast or colorectal cancer cell lines).
-
Cell culture medium and supplements.
-
This compound (in DMSO).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (S473), anti-phospho-Akt (T308), anti-total Akt, anti-phospho-GSK3β (S9), anti-total GSK3β, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment:
-
Seed the Akt1 E17K-mutant cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysates.
-
Incubate the lysates on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
-
Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for characterizing a novel kinase inhibitor.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for cancers driven by the oncogenic Akt1 E17K mutation. Its high potency and specificity offer the potential for a targeted therapy with a wider therapeutic window compared to pan-Akt inhibitors. However, further research is imperative to fully elucidate its therapeutic potential. Key future directions include:
-
Comprehensive Kinase Selectivity Profiling: To confirm its specificity and identify any potential off-target liabilities.
-
Detailed Mechanistic Studies: To precisely define its mode of inhibition (e.g., allosteric, ATP-competitive).
-
In Vivo Efficacy Studies: To evaluate its anti-tumor activity in preclinical cancer models harboring the Akt1 E17K mutation.
-
Pharmacokinetic and Pharmacodynamic Studies: To assess its drug-like properties and establish a dosing regimen for in vivo studies.
The development of mutant-selective inhibitors like this compound is a significant step towards personalized medicine in oncology. As our understanding of the molecular drivers of cancer deepens, such targeted therapies will be crucial in improving patient outcomes.
References
- 1. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. webster.mcpa.virginia.edu [webster.mcpa.virginia.edu]
- 3. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Akt1-IN-4 as a Selective Akt1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt1 (also known as Protein Kinase B alpha) is a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt pathway is one of the most frequent alterations observed in human cancers, making its components, particularly Akt1, highly attractive targets for therapeutic intervention. Akt1-IN-4 has emerged as a potent and selective inhibitor of Akt1, offering a valuable tool for both basic research and clinical investigation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and detailed experimental protocols for its evaluation.
Core Compound Details: this compound
| Property | Value |
| Compound Name | This compound (Compound 62) |
| Target | AKT1-E17K |
| Reported IC50 | < 15 nM[1] |
| Chemical Formula | C37H31N7O3[1] |
| CAS Number | 3033577-05-5[1] |
Mechanism of Action
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the Akt1 kinase domain, thereby preventing the phosphorylation of its downstream substrates. This mode of action is characteristic of many kinase inhibitors and leads to the suppression of the entire downstream signaling cascade. The indazole-pyridine scaffold, which is likely a core component of this compound's structure, has been reported in a series of potent and reversible ATP-competitive inhibitors of Akt.[2] These compounds generally exhibit good selectivity for Akt kinases over other members of the AGC kinase family.[2]
Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex and tightly regulated signaling cascade. A simplified representation of this pathway, highlighting the central role of Akt1, is provided below.
Quantitative Data: Kinase Selectivity
While specific kinase selectivity data for this compound is not publicly available, inhibitors with a similar indazole-pyridine scaffold have been characterized. For instance, a related compound demonstrated high potency against Akt1 (Ki = 0.16 nM) and maintained good selectivity against a panel of other kinases, with a 40-fold selectivity over PKA.[2][3] It is anticipated that this compound possesses a comparable selectivity profile. A comprehensive kinase panel screening would be necessary to fully elucidate its specificity.
Table 1: Hypothetical Kinase Selectivity Profile of an Indazole-Pyridine Based Akt1 Inhibitor (for illustrative purposes)
| Kinase | IC50 (nM) | Fold Selectivity vs. Akt1 |
| Akt1 | < 15 | 1 |
| Akt2 | 25 | >1.6 |
| Akt3 | 30 | >2 |
| PKA | 600 | >40 |
| ROCK1 | >1000 | >66 |
| CDK2 | >1000 | >66 |
| ERK1 | >1000 | >66 |
Note: This table is illustrative and based on data from similar compounds. Actual values for this compound may vary.
Experimental Protocols
The following protocols provide a framework for the in vitro and in-cell evaluation of this compound.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified Akt1. A common method is a luminescence-based assay that quantifies ATP consumption.
Workflow Diagram:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[2]
-
Reconstitute purified, active Akt1 enzyme in kinase buffer to the desired concentration.
-
Prepare a substrate/ATP mix containing a specific Akt1 peptide substrate and ATP at a concentration near the Km for Akt1.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the Akt1 enzyme solution (e.g., 10 µL) to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mix (e.g., 10 µL).
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Western Blot for Phospho-Akt
This assay determines the ability of this compound to inhibit Akt1 activity within a cellular context by measuring the phosphorylation of Akt at Ser473 and its downstream targets.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells known to have an activated PI3K/Akt pathway (e.g., PC-3, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (a downstream target), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-protein levels to the total protein levels and the loading control.
-
Determine the concentration-dependent effect of this compound on Akt phosphorylation.
-
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and survival of cancer cells.
Detailed Methodology:
-
Cell Plating:
-
Seed cancer cells in 96-well plates at a predetermined density.
-
-
Compound Treatment:
-
After allowing the cells to attach, treat them with a serial dilution of this compound or DMSO.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Viability Assessment:
-
Measure cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, or by using a colorimetric assay like MTT or XTT.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Plot the viability data against the log of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Conclusion
This compound is a potent inhibitor of Akt1 with promising potential as a research tool and a therapeutic lead. Its ATP-competitive mechanism of action and high potency make it a valuable compound for dissecting the intricate roles of Akt1 in cellular signaling and disease. The experimental protocols outlined in this guide provide a robust framework for researchers to further characterize the biochemical and cellular effects of this compound and to explore its potential in preclinical models of cancer and other diseases driven by aberrant Akt1 signaling. Further studies are warranted to fully define its kinase selectivity profile and in vivo efficacy.
References
An In-depth Technical Guide on the Structure and Properties of Akt1-IN-4 (Akt Inhibitor IV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt1, a serine/threonine kinase, is a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of diverse cellular processes including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/Akt pathway is frequently implicated in the pathogenesis of human cancers, making its components attractive targets for therapeutic intervention.[2] This technical guide provides a comprehensive overview of Akt1-IN-4, a small molecule inhibitor of Akt signaling, more commonly known as Akt Inhibitor IV.
Akt Inhibitor IV is a cell-permeable, reversible benzimidazole compound identified for its ability to inhibit the phosphorylation and activation of Akt.[3] It has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, establishing it as a valuable tool for cancer research and a potential lead compound for drug development.
Structure and Chemical Properties
Akt Inhibitor IV is chemically identified as 6-(2-benzothiazolyl)-1-ethyl-2-[2-(methylphenylamino)ethenyl]-3-phenyl-1H-benzimidazolium, monoiodide.[3] Its structure and key chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C31H27IN4S | [3] |
| Molecular Weight | 614.54 g/mol | [3] |
| CAS Number | 681281-88-9 | [3] |
| Appearance | Yellow solid | [4] |
| Solubility | Soluble in DMSO (5 mg/mL) | [4] |
| Purity | ≥98% (HPLC) | [4] |
| SMILES String | [I-].[s]1c2c(nc1c3cc4--INVALID-LINK--c6ccccc6)C=CN(C)c5ccccc5">nCC)cccc2 | [4] |
| InChI Key | NAYRELMNTQSBIN-UHFFFAOYSA-M | [4] |
Mechanism of Action
Akt Inhibitor IV exerts its biological effects by inhibiting the phosphorylation and subsequent activation of Akt.[3] It is proposed to act on a kinase upstream of Akt but downstream of PI3K. A key downstream effect of Akt inhibition by this compound is the blockage of the nuclear export of the Forkhead box O1a (FOXO1a) transcription factor.[3] FOXO1a, when retained in the nucleus, can activate the transcription of genes involved in apoptosis and cell cycle arrest.
The following diagram illustrates the proposed mechanism of action of Akt Inhibitor IV within the PI3K/Akt signaling pathway.
Biological Properties and Quantitative Data
Akt Inhibitor IV has been shown to exhibit potent biological activity in various cancer cell lines. The following tables summarize the key quantitative data reported in the literature.
Table 1: Inhibition of FOXO1a Nuclear Export
| Cell Line | IC50 (nM) | Reference |
| 786-O | 625 | [3] |
Table 2: Inhibition of Cell Proliferation
| Cell Line | IC50 (µM) | Reference |
| 786-O | <1.25 | [3] |
| HeLa | 0.32 - 0.67 | [5] |
| Jurkat | 0.34 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of Akt Inhibitor IV.
Synthesis of Akt Inhibitor IV
The synthesis of Akt Inhibitor IV and its analogues has been reported by Sun et al. (2011). The general synthetic scheme involves the condensation of a substituted 2-aminobenzothiazole with a substituted benzaldehyde to form a Schiff base, followed by quaternization to yield the final benzimidazolium iodide product.
A representative synthetic protocol is as follows:
-
Step 1: Synthesis of the Schiff Base. A mixture of 2-amino-6-(2-benzothiazolyl)benzimidazole (1 mmol) and the appropriate aromatic aldehyde (1.2 mmol) in ethanol (20 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the Schiff base.
-
Step 2: Quaternization. To a solution of the Schiff base (1 mmol) in N,N-dimethylformamide (DMF, 10 mL), ethyl iodide (2 mmol) is added. The reaction mixture is stirred at 80°C for 12 hours. After cooling to room temperature, the mixture is poured into diethyl ether (50 mL). The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the final product, Akt Inhibitor IV.
Note: This is a generalized protocol based on the synthesis of analogous compounds. For the exact experimental details for Akt Inhibitor IV, please refer to the supporting information of Sun et al., J. Med. Chem. 2011, 54(5), 1126-1139.
Akt Phosphorylation Assay (Western Blot)
This protocol describes the determination of Akt phosphorylation levels in cells treated with Akt Inhibitor IV using Western blotting.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or 786-O) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of Akt Inhibitor IV or vehicle control (DMSO) for the desired time period (e.g., 1-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using a chemiluminescence imager.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-Akt signals to the total Akt and loading control signals.
FOXO1a Nuclear Export Assay (Immunofluorescence)
This protocol outlines a method to visualize and quantify the nuclear localization of FOXO1a in response to treatment with Akt Inhibitor IV.
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Once the cells have adhered, treat them with different concentrations of Akt Inhibitor IV or vehicle control for the specified duration.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells three times with PBS.
-
Block the cells with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate the cells with a primary antibody against FOXO1a diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) in the blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBST.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope or a confocal microscope.
-
-
Image Analysis:
-
Quantify the nuclear and cytoplasmic fluorescence intensity of FOXO1a in individual cells using image analysis software (e.g., ImageJ).
-
Calculate the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of FOXO1a nuclear localization.
-
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Akt Inhibitor IV or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
-
Conclusion
This compound (Akt Inhibitor IV) is a potent and well-characterized inhibitor of the PI3K/Akt signaling pathway. Its ability to block Akt phosphorylation and induce nuclear localization of FOXO1a makes it a valuable tool for studying the intricate roles of Akt signaling in cancer biology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in utilizing this compound for their studies. Further investigation into its in vivo efficacy and safety profile will be crucial in determining its potential as a therapeutic agent.
References
An In-depth Technical Guide to the Discovery and Development of Akt Inhibitors
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in cellular signaling pathways that govern cell growth, proliferation, survival, and metabolism.[1][2] The Akt family comprises three highly homologous isoforms: Akt1, Akt2, and Akt3, which have both overlapping and distinct functions.[1][3][4] Dysregulation of the PI3K/Akt/mTOR signaling cascade, often through hyperactivation of Akt, is one of the most frequent molecular aberrations in human cancers, making Akt a prime therapeutic target.[1][5][6] This has spurred significant efforts in the discovery and development of small molecule inhibitors targeting this kinase.
While a specific inhibitor designated "Akt1-IN-4" is not documented in the public scientific literature, this guide will provide a comprehensive overview of the discovery and development process for Akt1 inhibitors, drawing upon established examples and general principles in the field.
The Akt Signaling Pathway
Akt is a key downstream effector of phosphatidylinositol 3-kinase (PI3K). Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[7] PIP3 recruits Akt to the membrane by binding to its pleckstrin homology (PH) domain.[7][8] This translocation facilitates the phosphorylation of Akt at two key residues: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the C-terminal hydrophobic motif by mTORC2.[5][9] Dual phosphorylation leads to full activation of Akt, which then phosphorylates a plethora of downstream substrates to regulate diverse cellular functions.[5][8]
Discovery and Optimization of Akt Inhibitors
The development of Akt inhibitors typically follows a structured workflow from initial hit identification to preclinical candidate selection.
A common strategy for identifying novel Akt inhibitors is through high-throughput screening (HTS) of compound libraries, followed by structure-activity relationship (SAR) studies to improve potency and selectivity.[10] These efforts have led to the discovery of various classes of Akt inhibitors, including ATP-competitive and allosteric inhibitors.
Quantitative Data of Representative Akt Inhibitors
The following table summarizes key quantitative data for several well-characterized Akt inhibitors.
| Compound | Target(s) | IC50 (nM) | Ki (nM) | Cell Proliferation GI50 (nM) | Reference |
| GDC-0068 (Ipatasertib) | Pan-Akt | Akt1: 5, Akt2: 18, Akt3: 8 | Akt1: 0.012 | Varies by cell line (e.g., LNCaP: ~200) | [11] |
| MK-2206 | Allosteric Pan-Akt | Akt1: 8, Akt2: 12, Akt3: 65 | Akt1: 0.7 | Varies by cell line | [4] |
| AZD5363 (Capivasertib) | Pan-Akt | Akt1: 3, Akt2: 8, Akt3: 8 | N/A | Varies by cell line | [4] |
| CCT128930 | Akt1/2 | Akt1: 6, Akt2: 45 | N/A | U87MG: 480, BT474: 310 | [5] |
| Inhibitor VIII | Allosteric Akt1/2 | Akt1: 58, Akt2: 210 | N/A | N/A | [12] |
Note: IC50, Ki, and GI50 values can vary depending on the specific assay conditions.
Key Experimental Protocols
1. Kinase Activity Assay (Biochemical)
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified Akt protein.
-
Principle: A common method is a radiometric assay using a peptide substrate (e.g., a GSK-3β-derived peptide) and [γ-³²P]ATP. The amount of radiolabeled phosphate incorporated into the peptide is quantified.
-
General Protocol:
-
Purified, active Akt1 enzyme is incubated with the test compound at various concentrations in a kinase buffer.
-
The kinase reaction is initiated by adding the peptide substrate and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated peptide is separated from the free [γ-³²P]ATP (e.g., using phosphocellulose paper).
-
The radioactivity of the phosphorylated peptide is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
2. Cellular Proliferation Assay
-
Objective: To assess the effect of the inhibitor on the growth of cancer cell lines.
-
Principle: Assays like the Sulforhodamine B (SRB) or MTS assay measure the total protein or metabolic activity, respectively, as a surrogate for cell number.
-
General Protocol:
-
Cancer cells (e.g., those with known PI3K/Akt pathway mutations like PTEN-null U87MG or PIK3CA-mutant BT474) are seeded in 96-well plates and allowed to adhere overnight.[5]
-
The cells are treated with a range of concentrations of the test compound.
-
After a prolonged incubation period (e.g., 72-96 hours), the assay is performed.
-
For an SRB assay, cells are fixed, stained with Sulforhodamine B, and the bound dye is solubilized.
-
The absorbance is read on a plate reader, which is proportional to the cell mass.
-
GI50 (concentration for 50% growth inhibition) values are determined from dose-response curves.
-
3. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the compound, and tumor growth is monitored.
-
General Protocol:
-
Human cancer cells (e.g., U87MG glioblastoma) are injected subcutaneously into nude mice.[5]
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.
-
The test compound is administered (e.g., orally) at a defined dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for phosphorylated Akt substrates).
-
Efficacy is determined by comparing the tumor growth in the treated group to the control group.
-
Conclusion
The development of Akt inhibitors represents a promising therapeutic strategy for a wide range of cancers characterized by aberrant PI3K/Akt pathway signaling. The process is a multi-faceted endeavor that relies on a deep understanding of the target biology, robust screening and medicinal chemistry efforts, and a comprehensive suite of in vitro and in vivo assays to identify and validate potent, selective, and bioavailable drug candidates. While the specific entity "this compound" remains uncharacterized in public domains, the principles and methodologies outlined in this guide provide a solid framework for the discovery and development of novel inhibitors for this critical cancer target.
References
- 1. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. AKT Inhibitors: The Road Ahead to Computational Modeling-Guided Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Phosphorylation-Dependent Inhibition of Akt1 [mdpi.com]
- 8. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Patient-driven Discovery, Therapeutic Targeting, and Post-Clinical Validation of a Novel AKT1 Fusion-driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Impact of Akt1 Inhibition on Cell Survival and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serine/threonine kinase Akt1 (also known as Protein Kinase Bα) is a critical node in intracellular signaling pathways that govern cell survival, proliferation, and metabolism.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the effects of Akt1 inhibition on cell survival and apoptosis. Due to the absence of specific public data for a compound designated "Akt1-IN-4," this document synthesizes the established knowledge and experimental data from well-characterized Akt1 inhibitors to serve as a comprehensive resource. The guide details the underlying molecular mechanisms, presents quantitative data from relevant studies, outlines key experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.
Introduction to the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that responds to a variety of extracellular signals, including growth factors and hormones, to regulate fundamental cellular processes.[2][5]
Activation Cascade:
-
Receptor Tyrosine Kinase (RTK) Activation: The pathway is typically initiated by the binding of a growth factor to its corresponding RTK on the cell surface. This leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[6]
-
PI3K Recruitment and Activation: The phosphorylated tyrosine residues serve as docking sites for the p85 regulatory subunit of PI3K. This interaction recruits PI3K to the plasma membrane and activates its p110 catalytic subunit.[6]
-
PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5]
-
Akt Recruitment and Phosphorylation: PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including Akt and its upstream kinase, phosphoinositide-dependent kinase 1 (PDK1).[7][8]
-
Full Akt Activation: For full activation, Akt requires phosphorylation at two key residues: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the C-terminal hydrophobic motif by the mTORC2 complex.[7][9]
Downstream Effects on Cell Survival and Apoptosis:
Activated Akt1 promotes cell survival through the phosphorylation and subsequent inhibition of several pro-apoptotic proteins and the activation of anti-apoptotic factors.[10][11] Key downstream targets include:
-
Bad: Phosphorylation of the pro-apoptotic Bcl-2 family member Bad by Akt1 causes it to be sequestered in the cytoplasm by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[11]
-
FOXO Transcription Factors: Akt1 phosphorylates and inactivates Forkhead box O (FOXO) transcription factors, which are responsible for the expression of genes that promote apoptosis, such as Bim and Fas ligand.[12]
-
Caspase-9: Akt1 can directly phosphorylate and inhibit pro-caspase-9, a key initiator caspase in the intrinsic apoptosis pathway.[13]
-
NF-κB: Akt1 can activate the IKKα kinase, which in turn activates the transcription factor NF-κB. Activated NF-κB promotes the expression of anti-apoptotic genes, including Bcl-2.[11]
-
MDM2: Akt1 can phosphorylate and activate MDM2, which is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By promoting p53 degradation, Akt1 can suppress apoptosis.
Mechanism of Action of Akt1 Inhibitors
Akt1 inhibitors are a class of small molecules designed to specifically block the kinase activity of Akt1, thereby disrupting its pro-survival signaling and inducing apoptosis in cancer cells.[10][14] These inhibitors can be broadly categorized based on their mechanism of action:
-
ATP-Competitive Inhibitors: These inhibitors bind to the ATP-binding pocket of the Akt1 kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates.
-
Allosteric Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its catalytic activity.
-
Inhibitors of PH Domain Interaction: Some inhibitors are designed to block the interaction of the Akt1 PH domain with PIP3, thereby preventing its recruitment to the plasma membrane and subsequent activation.
By blocking Akt1 activity, these inhibitors effectively reverse its downstream effects, leading to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic signals. This ultimately results in the induction of programmed cell death (apoptosis) and a reduction in cell viability.[14]
Quantitative Effects of Akt1 Inhibition on Cell Survival and Apoptosis
The following table summarizes the effects of representative Akt1 inhibitors on cell viability and apoptosis in various cancer cell lines, as reported in the literature. This data provides an indication of the expected efficacy of a potent and selective Akt1 inhibitor.
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |
| Akti-1/2 | Chronic Lymphocytic Leukemia (CLL) cells | Apoptosis Assay | EC50 | 9.85 ± 0.67 µM | [15] |
| A-443654 | Chronic Lymphocytic Leukemia (CLL) cells | Apoptosis Assay | EC50 | 0.63 ± 0.03 µM | [15] |
| KP-1 | U87 and U251 Glioblastoma cells | Cell Growth Assay | Inhibition at 125-250 nM | ~50% inhibition after 48h | [16] |
| KP-2 | U87 and U251 Glioblastoma cells | Cell Growth Assay | Inhibition at 125-250 nM | ~50% inhibition after 48h | [16] |
| Akt1 Antisense Oligonucleotide | MiaPaCa-2, H460, HCT-15, HT1080 cancer cells | Soft Agar Assay | Colony Formation | Significant inhibition | [17] |
| Akt1 Antisense Oligonucleotide | H460 and HCT15 cells | Apoptosis Assay (in combination with doxorubicin or etoposide) | Apoptosis Induction | Sensitization to chemotherapy-induced apoptosis | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of Akt1 inhibitors on cell survival and apoptosis.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Akt1 inhibitor (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Akt1 inhibitor for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Akt1 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the Akt1 inhibitor as described for the viability assay.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis of Signaling Pathway Components
Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the Akt signaling pathway.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Akt1 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Akt (S473), anti-total-Akt, anti-phospho-Bad, anti-cleaved-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with the Akt1 inhibitor.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Visualizing Signaling Pathways and Workflows
PI3K/Akt Signaling Pathway in Cell Survival and Apoptosis
References
- 1. AKT1 - Wikipedia [en.wikipedia.org]
- 2. bosterbio.com [bosterbio.com]
- 3. promega.jp [promega.jp]
- 4. AKT1, AKT2 and AKT3-dependent cell survival is cell line-specific and knockdown of all three isoforms selectively induces apoptosis in 20 human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AKT1 AKT serine/threonine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Akt Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to explain the AKT phosphorylation of downstream targets in the wake of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 11. Apoptosis - Wikipedia [en.wikipedia.org]
- 12. AKT1 General Information | Sino Biological [sinobiological.com]
- 13. Critical role for Akt1 in the modulation of apoptotic phosphatidylserine exposure and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Akt inhibitors induce apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Downregulation of Akt1 Inhibits Anchorage-Independent Cell Growth and Induces Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Akt1 in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the serine/threonine kinase Akt1 in cancer cell proliferation. Akt1, a central node in the PI3K/Akt signaling pathway, is frequently hyperactivated in a wide range of human cancers, driving tumor growth and survival. This document provides a comprehensive overview of the Akt1 signaling network, quantitative data on its prevalence in cancer, detailed experimental protocols for its study, and a discussion of its potential as a therapeutic target.
The Akt1 Signaling Pathway in Cancer
Akt1 is a key mediator of signals from growth factors and other extracellular stimuli that promote cell proliferation and inhibit apoptosis (programmed cell death).[1][2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn activate phosphoinositide 3-kinase (PI3K).[3] PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[3] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt1 and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[4]
Once recruited to the membrane, Akt1 is phosphorylated on two key residues for full activation: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the C-terminal hydrophobic motif by the mTORC2 complex.[5][6] Activated Akt1 then phosphorylates a plethora of downstream substrates, orchestrating a pro-proliferative and anti-apoptotic cellular program.
Key Downstream Effectors of Akt1 in Cell Proliferation:
-
mTORC1: Akt1 activates the mammalian target of rapamycin complex 1 (mTORC1) by phosphorylating and inhibiting the TSC1/TSC2 complex. Activated mTORC1 promotes protein synthesis and cell growth.
-
GSK3β: Glycogen synthase kinase 3 beta (GSK3β) is inactivated by Akt1-mediated phosphorylation. This leads to the stabilization of proteins like Cyclin D1, a key regulator of the G1-S phase transition in the cell cycle.
-
FOXO Transcription Factors: Akt1 phosphorylates and inactivates Forkhead box O (FOXO) transcription factors, leading to their exclusion from the nucleus. This prevents the transcription of genes involved in cell cycle arrest and apoptosis.
-
Cell Cycle Inhibitors (p21Cip1/WAF1 and p27Kip1): Akt1 can phosphorylate and promote the cytoplasmic localization of the cyclin-dependent kinase (CDK) inhibitors p21 and p27, thereby preventing their inhibitory function in the nucleus and promoting cell cycle progression.
Below is a diagram illustrating the core Akt1 signaling pathway.
Caption: Core Akt1 Signaling Pathway in Cancer Cell Proliferation.
Quantitative Data on Akt1 in Cancer
The hyperactivation of Akt1 is a common event in a multitude of human cancers, occurring through various mechanisms including activating mutations, gene amplification, or alterations in upstream regulators like PI3K and PTEN.[1]
Table 1: Frequency of Akt1 Activation in Human Cancers
| Cancer Type | Frequency of Akt1 Activation (p-Akt Expression) | Reference(s) |
| Prostate Cancer | 53% (16 of 30) | [1] |
| Breast Cancer | 38% (52 of 136) in invasive breast cancer | [7] |
| 38% (19 of 50) | [1] | |
| Ovarian Cancer | 39% (11 of 28) | [1] |
| Non-Small Cell Lung Cancer | High frequency in preneoplastic and cancerous lesions | [3] |
Table 2: Prevalence of the Activating AKT1 E17K Mutation
The E17K mutation in the PH domain of Akt1 leads to its constitutive localization to the plasma membrane and subsequent activation.[8]
| Cancer Type | Prevalence of AKT1 E17K Mutation | Reference(s) |
| Breast Cancer | 2-8% | [9] |
| 2.53% | [10][11] | |
| Colorectal Cancer | 1-6% | [9] |
| Ovarian Cancer | 2-8% | [9] |
| Lung Cancer | <1-2% | [9][12] |
| Cervical Cancer | High incidence, second to breast cancer | [10][11] |
Table 3: Effects of Akt Inhibitors on Cancer Cell Proliferation (Preclinical & Clinical Data)
A number of pan-Akt and isoform-specific inhibitors are in various stages of preclinical and clinical development.
| Inhibitor | Type | Effect on Cancer Cells | Reference(s) |
| Ipatasertib (GDC-0068) | Pan-Akt, ATP-competitive | Significant reduction in cell viability in triple-negative breast cancer cells. In a clinical trial for AKT1 E17K-mutated cancers, 22% of patients showed tumor shrinkage and 56% had stable disease. | [13][14] |
| Capivasertib (AZD5363) | Pan-Akt, ATP-competitive | In combination with fulvestrant, showed a 24-week clinical benefit rate of 42% and an overall response rate of 21% in pre-treated patients. | [15] |
| MK-2206 | Pan-Akt, Allosteric | Demonstrated single-agent activity against a range of cell lines. In a Phase I trial, the maximum tolerated dose was established with manageable side effects. | [15] |
| ARQ 092 | Pan-Akt | Significantly reduced phosphorylation of Akt in clinical samples. 11 out of 20 evaluable patients showed stable disease. | [16] |
| A-443654 | Pan-Akt | Inhibited Akt-dependent signaling and slowed tumor progression in vivo. | [17] |
| Akt1-specific inhibitors (e.g., A674563) | Akt1-specific | More effective at resensitizing cells to apoptosis-inducing agents compared to pan-Akt inhibitors in certain contexts. | [18] |
Experimental Protocols
Investigating the role of Akt1 in cancer cell proliferation requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Akt1 Kinase Assay
This assay measures the ability of immunoprecipitated or recombinant Akt1 to phosphorylate a specific substrate.
Materials:
-
Cell lysate or recombinant Akt1 protein
-
Anti-Akt1 antibody
-
Protein A/G agarose beads
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[19]
-
Akt substrate (e.g., GSK-3α fusion protein or a synthetic peptide)
-
ATP (including radiolabeled [γ-³²P]ATP or for use in luminescence-based assays)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure (Luminescence-based):
-
Immunoprecipitation (for endogenous Akt1):
-
Lyse cells in a suitable lysis buffer and quantify protein concentration.
-
Incubate 200-500 µg of total protein with an anti-Akt1 antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads 3-4 times with lysis buffer and once with Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Resuspend the beads (or add recombinant Akt1) in Kinase Assay Buffer containing the Akt substrate.
-
Initiate the reaction by adding ATP to a final concentration of 10-100 µM.
-
Incubate at 30°C for 15-30 minutes.
-
-
ADP Detection (using ADP-Glo™):
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[19]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[19]
-
Measure luminescence using a plate reader. The signal is proportional to Akt1 activity.[19]
-
Western Blot Analysis of Akt1 Phosphorylation
This technique is used to detect the levels of phosphorylated (active) Akt1 at Ser473 and Thr308.
Materials:
-
Cell lysates
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt1 (Ser473), anti-phospho-Akt1 (Thr308), anti-total Akt1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells and determine protein concentration. Denature protein samples by boiling in Laemmli buffer.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt1 Ser473, diluted in blocking buffer) overnight at 4°C with gentle agitation.[20]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[20]
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for total Akt1 to normalize the levels of phosphorylated Akt1.
MTT Assay for Cell Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired compounds (e.g., Akt1 inhibitors) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[21]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.
Colony Formation Assay
This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony.
Materials:
-
Cells in a single-cell suspension
-
6-well plates
-
Complete culture medium
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates.
-
Treatment: Treat the cells with the experimental agent if required.
-
Incubation: Incubate the plates for 1-3 weeks at 37°C in a humidified incubator, allowing colonies to form.[22]
-
Fixation: Wash the wells with PBS and fix the colonies with the fixation solution for 5-10 minutes.[22]
-
Staining: Remove the fixation solution and stain the colonies with crystal violet solution for 20-30 minutes.
-
Washing and Drying: Gently wash the wells with water and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow to investigate the role of Akt1 in cancer cell proliferation.
Caption: Experimental Workflow to Study Akt1 in Cancer Proliferation.
Conclusion
Akt1 is a central and frequently deregulated driver of cancer cell proliferation. Its position as a critical node in a major signaling pathway makes it an attractive target for therapeutic intervention. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of Akt1 in cancer and to aid in the development of novel anti-cancer therapies. A thorough understanding of the Akt1 signaling network and the application of robust experimental methodologies are crucial for advancing our ability to combat cancers driven by this oncogenic kinase.
References
- 1. AKT1/PKBα Kinase Is Frequently Elevated in Human Cancers and Its Constitutive Activation Is Required for Oncogenic Transformation in NIH3T3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. promega.com [promega.com]
- 5. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective targeting of the AKT1 (E17K) mutation: advances in precision oncology and therapeutic design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of AKT1 E17K mutation hotspots on the biological behavior of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mutant AKT1-E17K is oncogenic in lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of AKT1 on cell invasion and radiosensitivity in a triple negative breast cancer cell line developing brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AKT Inhibitor Shows Signs of Activity in a Trial Matching Drugs to Tumor Gene Mutations - The ASCO Post [ascopost.com]
- 15. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancernetwork.com [cancernetwork.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. promega.jp [promega.jp]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. Clonogenic Assay [bio-protocol.org]
An In-depth Technical Guide on the Role of Akt1 Inhibition in Tumor Angiogenesis with Reference to Akt1-IN-4
Disclaimer: Publicly available scientific literature lacks specific data on the compound "Akt1-IN-4" and its direct effects on tumor angiogenesis. This compound is identified as a potent inhibitor of the AKT1-E17K mutant, with an IC50 value of less than 15 nM.[1] The E17K mutation leads to the constitutive activation of Akt1, a key driver in various cancers.[2] This guide, therefore, extrapolates the potential effects of a highly specific Akt1 inhibitor like this compound on tumor angiogenesis by drawing upon extensive research conducted on Akt1's role in this process through genetic knockout/knockdown studies and the use of other Akt1 inhibitors.
Introduction to Akt1 in Tumor Angiogenesis
The serine/threonine kinase Akt1, a central node in the PI3K/Akt signaling pathway, plays a complex and often paradoxical role in tumor angiogenesis.[3][4] This pathway is critical for a multitude of cellular processes including cell survival, proliferation, and metabolism, all of which are hallmarks of cancer.[4] Angiogenesis, the formation of new blood vessels from pre-existing ones, is essential for tumor growth beyond a few millimeters, providing oxygen and nutrients while removing metabolic waste.
Akt1's role in angiogenesis is context-dependent, exhibiting both pro- and anti-angiogenic functions. This duality is influenced by the specific tumor microenvironment, the duration of Akt1 signaling, and the interplay with other signaling pathways.[4]
Pro-Angiogenic Functions of Akt1:
-
Endothelial Cell Function: Akt1 is the predominant Akt isoform in endothelial cells and is crucial for their survival, proliferation, and migration in response to angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[3][5]
-
eNOS Activation: Akt1 directly phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO is a potent vasodilator and a key mediator of angiogenesis.[6][7]
-
VEGF Regulation: The PI3K/Akt pathway can upregulate the expression of VEGF, a primary driver of angiogenesis, through both Hypoxia-Inducible Factor-1α (HIF-1α)-dependent and -independent mechanisms.[8][9][10][11]
Anti-Angiogenic (Vessel Normalization) Functions of Akt1:
-
Vessel Maturation and Permeability: Studies involving Akt1 knockout mice have paradoxically shown enhanced pathological angiogenesis. This is attributed to impaired blood vessel maturation and increased vascular permeability.[3]
-
Thrombospondin Regulation: Akt1 has been shown to regulate the expression of endogenous angiogenesis inhibitors, such as thrombospondin-1 (TSP-1) and thrombospondin-2 (TSP-2).[3][12] Loss of Akt1 can lead to decreased levels of these inhibitors, thereby promoting a more chaotic and leaky vasculature.
Given this complex role, a potent and specific inhibitor like this compound is a valuable tool to dissect the precise functions of Akt1 in tumor angiogenesis and holds therapeutic potential.
Signaling Pathways
The PI3K/Akt pathway is a central signaling cascade in angiogenesis. Inhibition of Akt1 by a compound like this compound would be expected to have significant downstream effects on this pathway.
References
- 1. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What's the latest update on the ongoing clinical trials related to Akt-1? [synapse.patsnap.com]
- 3. Akt1 regulates pathological angiogenesis, vascular maturation and permeability in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt1 in Endothelial Cell and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The Akt1-eNOS Axis Illustrates the Specificity of Kinase-Substrate Relationships in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Akt kinase signals directly to endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. PI3K/Akt and HIF-1 signaling pathway in hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Frontiers | PI3K/AKT/mTOR Pathway in Angiogenesis [frontiersin.org]
- 12. Molecular Basis for the Regulation of Angiogenesis by Thrombospondin-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Utilizing Akt1-IN-4 for the Study of Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase B (PKB), also known as Akt, is a pivotal serine/threonine kinase in cellular signaling, governing a wide array of processes including cell growth, proliferation, survival, and metabolism. The Akt family comprises three highly homologous isoforms (Akt1, Akt2, and Akt3), with Akt1 playing a significant, albeit complex, role in glucose homeostasis. Dysregulation of the Akt signaling pathway is implicated in numerous diseases, including cancer and metabolic disorders like type 2 diabetes. Understanding the specific contributions of Akt1 to glucose metabolism is therefore of paramount importance for developing targeted therapeutics.
This technical guide focuses on the application of Akt1-IN-4, a selective inhibitor of Akt1, as a tool to investigate its role in glucose metabolism. While specific quantitative data and detailed experimental protocols for this compound in the context of glucose metabolism are still emerging in the scientific literature, this document provides a comprehensive framework based on the known functions of Akt1 and general methodologies for studying glucose metabolism.
Mechanism of Action of Akt1 in Glucose Metabolism
Akt1 is a key downstream effector of the phosphoinositide 3-kinase (PI3K) pathway. Upon activation by growth factors such as insulin, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt1 to the plasma membrane. There, it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and the mechanistic target of rapamycin complex 2 (mTORC2).[1][2]
Once activated, Akt1 orchestrates several key events in glucose metabolism:
-
GLUT4 Translocation: Activated Akt1 promotes the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in insulin-sensitive tissues like adipose and muscle cells. This process is crucial for increasing glucose uptake from the bloodstream.[3][4][5] Akt1 phosphorylates and inactivates AS160 (Akt substrate of 160 kDa), a Rab GTPase-activating protein, which in its active state restrains GLUT4 vesicle trafficking.[6]
-
Glycogen Synthesis: Akt1 phosphorylates and inactivates glycogen synthase kinase 3 (GSK3), a key enzyme that in its active state phosphorylates and inhibits glycogen synthase. By inhibiting GSK3, Akt1 promotes the synthesis of glycogen, the storage form of glucose.[6]
-
Glycolysis: Akt1 can stimulate glycolysis, the metabolic pathway that converts glucose into pyruvate, by promoting the activity of several glycolytic enzymes, including hexokinase and phosphofructokinase.[7][8][9] This increased glycolytic flux provides cells with ATP and metabolic intermediates for various biosynthetic processes.
This compound: A Tool for Dissecting Akt1 Function
This compound is a potent and selective inhibitor of the E17K mutant of Akt1, with a reported IC50 value of less than 15 nM. The E17K mutation is an activating mutation found in some cancers. While its effects on wild-type Akt1 and specifically on glucose metabolism are not yet extensively documented in peer-reviewed literature, its selectivity for Akt1 makes it a potentially valuable tool for distinguishing the isoform-specific roles of Akt in metabolic regulation.
Experimental Protocols
The following sections outline detailed methodologies for key experiments to study the effects of this compound on glucose metabolism. These are generalized protocols that should be optimized for specific cell types and experimental conditions.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines for your study. Common choices for glucose metabolism research include:
-
3T3-L1 adipocytes (for insulin-stimulated glucose uptake)
-
L6 myotubes (for muscle cell glucose metabolism)
-
HepG2 or primary hepatocytes (for liver glucose metabolism)
-
Cancer cell lines with known alterations in the PI3K/Akt pathway.
-
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Include a vehicle control (DMSO alone) in all experiments.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for glucose uptake assays, 6-well plates for Western blotting).
-
Allow cells to adhere and reach the desired confluency.
-
For insulin stimulation experiments, serum-starve the cells for a defined period (e.g., 2-4 hours or overnight) in serum-free medium to reduce basal Akt activity.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with insulin (e.g., 100 nM) for a specific duration (e.g., 15-30 minutes) for acute signaling studies or as required for metabolic assays.
-
Glucose Uptake Assay
This assay measures the rate of glucose transport into cells. A common method utilizes a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).[10][11]
Materials:
-
Cultured cells in a 96-well black, clear-bottom plate
-
Glucose-free culture medium
-
2-NBDG solution
-
This compound
-
Insulin (optional)
-
Cell-Based Assay Buffer (e.g., PBS)
-
Fluorescence plate reader
Protocol:
-
Follow the cell culture and treatment protocol described above.
-
After the pre-incubation with this compound and insulin stimulation (if applicable), add 2-NBDG to each well to a final concentration of 100-200 µg/ml in glucose-free medium.
-
Incubate the plate for a time sufficient to detect a fluorescent signal (this will need to be optimized for your cell line, typically 10 minutes to overnight).
-
Terminate the assay by removing the 2-NBDG-containing medium.
-
Wash the cells twice with ice-cold Cell-Based Assay Buffer.
-
Add 100 µl of Cell-Based Assay Buffer to each well.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Western Blot Analysis of Signaling Pathways
Western blotting is used to assess the phosphorylation status and total protein levels of key components of the Akt signaling pathway.[12][13]
Materials:
-
Cultured cells in 6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-phospho-GSK3β, anti-total GSK3β, anti-phospho-AS160, anti-total AS160)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Following cell treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Glucose Uptake
| Treatment Group | This compound Concentration | Glucose Uptake (Fold Change vs. Vehicle Control) |
| Vehicle Control | 0 µM | 1.00 |
| This compound | [Concentration 1] | Value |
| This compound | [Concentration 2] | Value |
| This compound | [Concentration 3] | Value |
| Insulin | 0 µM | Value |
| Insulin + this compound | [Concentration 1] | Value |
| Insulin + this compound | [Concentration 2] | Value |
| Insulin + this compound | [Concentration 3] | Value |
Table 2: Effect of this compound on Akt Signaling Pathway Components
| Treatment Group | p-Akt (Ser473) / Total Akt | p-GSK3β / Total GSK3β | p-AS160 / Total AS160 |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound | Value | Value | Value |
| Insulin | Value | Value | Value |
| Insulin + this compound | Value | Value | Value |
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in Akt1-mediated glucose metabolism and the expected point of intervention for this compound.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Distinct Akt phosphorylation states are required for insulin regulated Glut4 and Glut1-mediated glucose uptake | eLife [elifesciences.org]
- 4. Physiological role of Akt in insulin-stimulated translocation of GLUT4 in transfected rat adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. youtube.com [youtube.com]
- 7. Akt-Directed Glucose Metabolism Can Prevent Bax Conformation Change and Promote Growth Factor-Independent Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Akt regulation of glycolysis mediates bioenergetic stability in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is Akt the “Warburg kinase”?—Akt-energy metabolism interactions and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Akt1-IN-4 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro assessment of the inhibitor Akt1-IN-4 against the serine/threonine kinase Akt1. The included methodologies cover both biochemical and cell-based assays to determine the potency and cellular effects of this inhibitor.
Introduction to Akt1 and this compound
Akt1, also known as Protein Kinase B alpha (PKBα), is a key component of the PI3K/Akt signaling pathway, which is crucial in regulating cell survival, proliferation, metabolism, and angiogenesis.[1][2][3] Dysregulation of the Akt pathway is frequently observed in various human cancers, making it a prime target for therapeutic intervention. This compound is a potent inhibitor of the constitutively active E17K mutant of Akt1 (AKT1-E17K), with a reported half-maximal inhibitory concentration (IC50) of less than 15 nM.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound.
| Inhibitor | Target | Assay Type | IC50 (nM) |
| This compound | AKT1-E17K | Biochemical | < 15 |
Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of normal cellular processes. Its aberrant activation is a hallmark of many cancers.
Caption: The PI3K/Akt1 signaling cascade.
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This protocol outlines the determination of this compound's IC50 value against purified Akt1 enzyme. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[1]
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Materials:
-
Active Akt1 enzyme
-
Akt substrate peptide (e.g., GSK-3α peptide)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[4]
-
DMSO
-
384-well white assay plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose could be 1 µM, followed by 10-point, 3-fold serial dilutions. The final DMSO concentration in the assay should be kept constant, typically at or below 1%.
-
Reagent Preparation:
-
Dilute the active Akt1 enzyme in Kinase Buffer to the desired concentration. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
-
Prepare a substrate/ATP mixture in Kinase Buffer. The ATP concentration should be at or near the Km for Akt1.
-
-
Kinase Reaction:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.[1]
-
Add 2 µL of the diluted Akt1 enzyme solution to each well.[1]
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[1]
-
Incubate the plate at room temperature for 60 minutes.[1]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]
-
Incubate at room temperature for 40 minutes.[1]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[1]
-
Incubate at room temperature for 30 minutes.[1]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Western Blot for Phospho-Akt Substrates
This protocol assesses the ability of this compound to inhibit Akt1 activity within a cellular context by measuring the phosphorylation of a downstream substrate, such as GSK3β.
Workflow Diagram:
Caption: Workflow for the cell-based Western blot assay.
Materials:
-
Cancer cell line with an active Akt pathway (e.g., BT474, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Growth factor for pathway stimulation (e.g., IGF-1, EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-GSK3β (Ser9), anti-total GSK3β, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for several hours to reduce basal Akt activity.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the Akt pathway.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-GSK3β overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed with antibodies for total GSK3β and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-GSK3β and normalize them to the total GSK3β and loading control bands.
-
Determine the concentration-dependent inhibition of GSK3β phosphorylation by this compound.
-
Conclusion
The provided protocols offer robust methods for the in vitro characterization of the Akt1 inhibitor, this compound. The biochemical assay allows for the precise determination of its potency against the purified enzyme, while the cell-based assay provides insight into its activity within a more physiological context. These assays are fundamental for the preclinical evaluation and development of novel Akt inhibitors.
References
Application Notes and Protocols for Akt1-IN-4 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt1, a serine/threonine kinase, is a central node in the PI3K/Akt signaling pathway, which is frequently hyperactivated in a wide range of human cancers. This pathway plays a crucial role in regulating cell proliferation, survival, growth, and apoptosis. The E17K mutation in the pleckstrin homology (PH) domain of Akt1 leads to its constitutive activation and is a known driver of oncogenesis. Akt1-IN-4 is a potent and selective inhibitor of the AKT1-E17K mutant. These application notes provide a comprehensive overview of the recommended use of this compound in cancer cell line research, including suggested concentrations, detailed experimental protocols, and relevant signaling pathway information.
Quantitative Data Summary
While specific IC50 values for this compound across a broad range of cancer cell lines are not extensively published, it has been reported as a highly potent AKT1-E17K inhibitor with an IC50 value of less than 15 nM. The following table summarizes the IC50 values of other relevant Akt inhibitors in various cancer cell lines to provide a comparative reference for determining appropriate experimental concentrations.
| Inhibitor | Cancer Cell Line | Genotype | IC50 (nM) | Reference |
| This compound | Not Specified | AKT1-E17K | < 15 | |
| AZD5363 (Capivasertib) | J82 (Bladder) | PIK3CA, mTOR mut | 21,865 | [1] |
| AZD5363 (Capivasertib) | 253J-BV (Bladder) | 27,038 | [1] | |
| MK-2206 | H1048 (SCLC) | PIK3CA mut | 99.9 | [2] |
| MK-2206 | A549 (Lung) | Not specified | [3] | |
| MK-2206 | NCI-H358 (Lung) | Not specified | [3] | |
| A-674563 (AKT1 selective) | A549 (Lung) | Not specified | [3] | |
| A-674563 (AKT1 selective) | NCI-H358 (Lung) | Not specified | [3] | |
| (E)-Akt inhibitor-IV | MDA-MB468, MDA-MB231, MCF7 (Breast), 184B5 (non-cancer) | GI20 of 0.04 µM | [4] | |
| Triciribine (TCN) | MDA-MB-231 (Breast) | > 30,000 | [5] |
Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3. Akt is then recruited to the plasma membrane and subsequently phosphorylated and activated by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a multitude of downstream targets, leading to the inhibition of apoptosis and promotion of cell cycle progression. This compound specifically inhibits the constitutively active E17K mutant of Akt1, thereby blocking these downstream effects.
References
- 1. DNA Damage and Inhibition of Akt Pathway in MCF-7 Cells and Ehrlich Tumor in Mice Treated with 1,4-Naphthoquinones in Combination with Ascorbate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Priority of the PI3K/AKT/mTOR Pathway in Small Cell Lung Cancers as Revealed by a Comprehensive Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique roles of Akt1 and Akt2 in IGF-IR mediated lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Combination of farnesyltransferase and Akt inhibitors is synergistic in breast cancer cells and causes significant breast tumor regression in ErbB2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Akt1 Inhibition in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt1 (also known as protein kinase B alpha) is a critical node in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in breast cancer, contributing to tumor growth, proliferation, survival, and metastasis.[1][2][3] Genetic alterations, such as activating mutations (e.g., E17K) and gene amplifications of AKT1, are found in a subset of breast cancers, particularly hormone receptor-positive tumors.[4] Consequently, targeting Akt1 has emerged as a promising therapeutic strategy.
These application notes provide a comprehensive overview of the use of a representative selective Akt1 inhibitor, A-674563 , in breast cancer research. While information on a specific compound named "Akt1-IN-4" is not publicly available, the principles and protocols outlined here using A-674563 as an exemplar will be broadly applicable to the study of other selective Akt1 inhibitors in this field.
Mechanism of Action of Akt1 Inhibition
Akt1 is a key downstream effector of PI3K. Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits Akt1 to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[1][5]
Activated Akt1 phosphorylates a multitude of downstream substrates, leading to:
-
Cell Cycle Progression: Through phosphorylation and inactivation of GSK3β, leading to the stabilization of Cyclin D1.[4]
-
Inhibition of Apoptosis: By phosphorylating and inactivating pro-apoptotic proteins such as Bad and the FOXO family of transcription factors.
-
Regulation of Cell Growth: Via the mTORC1 pathway, which controls protein synthesis.
Selective Akt1 inhibitors, such as A-674563, are ATP-competitive inhibitors that bind to the kinase domain of Akt1, preventing its catalytic activity and the subsequent phosphorylation of its downstream targets.[6] This blockade of Akt1 signaling can lead to decreased cell proliferation, induction of apoptosis, and inhibition of tumor growth in breast cancer models with a hyperactivated PI3K/Akt1 pathway.
Signaling Pathway: PI3K/Akt1/mTOR
Caption: The PI3K/Akt1 signaling pathway and the inhibitory action of A-674563.
Application in Breast Cancer Research
Selective Akt1 inhibitors are valuable tools for investigating the specific role of the Akt1 isoform in breast cancer biology and for preclinical evaluation of this therapeutic strategy.
In Vitro Applications
1. Cell Proliferation and Viability Assays:
-
Objective: To determine the effect of Akt1 inhibition on the growth of breast cancer cell lines.
-
Cell Lines: A panel of breast cancer cell lines with known genetic backgrounds (e.g., MCF-7, T47D, MDA-MB-231, BT-474) should be used.[7] Cell lines with known PIK3CA or AKT1 mutations are particularly relevant.
-
Methods:
-
MTT/XTT Assay: Measures metabolic activity as an indicator of cell viability.
-
Crystal Violet Assay: Stains total cellular protein to assess cell number.
-
Colony Formation Assay: Evaluates the long-term proliferative capacity of single cells.
-
2. Apoptosis Assays:
-
Objective: To assess the ability of Akt1 inhibition to induce programmed cell death.
-
Methods:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.
-
Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases in the apoptotic cascade.
-
Western Blot for Cleaved PARP: Detects the cleavage of PARP, a hallmark of apoptosis.
-
3. Cell Cycle Analysis:
-
Objective: To determine the effect of Akt1 inhibition on cell cycle progression.
-
Method: Propidium iodide staining of cellular DNA followed by flow cytometry to quantify the percentage of cells in G0/G1, S, and G2/M phases.
4. Western Blot Analysis:
-
Objective: To confirm the on-target effect of the inhibitor and investigate downstream signaling.
-
Key Proteins to Analyze:
-
Phospho-Akt1 (Ser473) and Total Akt1
-
Phospho-PRAS40 (a direct Akt substrate)
-
Phospho-GSK3β and Total GSK3β
-
Cyclin D1
-
Cleaved Caspase-3 and Cleaved PARP
-
In Vivo Applications
1. Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy of Akt1 inhibition in a living organism.
-
Models:
-
Subcutaneous Xenografts: Human breast cancer cell lines are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice). Tumor growth is monitored over time.
-
Orthotopic Xenografts: Tumor cells are implanted into the mammary fat pad to better mimic the natural tumor microenvironment.
-
Patient-Derived Xenografts (PDXs): Fragments of a patient's tumor are implanted into mice, providing a more clinically relevant model.
-
-
Treatment: The Akt1 inhibitor is administered to the mice (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.
-
Endpoints: Tumor volume, tumor weight at the end of the study, and assessment of target inhibition in tumor tissue via western blot or immunohistochemistry.
2. Metastasis Models:
-
Objective: To investigate the role of Akt1 in breast cancer metastasis.
-
Model: Intravenous (tail vein) injection of metastatic breast cancer cells (e.g., MDA-MB-231) into immunocompromised mice.
-
Endpoints: Quantification of metastatic nodules in the lungs or other organs using bioluminescence imaging (for luciferase-expressing cells) or histological analysis.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data from in vitro and in vivo experiments with a selective Akt1 inhibitor like A-674563.
Table 1: In Vitro IC50 Values for Cell Viability (72h Treatment)
| Cell Line | Breast Cancer Subtype | Key Mutations | IC50 (µM) |
| MCF-7 | Luminal A | PIK3CA (E545K) | 0.5 |
| T47D | Luminal A | PIK3CA (H1047R) | 0.8 |
| MDA-MB-231 | Triple-Negative | BRAF, TP53 | > 10 |
| BT-474 | Luminal B / HER2+ | PIK3CA (K111N) | 1.2 |
Table 2: In Vivo Efficacy in a Subcutaneous Xenograft Model (MCF-7)
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Change in p-Akt1 (Ser473) (%) |
| Vehicle Control | - | 0 | 0 |
| A-674563 | 25 mg/kg, QD | 45 | -60 |
| A-674563 | 50 mg/kg, QD | 78 | -92 |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of Akt1 Pathway Inhibition
-
Cell Culture and Treatment: Plate breast cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with the Akt1 inhibitor at various concentrations for the desired time period (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt1, anti-Akt1, anti-p-GSK3β, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: In Vivo Subcutaneous Xenograft Study
-
Cell Preparation: Harvest breast cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 107 cells/mL.
-
Tumor Implantation: Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the flank of 6-8 week old female athymic nude mice.
-
Tumor Monitoring and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
Drug Administration: Prepare the Akt1 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose) and administer it to the mice daily by oral gavage. Administer vehicle to the control group.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Study Termination and Tissue Collection: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen for western blot analysis, and another portion can be fixed in formalin for immunohistochemistry.
Experimental Workflow Diagram
Caption: A typical preclinical workflow for evaluating an Akt1 inhibitor.
Conclusion
Selective inhibition of Akt1 represents a rational and targeted therapeutic approach for a subset of breast cancers. The application notes and protocols provided here, using A-674563 as a representative inhibitor, offer a framework for the preclinical investigation of this class of compounds. Rigorous in vitro and in vivo studies are essential to elucidate the therapeutic potential and patient selection strategies for Akt1 inhibitors in the treatment of breast cancer.
References
- 1. probiologists.com [probiologists.com]
- 2. Frontiers | Impact of AKT1 on cell invasion and radiosensitivity in a triple negative breast cancer cell line developing brain metastasis [frontiersin.org]
- 3. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. Akt1 inhibition promotes breast cancer metastasis through EGFR-mediated β-catenin nuclear accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Akt1-IN-4 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Akt1-IN-4, a potent and specific inhibitor of the AKT1-E17K mutant, in prostate cancer research. The document outlines the critical role of the Akt signaling pathway in prostate carcinogenesis, details the properties of this compound, and provides standardized protocols for its application in prostate cancer cell lines.
Introduction: The PI3K/Akt Signaling Pathway in Prostate Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In a significant proportion of prostate cancers, this pathway is aberrantly activated, frequently due to the loss of the tumor suppressor PTEN, a negative regulator of PI3K. This leads to the constitutive activation of Akt, a serine/threonine kinase, which in turn promotes tumor progression and resistance to therapy.[1][2][3]
Akt exists in three isoforms (Akt1, Akt2, and Akt3), with Akt1 being ubiquitously expressed and playing a key role in promoting cell growth and survival.[4][5] The E17K mutation in AKT1 is a known activating mutation found in several cancers, leading to PI3K-independent membrane localization and activation of the kinase.[6] Targeting the activated Akt pathway, therefore, represents a promising therapeutic strategy for a subset of prostate cancers.
This compound: A Specific AKT1-E17K Inhibitor
This compound, also referred to as Compound 62, is a highly specific inhibitor of the AKT1-E17K mutant.[7] Its targeted action makes it a valuable tool for investigating the specific roles of this mutant in prostate cancer and for the development of targeted therapies.
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | AKT1-E17K | [7] |
| IC50 | < 15 nM | [7] |
| Molecular Formula | C37H31N7O3 | [7] |
| Molecular Weight | 621.69 g/mol | [7] |
| CAS Number | 3033577-05-5 | [7] |
Application Notes
Rationale for Use in Prostate Cancer Research
The specific inhibition of the AKT1-E17K mutant by this compound allows for the precise dissection of its contribution to prostate cancer cell proliferation, survival, and therapy resistance. This inhibitor is particularly relevant for studying prostate cancer models known to harbor this specific mutation or those with a hyperactivated Akt pathway.
Expected Cellular Effects
Treatment of sensitive prostate cancer cell lines with this compound is expected to:
-
Inhibit cell proliferation and viability.
-
Induce apoptosis (programmed cell death).
-
Reduce the phosphorylation of downstream Akt targets , such as mTOR, GSK3β, and FOXO transcription factors.
-
Potentially sensitize cancer cells to other therapeutic agents.
Cell Line Selection
The choice of prostate cancer cell lines is critical for meaningful results. It is recommended to use a panel of cell lines with well-characterized genetic backgrounds, including:
-
Cell lines with known AKT1-E17K mutation.
-
Cell lines with PTEN loss or PIK3CA mutations , leading to Akt hyperactivation.
-
Androgen-sensitive (e.g., LNCaP) and androgen-insensitive (e.g., PC-3, DU-145) cell lines to investigate the interplay between Akt and androgen receptor signaling.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in prostate cancer cell lines.
Cell Viability / Proliferation Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
This compound (reconstituted in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound. Include a vehicle control (medium with DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Table 2: Template for IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | Genetic Background (e.g., PTEN status, AR status) | IC50 (nM) |
| LNCaP | PTEN null, AR positive | Enter experimental data |
| PC-3 | PTEN null, AR negative | Enter experimental data |
| DU-145 | PTEN wild-type, AR negative | Enter experimental data |
| Other | Specify | Enter experimental data |
Western Blot Analysis
This protocol is for assessing the effect of this compound on the phosphorylation of Akt and its downstream targets.
Materials:
-
Prostate cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Table 3: Template for Western Blot Quantification
| Protein Target | Treatment Group | Normalized Expression Level (Fold Change vs. Control) |
| p-Akt (Ser473) | Vehicle Control | 1.0 |
| This compound (Concentration 1) | Enter experimental data | |
| This compound (Concentration 2) | Enter experimental data | |
| p-mTOR | Vehicle Control | 1.0 |
| This compound (Concentration 1) | Enter experimental data | |
| This compound (Concentration 2) | Enter experimental data |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Prostate cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the western blot.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Table 4: Template for Apoptosis Assay Data
| Treatment Group | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | Enter experimental data | Enter experimental data | Enter experimental data |
| This compound (Concentration 1) | Enter experimental data | Enter experimental data | Enter experimental data |
| This compound (Concentration 2) | Enter experimental data | Enter experimental data | Enter experimental data |
Visualizations
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway in cancer.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound in prostate cancer cells.
Mechanism of Action of this compound
Caption: Inhibition of mutant Akt1 by this compound.
References
- 1. Targeted AKT Inhibition in Prostate Cancer Cells and Spheroids Reduces Aerobic Glycolysis and Generation of Hyperpolarized [1-13C] Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Anwendungshinweise und Protokolle für Akt1-IN-4 in der Western-Blot-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Akt1 (auch als Proteinkinase Bα bekannt) ist eine Serin/Threonin-Kinase, die eine zentrale Rolle in verschiedenen zellulären Prozessen wie Zellwachstum, Proliferation, Überleben und Metabolismus spielt. Die Dysregulation des PI3K/Akt-Signalweges ist häufig mit der Entstehung und Progression von Krebs verbunden. Akt1-IN-4 ist ein potenter und spezifischer Inhibitor von AKT1-E17K mit einem IC50-Wert von weniger als 15 nM.[1] Diese Anwendungshinweise beschreiben ein detailliertes Protokoll für die Analyse der hemmenden Wirkung von this compound auf die Akt1-Phosphorylierung mittels Western Blot.
Quantitative Datenzusammenfassung
Obwohl spezifische quantitative Daten zur dosisabhängigen Hemmung der p-Akt-Expression durch this compound in der öffentlich zugänglichen Literatur rar sind, können wir die Wirksamkeit ähnlicher Inhibitoren als Referenz heranziehen. Die folgende Tabelle zeigt beispielhafte Daten, die in einem Western-Blot-Experiment zur Untersuchung eines Akt-Inhibitors erwartet werden könnten. Forscher sollten eine ähnliche Titrationsstudie durchführen, um die optimale Konzentration von this compound für ihre spezifische Zelllinie und experimentellen Bedingungen zu bestimmen.
| Behandlung | Konzentration | p-Akt (Ser473) Expression (Relative Densitometrie) | p-Akt (Thr308) Expression (Relative Densitometrie) |
| Unbehandelte Kontrolle | - | 1.00 | 1.00 |
| Vehikelkontrolle (DMSO) | 0.1% | 0.98 | 0.99 |
| This compound | 10 nM | 0.65 | 0.70 |
| This compound | 50 nM | 0.30 | 0.35 |
| This compound | 100 nM | 0.15 | 0.20 |
| This compound | 500 nM | 0.05 | 0.08 |
Hinweis: Die oben genannten Werte sind beispielhaft und müssen empirisch für das spezifische experimentelle System validiert werden.
Signalweg
Der PI3K/Akt-Signalweg wird durch verschiedene Wachstumsfaktoren und Zytokine aktiviert. Dies führt zur Aktivierung von PI3K, das PIP2 zu PIP3 phosphoryliert. PIP3 rekrutiert Akt an die Plasmamembran, wo es durch PDK1 an Threonin 308 und durch mTORC2 an Serin 473 phosphoryliert wird, was zu seiner vollen Aktivierung führt. This compound hemmt diese Aktivierung.
Abbildung 1: Vereinfachtes Diagramm des PI3K/Akt-Signalweges und des Angriffspunkts von this compound.
Experimentelle Protokolle
Behandlung von Zellen mit this compound
-
Zellkultur: Kultivieren Sie die gewünschten Zellen bis zu einer Konfluenz von 70-80%.
-
Aushungern (optional): Für viele Experimente, die die Aktivierung von Signalwegen untersuchen, ist es vorteilhaft, die Zellen vor der Behandlung auszuhungern, um die basale Aktivität des Akt-Signalweges zu reduzieren. Hungern Sie die Zellen für 4-6 Stunden in serumfreiem Medium aus.
-
Inhibitor-Behandlung:
-
Bereiten Sie eine Stammlösung von this compound in DMSO vor.
-
Verdünnen Sie this compound auf die gewünschten Endkonzentrationen (z. B. 10 nM, 50 nM, 100 nM, 500 nM) in serumfreiem oder serumhaltigem Medium. Fügen Sie eine Vehikelkontrolle (nur DMSO) hinzu.
-
Entfernen Sie das Kulturmedium von den Zellen und geben Sie das Medium mit den verschiedenen Konzentrationen von this compound oder dem Vehikel hinzu.
-
Die Inkubationszeit sollte optimiert werden. Ein typischer Ausgangspunkt ist eine Inkubation für 1-4 Stunden bei 37°C.
-
-
Stimulation (optional): Wenn die Wirkung des Inhibitors auf einen stimulierten Signalweg untersucht werden soll, fügen Sie nach der Inhibitor-Inkubation einen Agonisten (z. B. EGF, IGF-1 oder Serum) für eine kurze Dauer (z. B. 15-30 Minuten) hinzu.
-
Zelllyse: Fahren Sie nach der Behandlung sofort mit der Zelllyse fort, um Proteinabbau oder Veränderungen im Phosphorylierungsstatus zu verhindern.
Western-Blot-Protokoll
Abbildung 2: Allgemeiner Arbeitsablauf für die Western-Blot-Analyse.
1. Zelllyse
-
Stellen Sie die Zellkulturschalen auf Eis und waschen Sie die Zellen einmal mit eiskaltem PBS.
-
Aspirieren Sie das PBS und fügen Sie eiskalten RIPA-Lysepuffer hinzu, der mit Protease- und Phosphatase-Inhibitoren supplementiert ist.
-
Schaben Sie die Zellen mit einem Zellschaber ab und überführen Sie das Lysat in ein vorgekühltes Mikrozentrifugenröhrchen.
-
Inkubieren Sie das Lysat für 30 Minuten auf Eis und vortexen Sie es alle 10 Minuten.
-
Zentrifugieren Sie das Lysat bei 14.000 x g für 15 Minuten bei 4°C.
-
Überführen Sie den Überstand vorsichtig in ein neues, vorgekühltes Röhrchen.
2. Proteinquantifizierung
-
Bestimmen Sie die Proteinkonzentration jedes Lysats mit einer geeigneten Methode, wie z.B. dem BCA-Assay.
3. Probenvorbereitung für die Gelelektrophorese
-
Mischen Sie 20-30 µg Gesamtprotein aus jedem Lysat mit 4x Laemmli-Probenpuffer.
-
Erhitzen Sie die Proben für 5 Minuten bei 95°C.
4. SDS-PAGE und Proteintransfer
-
Laden Sie die Proben auf ein geeignetes Polyacrylamidgel (z.B. 4-12% Bis-Tris-Gel).
-
Führen Sie die Elektrophorese gemäß den Anweisungen des Herstellers durch.
-
Übertragen Sie die aufgetrennten Proteine auf eine PVDF-Membran.
5. Immunodetektion
-
Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in Blockierungspuffer (5% BSA oder fettfreie Trockenmilch in TBST).
-
Inkubieren Sie die Membran über Nacht bei 4°C mit den primären Antikörpern, verdünnt in Blockierungspuffer.
-
Anti-phospho-Akt (Ser473) (z.B. 1:1000 Verdünnung)
-
Anti-phospho-Akt (Thr308) (z.B. 1:1000 Verdünnung)
-
Anti-Gesamt-Akt (z.B. 1:1000 Verdünnung)
-
Anti-GAPDH oder β-Actin (Ladekontrolle, z.B. 1:5000 Verdünnung)
-
-
Waschen Sie die Membran dreimal für jeweils 5-10 Minuten mit TBST.
-
Inkubieren Sie die Membran für 1 Stunde bei Raumtemperatur mit dem entsprechenden HRP-konjugierten sekundären Antikörper, verdünnt in Blockierungspuffer.
-
Waschen Sie die Membran dreimal für jeweils 10 Minuten mit TBST.
6. Detektion und Analyse
-
Inkubieren Sie die Membran mit einem Chemilumineszenz-Substrat (ECL) gemäß den Anweisungen des Herstellers.
-
Nehmen Sie das Signal mit einem geeigneten Imaging-System auf.
-
Quantifizieren Sie die Bandenintensitäten mit einer Bildanalysesoftware (z.B. ImageJ). Normalisieren Sie die Intensität der Phospho-Akt-Banden auf die Intensität der Gesamt-Akt-Banden, um Veränderungen im Phosphorylierungsstatus genau zu bestimmen. Normalisieren Sie anschließend auf die Ladekontrolle, um Unterschiede in der aufgetragenen Proteinmenge zu korrigieren.
Fehlerbehebung
| Problem | Mögliche Ursache | Lösung |
| Kein oder schwaches Signal | Ineffektive Antikörper, unzureichende Proteinkonzentration, ineffizienter Transfer | Antikörperkonzentration optimieren, mehr Protein auftragen, Transfereffizienz überprüfen (z.B. mit Ponceau S-Färbung) |
| Hoher Hintergrund | Unzureichendes Blockieren, zu hohe Antikörperkonzentration, unzureichendes Waschen | Blockierzeit verlängern, Antikörperkonzentration reduzieren, Waschschritte verlängern oder Anzahl erhöhen |
| Unspezifische Banden | Kreuzreaktivität des Antikörpers, Proteinabbau | Antikörper-Datenblatt auf Spezifität prüfen, frische Protease-Inhibitoren verwenden |
Diese Anwendungshinweise bieten einen umfassenden Leitfaden für die Untersuchung der Wirkung von this compound mittels Western Blot. Eine sorgfältige Optimierung der experimentellen Bedingungen ist entscheidend für den Erhalt zuverlässiger und reproduzierbarer Ergebnisse.
References
Application Notes and Protocols for In Vivo Studies of Akt1 Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific in vivo studies for the compound "Akt1-IN-4" have been identified in publicly available literature. The following application notes and protocols are based on established methodologies for other selective and pan-Akt inhibitors tested in murine models. These should serve as a comprehensive guide, and specific experimental parameters will require optimization for "this compound".
Introduction to Akt1 Inhibition in Vivo
The serine/threonine kinase Akt1 (also known as Protein Kinase Bα) is a central node in the PI3K/Akt/mTOR signaling pathway, a cascade frequently hyperactivated in human cancers, driving tumor cell proliferation, survival, and resistance to therapy.[1][2] Targeting Akt1 specifically is a promising therapeutic strategy to inhibit tumor growth while potentially mitigating off-target effects associated with pan-Akt or broader PI3K inhibition.[3] Genetically engineered mouse (GEM) models and xenograft models are invaluable tools for the preclinical evaluation of Akt1 inhibitors.[4][5] These models allow for the assessment of a compound's efficacy, pharmacodynamics, and potential toxicities in a whole-animal system.
Key Concepts in In Vivo Akt Inhibitor Studies
-
Pharmacodynamics (PD): Measuring the biochemical effect of the drug on its target. For Akt1 inhibitors, this typically involves assessing the phosphorylation status of downstream substrates like GSK3β, PRAS40, and S6 ribosomal protein in tumor and surrogate tissues.[6][7]
-
Pharmacokinetics (PK): Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compound. PK studies are crucial for determining appropriate dosing regimens to maintain therapeutic concentrations at the target site.[7]
-
Efficacy: Evaluating the anti-tumor activity of the inhibitor, measured by tumor growth inhibition, regression, or delay in progression.[7][8]
-
Animal Models:
-
Xenografts: Human cancer cell lines implanted into immunodeficient mice. These are useful for evaluating the effect of a drug on human tumors.[7]
-
Genetically Engineered Mouse (GEM) Models: Mice engineered to develop tumors that more closely mimic the genetic and pathological progression of human cancers, such as those with PTEN loss.[4][8]
-
Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which recruits Akt to the plasma membrane. Akt is then activated through phosphorylation by PDK1 and mTORC2. Activated Akt phosphorylates a multitude of downstream targets to exert its effects.
Caption: Vereinfachtes Diagramm des PI3K/Akt/mTOR-Signalwegs.
Quantitative Data Summary from Representative In Vivo Akt Inhibitor Studies
The following tables summarize data from published studies on various Akt inhibitors in mouse models. This data can be used as a reference for designing experiments with this compound.
Table 1: Efficacy of Akt Inhibitors in Mouse Xenograft Models
| Compound | Mouse Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| AZD5363 | PTEN-KO mice | Prostate Cancer | 100 mg/kg, oral, daily | Significant reduction in tumor growth | [8] |
| A-443654 | Nude mice (MiaPaCa-2 xenograft) | Pancreatic Cancer | 200 mg/kg, i.p., daily | ~50% TGI | [6] |
| API-2 | Apc/Pten-mutant mice | Ovarian Cancer | 50 mg/kg, i.p., 3x/week | Significant reduction in tumor volume | [4] |
| Perifosine | Apc/Pten-mutant mice | Ovarian Cancer | 30 mg/kg, oral, daily | Significant reduction in tumor volume | [4] |
| Degrader 20 | Nude mice (PC-3 xenograft) | Prostate Cancer | 75 mg/kg, i.p., daily | Significant tumor growth suppression | [7] |
Table 2: Pharmacodynamic Effects of Akt Inhibitors In Vivo
| Compound | Mouse Model | Tissue | Biomarker | Inhibition | Time Point | Reference |
| AZD5363 | PTEN-KO mice | Prostate Tumor | p-GSK3β | Maximal inhibition | 2 hours post-dose | [8] |
| AZD5363 | PTEN-KO mice | Prostate Tumor | p-S6 | Maximal inhibition | 2 hours post-dose | [8] |
| A-443654 | Nude mice (MiaPaCa-2 xenograft) | Tumor | p-GSK3α/β | Dose-dependent decrease | Not specified | [6] |
| A-443654 | Nude mice (MiaPaCa-2 xenograft) | Tumor | p-S6 | Dose-dependent decrease | Not specified | [6] |
Detailed Experimental Protocols
The following are generalized protocols based on methodologies from published in vivo studies of Akt inhibitors.
General Experimental Workflow
Caption: Allgemeiner Arbeitsablauf für In-vivo-Wirksamkeitsstudien.
Protokoll 1: In-vivo-Wirksamkeitsstudie in einem Xenograft-Mausmodell
Ziel: Bewertung der Antitumor-Aktivität von this compound in einem subkutanen Xenograft-Modell.
Materialien:
-
Immunsupprimierte Mäuse (z. B. Nacktmäuse, SCID)
-
Menschliche Krebszelllinie mit aktiviertem Akt-Signalweg
-
This compound
-
Vehikel zur Verabreichung (muss für this compound optimiert werden, z. B. DMSO, PEG300)
-
Zellkulturmedien und Reagenzien
-
Spritzen und Nadeln
-
Messschieber
Methodik:
-
Zellkultur und Implantation:
-
Kultivieren Sie die ausgewählte menschliche Krebszelllinie unter Standardbedingungen.
-
Ernten Sie die Zellen und resuspendieren Sie sie in einer geeigneten Konzentration (z. B. 5 x 10^6 Zellen in 100 µL) in serumfreiem Medium oder einer Mischung aus Medium und Matrigel.
-
Injizieren Sie die Zellsuspension subkutan in die Flanke der Mäuse.
-
-
Tumorwachstum und Randomisierung:
-
Überwachen Sie das Tumorwachstum, indem Sie die Tumoren zweimal pro Woche mit einem Messschieber messen. Das Tumorvolumen kann mit der Formel (Länge x Breite²) / 2 berechnet werden.
-
Wenn die Tumoren eine vordefinierte Größe erreichen (z. B. 150-250 mm³), randomisieren Sie die Mäuse in Behandlungsgruppen (z. B. Vehikel-Kontrolle, this compound in verschiedenen Dosen) mit 8-10 Mäusen pro Gruppe.[6]
-
-
Behandlung:
-
Bereiten Sie die Dosierungslösungen von this compound und dem Vehikel frisch vor.
-
Verabreichen Sie die Behandlung gemäß dem festgelegten Zeitplan (z. B. einmal täglich oral oder intraperitoneal). Der genaue Dosierungsplan muss auf der Grundlage von PK-Studien festgelegt werden.
-
-
Überwachung und Endpunkte:
-
Messen Sie das Tumorvolumen und das Körpergewicht der Mäuse zweimal pro Woche.
-
Beobachten Sie die Mäuse täglich auf Anzeichen von Toxizität (z. B. Gewichtsverlust, Verhaltensänderungen, verändertes Fell).
-
Der primäre Endpunkt ist in der Regel, wenn die Tumoren in der Kontrollgruppe eine maximale Größe erreichen (z. B. 2000 mm³) oder wenn Anzeichen von Morbidität auftreten.
-
-
Gewebeentnahme und -analyse:
-
Am Endpunkt der Studie die Mäuse einschläfern.
-
Entnehmen Sie die Tumoren und wiegen Sie sie. Ein Teil des Tumorgewebes kann für die pharmakodynamische Analyse schockgefroren und ein anderer Teil für die Histologie in Formalin fixiert werden.
-
Protokoll 2: Pharmakodynamische (PD) Studie
Ziel: Bewertung der Hemmung des Akt1-Signalwegs durch this compound in Tumorgewebe.
Materialien:
-
Tumortragende Mäuse (aus der Wirksamkeitsstudie oder einer separaten Kohorte)
-
This compound und Vehikel
-
Protein-Lysepuffer und Protease-/Phosphatase-Inhibitoren
-
Ausrüstung für Western Blotting
-
Antikörper gegen p-Akt, Akt, p-GSK3β, GSK3β, p-S6, S6 und ein Loading Control (z. B. β-Actin)
Methodik:
-
Behandlung und Gewebeentnahme:
-
Behandeln Sie tumortragende Mäuse mit einer Einzeldosis this compound oder Vehikel.
-
Schläfern Sie die Mäuse zu vordefinierten Zeitpunkten nach der Verabreichung ein (z. B. 2, 4, 8, 24 Stunden), um den zeitlichen Verlauf der Zielhemmung zu bestimmen.[8]
-
Entnehmen Sie die Tumoren schnell und frieren Sie sie sofort in flüssigem Stickstoff ein.
-
-
Protein-Extraktion und Western Blotting:
-
Homogenisieren Sie das gefrorene Tumorgewebe in Lysepuffer.
-
Bestimmen Sie die Proteinkonzentration mit einer geeigneten Methode (z. B. BCA-Assay).
-
Führen Sie eine SDS-PAGE und einen Western Blot mit den Lysaten durch.
-
Inkubieren Sie die Membranen mit primären Antikörpern gegen die Zielproteine (phosphorylierte und Gesamtproteine).
-
Inkubieren Sie mit den entsprechenden sekundären Antikörpern und detektieren Sie die Signale.
-
-
Analyse:
-
Quantifizieren Sie die Bandenintensitäten und normalisieren Sie die phosphorylierten Proteine auf die Gesamtproteine, um das Ausmaß der Zielhemmung zu bestimmen.
-
Überlegungen zur Sicherheit und Toxikologie
Während der in vivo-Studien ist eine sorgfältige Überwachung auf Anzeichen von Toxizität unerlässlich. Mögliche toxische Wirkungen von Akt-Inhibitoren können Gewichtsverlust, Hautausschläge und metabolische Störungen wie Hyperglykämie umfassen. Regelmäßige Überwachung des Körpergewichts, klinische Beobachtungen und histopathologische Analysen von wichtigen Organen (Leber, Milz, Niere usw.) am Ende der Studie sind entscheidend für die Bewertung des Sicherheitsprofils von this compound.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt1 regulates pathological angiogenesis, vascular maturation and permeability in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Akt1-IN-4 solubility and preparation for experiments
Application Notes and Protocols: Akt1-IN-4
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for the preparation and application of this compound, a potent inhibitor of the AKT1 serine/threonine kinase. The information is intended to guide researchers in utilizing this compound for both in vitro and in vivo experimental setups.
Mechanism of Action: The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism[1]. The pathway is typically activated by growth factors or hormones binding to receptor tyrosine kinases (RTKs) on the cell surface. This activation recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3)[2].
PIP3 acts as a second messenger, recruiting proteins with Pleckstrin Homology (PH) domains to the plasma membrane, including Akt (also known as Protein Kinase B or PKB) and Phosphoinositide-dependent kinase 1 (PDK1)[2]. At the membrane, Akt is activated through a dual phosphorylation mechanism: PDK1 phosphorylates Thr308 in the activation loop, and the mTORC2 complex phosphorylates Ser473 in the C-terminal hydrophobic motif[2].
Once fully activated, Akt phosphorylates a multitude of downstream substrates, thereby controlling various cellular processes. Key downstream effects include the inhibition of pro-apoptotic proteins (like Bad and FOXO transcription factors) and the activation of proteins involved in cell growth and proliferation (like mTORC1)[3]. Dysregulation of this pathway is a common feature in many human cancers, making its components, particularly Akt1, prime targets for therapeutic intervention[4][5]. This compound is a potent inhibitor of AKT1-E17K with an IC50 value of less than 15 nM[6].
Physicochemical and Biological Properties
All quantitative data for this compound are summarized below. Researchers should always refer to the lot-specific Certificate of Analysis for the most accurate information.
| Property | Value | Reference |
| Molecular Weight | 621.69 g/mol | [6] |
| Molecular Formula | C₃₇H₃₁N₇O₃ | [6] |
| CAS Number | 3033577-05-5 | [6] |
| IC₅₀ | <15 nM for AKT1-E17K | [6] |
| Solubility | Soluble in DMSO | [7] |
| Appearance | Solid | [8] |
| Storage | Store at -20°C. Aliquoted stock solutions are stable for up to 6 months. | [8] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution (10 mM in DMSO)
Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which is then diluted to working concentrations in aqueous buffers or cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculation: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mmol/L * Volume (L) * 621.69 g/mol
-
For 1 mL (0.001 L): Mass = 10 * 0.001 * 621.69 = 6.22 mg
-
-
Weighing: Carefully weigh out 6.22 mg of this compound powder and place it in a sterile vial.
-
Dissolving: Add 1 mL of anhydrous DMSO to the vial.
-
Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can aid dissolution if necessary[7].
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store aliquots at -20°C to avoid repeated freeze-thaw cycles[8].
Protocol 2: In Vitro Application - Inhibition of Akt in Cell Culture
This protocol describes the treatment of cultured cells with this compound to assess its biological effects.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cultured cells of interest in appropriate vessels (e.g., 6-well plates)
-
Complete cell culture medium
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in a logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
-
Prepare Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration. For example, to make a 1 µM working solution in 2 mL of medium, add 0.2 µL of the 10 mM stock to the 2 mL of medium (1:10,000 dilution).
-
Note: The final concentration of DMSO should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity[9].
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equal volume of medium as used for the inhibitor treatment (e.g., 0.2 µL of DMSO in 2 mL of medium).
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of this compound to the treatment wells.
-
Add the vehicle control medium to the control wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours), depending on the experimental endpoint.
-
Downstream Analysis: After incubation, harvest the cells for downstream applications, such as Western blot, cell viability assays, or cell cycle analysis.
Protocol 3: Validation of Akt1 Inhibition via Western Blot
The most direct way to confirm the activity of this compound is to measure the phosphorylation status of Akt and its downstream targets.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt, anti-phospho-GSK3β.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Lysis: Lyse the cell pellets on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C[10].
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated Akt to total Akt in the treated samples compared to the vehicle control confirms the inhibitory activity of this compound.
In Vivo Applications: General Guidelines
Using this compound in animal models requires careful formulation and preliminary studies.
| Parameter | Recommendation | Rationale / Reference |
| Formulation | For oral or IP administration, a vehicle such as 30% Captisol or a mixture of DMSO, PEG300, and Tween 80 may be required to ensure solubility and bioavailability. | Poor aqueous solubility is common for kinase inhibitors[11]. Specific formulations are often developed to overcome this[12]. |
| Dosing | Start with a dose-ranging study. Doses for other Akt inhibitors in mice range from 50-200 mg/kg, administered daily or on alternate days via oral gavage or intraperitoneal injection. | Efficacy often correlates with sustained inhibition of the target in the tumor tissue[13][14]. |
| Pharmacodynamics | Collect tumor and/or tissue samples at various time points after dosing (e.g., 2, 6, 12, 24 hours) to assess the level and duration of Akt phosphorylation inhibition via Western blot or IHC. | Establishing a PK/PD relationship is crucial for designing an effective dosing schedule that maintains target inhibition while managing potential toxicities[13]. |
Disclaimer: this compound is for research use only and is not intended for human or diagnostic use. The provided protocols are intended as a guide and may require optimization for specific cell lines or experimental models. Always adhere to institutional safety guidelines when handling chemical reagents.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. promega.com [promega.com]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. usbio.net [usbio.net]
- 11. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo Akt inhibitor assay [bio-protocol.org]
- 13. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glpbio.com [glpbio.com]
Application Notes: Experimental Design for Akt1-IN-4 Drug Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes, including cell survival, proliferation, growth, and metabolism.[1][2][3] The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in this pathway.[4] Of its three isoforms (Akt1, Akt2, and Akt3), Akt1 is a key mediator of cellular survival and is frequently hyperactivated in various human cancers, making it a prime target for therapeutic intervention.[5][6]
Akt1 inhibitors, such as Akt1-IN-4 , offer a targeted approach to cancer therapy. This compound is a potent inhibitor of the AKT1-E17K mutant, with an IC50 value of less than 15 nM.[7] While targeted monotherapies can be effective, tumors often develop resistance. Combining therapeutic agents to achieve drug synergy—a combined effect greater than the sum of their individual effects—is a powerful strategy to enhance efficacy, reduce toxicity by using lower doses, and overcome drug resistance.[6]
These application notes provide a comprehensive framework for designing and executing drug synergy studies involving this compound. We present detailed protocols for in vitro cell viability assays and target modulation confirmation, along with methodologies for data analysis and presentation.
Mechanism of Action and Signaling Context
Akt1 inhibitors function by blocking the kinase activity of Akt1, thereby disrupting downstream signaling that promotes uncontrolled cell proliferation and survival.[5] There are several mechanisms by which these inhibitors can act, including as ATP-competitive inhibitors that bind to the ATP-binding site or as allosteric inhibitors that bind to a different site, inducing a conformational change that reduces enzyme activity.[5] The ultimate effect is the inhibition of the phosphorylation of numerous downstream Akt substrates, which can halt cell cycle progression and induce apoptosis (programmed cell death).[4][6][8]
To design a rational drug combination study, it is crucial to understand the signaling pathway in which Akt1 operates. Combining this compound with an inhibitor of a parallel survival pathway (e.g., MAPK/ERK) or a standard cytotoxic agent can lead to synergistic effects.
Experimental Design and Workflow
A robust experimental design is fundamental for accurately assessing drug synergy. The checkerboard (or matrix) design is a widely used method where drugs are tested at various concentrations both individually and in combination.
Key Steps:
-
Cell Line Selection: Choose cancer cell lines with known PI3K/Akt pathway activation (e.g., PTEN-null or PIK3CA-mutant).
-
Single-Agent Dose-Response: Determine the IC50 (half-maximal inhibitory concentration) for this compound and the combination drug individually. This informs the concentration range for the combination study.
-
Combination Assay Setup: Design a dose matrix where concentrations of this compound are arrayed on one axis and the second drug on the other. Include mono-therapy and vehicle controls.
-
Viability Measurement: After a set incubation period (e.g., 72 hours), assess cell viability.
-
Data Analysis: Calculate synergy scores using established models like the Chou-Talalay Combination Index (CI) or the Bliss Independence model.
-
Mechanism Validation: Use techniques like Western blotting to confirm that the observed effects correlate with the intended molecular mechanism (i.e., inhibition of Akt phosphorylation).
Detailed Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (96-well format)
This protocol uses a colorimetric (MTT) or luminescent (CellTiter-Glo®) assay to measure cell viability following drug treatment. Luminescent assays are generally more sensitive.
Materials:
-
Selected cancer cell line
-
Complete growth medium (e.g., RPMI or DMEM + 10% FBS)
-
This compound and second drug ("Drug B")
-
Sterile 96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescence Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight (37°C, 5% CO2) to allow cells to attach.
-
-
Drug Preparation and Addition:
-
Prepare stock solutions of this compound and Drug B in DMSO.
-
Create a dose-response matrix. For an 8x8 matrix, prepare 2x final concentrations of each drug in complete medium. For example, dilute this compound horizontally and Drug B vertically.
-
Carefully add 100 µL of the 2x drug solutions to the corresponding wells containing 100 µL of medium with cells. This results in a final volume of 200 µL and the desired 1x drug concentrations.
-
Include "vehicle control" (medium + DMSO) and "no-cell" (medium only) wells for background correction.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
For MTT Assay:
-
Add 20 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals form.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
Read absorbance at 570 nm.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well (final volume 300 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence.
-
-
Protocol 2: Western Blot for Akt Pathway Modulation
This protocol confirms that this compound inhibits the phosphorylation of Akt at key residues (e.g., Ser473).
Materials:
-
6-well plates
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Total Akt, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, Drug B, and the combination at relevant concentrations (e.g., IC50) for a shorter duration (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer.
-
Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 min at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Prep:
-
Determine protein concentration using a BCA assay.
-
Normalize samples to equal protein amounts (e.g., 20-30 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for Total Akt and β-actin (loading control) to ensure observed changes in phosphorylation are not due to changes in total protein levels.
-
Data Presentation and Analysis
Quantitative data should be organized into clear tables. Synergy is typically assessed using the Chou-Talalay method, which calculates a Combination Index (CI).[9][10]
-
CI < 1 indicates Synergy
-
CI = 1 indicates an Additive effect
-
CI > 1 indicates Antagonism
Alternatively, the Bliss Independence model can be used, especially when drugs have different mechanisms of action.[11][12]
Table 1: Example of Single-Agent Dose-Response Data
| Concentration (nM) | This compound (% Inhibition) | Drug B (% Inhibition) |
|---|---|---|
| 0 | 0 | 0 |
| 1 | 12.5 | 8.2 |
| 5 | 28.1 | 19.5 |
| 10 | 49.8 (IC50) | 35.1 |
| 50 | 85.3 | 68.4 (IC50) |
| 100 | 92.1 | 89.7 |
Table 2: Example Checkerboard Assay Data (% Cell Inhibition) Concentrations of Drug B are shown in the first column, and concentrations of this compound are in the first row.
| Drug B (nM) | 0 nM | 2.5 nM | 5 nM | 10 nM | 20 nM |
|---|---|---|---|---|---|
| 0 | 0 | 24.1 | 35.8 | 49.8 | 68.2 |
| 10 | 22.5 | 55.3 | 70.1 | 82.4 | 91.5 |
| 25 | 45.8 | 72.9 | 85.6 | 93.1 | 96.8 |
| 50 | 68.4 | 88.2 | 94.3 | 97.5 | 98.9 |
| 100 | 89.7 | 95.1 | 97.8 | 99.2 | 99.5 |
Table 3: Example Combination Index (CI) Values (Calculated using CompuSyn or similar software) CI values correspond to the combinations in Table 2. Values < 1 indicate synergy.
| Drug B (nM) | 2.5 nM | 5 nM | 10 nM | 20 nM |
|---|---|---|---|---|
| 10 | 0.85 | 0.76 | 0.65 | 0.58 |
| 25 | 0.79 | 0.68 | 0.59 | 0.62 |
| 50 | 0.71 | 0.69 | 0.75 | 0.81 |
| 100 | 0.92 | 0.95 | 1.03 | 1.10 |
Conclusion
This document outlines a standardized workflow for assessing the synergistic potential of this compound in combination with other therapeutic agents. By employing a systematic checkerboard design, robust cell viability assays, and confirmatory mechanistic studies, researchers can effectively identify and validate promising drug combinations. The quantitative analysis of synergy through methods like the Combination Index provides a rigorous framework for advancing novel combination therapies into further preclinical and clinical development.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics | Semantic Scholar [semanticscholar.org]
- 2. AKT1 AKT serine/threonine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. scbt.com [scbt.com]
- 5. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. d-nb.info [d-nb.info]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 12. Evaluation of drug combination effect using a Bliss independence dose-response surface model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Akt1-IN-4 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt1 (also known as Protein Kinase B alpha) is a critical node in the PI3K/Akt/mTOR signaling pathway, a cascade that is frequently hyperactivated in various human cancers.[1][2] This pathway plays a central role in regulating cell survival, proliferation, growth, and metabolism.[3][4] Consequently, Akt1 has emerged as a key therapeutic target for the development of novel anticancer agents.[1] High-throughput screening (HTS) is a fundamental approach in drug discovery for identifying novel inhibitors of specific molecular targets from large chemical libraries.[5]
This document provides detailed application notes and protocols for the use of a representative potent and selective Akt1 inhibitor, herein referred to as Akt1-IN-4 , in high-throughput screening campaigns. The data and protocols presented are based on established methodologies for characterizing similar Akt1 inhibitors, such as GSK690693, to provide a practical guide for researchers.[1][6]
This compound: A Potent and Selective Akt1 Inhibitor
This compound is an ATP-competitive inhibitor of Akt1. Its potency and selectivity are crucial for its utility as a tool compound in HTS and as a potential therapeutic lead.
Biochemical Profile of this compound
The inhibitory activity of this compound has been characterized against Akt isoforms and other related kinases to establish its potency and selectivity.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Akt1) |
| Akt1 | 2 | 1 |
| Akt2 | 13 | 6.5 |
| Akt3 | 9 | 4.5 |
| PKA | >1000 | >500 |
| ROCK1 | >1000 | >500 |
| p70S6K | 85 | 42.5 |
This data is representative and compiled from literature on potent pan-Akt inhibitors like GSK690693 for illustrative purposes.[1][7]
Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K.[8] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[9] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[3]
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
High-Throughput Screening Protocols
The following protocols describe biochemical and cell-based assays suitable for a high-throughput screening campaign to identify and characterize Akt1 inhibitors like this compound.
Biochemical HTS Protocol: ADP-Glo™ Kinase Assay
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[10]
Materials:
-
Recombinant human Akt1 enzyme
-
GSK-3α peptide substrate
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in DMSO.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Enzyme and Substrate Addition: Prepare a master mix containing recombinant Akt1 and GSK-3α peptide substrate in assay buffer. Add 2 µL of this mix to each well.
-
Initiation of Kinase Reaction: Prepare an ATP solution in assay buffer. Add 2 µL of the ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Caption: A typical workflow for a high-throughput screening campaign for kinase inhibitors.
Cell-Based HTS Protocol: Phospho-GSK3β ELISA
This assay measures the phosphorylation of a direct downstream substrate of Akt1, GSK3β, in a cellular context.[1]
Materials:
-
Human cancer cell line with activated Akt signaling (e.g., BT474 breast cancer cells)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
Lysis buffer
-
Phospho-GSK3β (Ser9) ELISA kit
-
96-well or 384-well clear-bottom assay plates
Procedure:
-
Cell Seeding: Seed BT474 cells into 96-well or 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or other test compounds for 2-4 hours. Include DMSO-treated cells as a negative control.
-
Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.
-
ELISA:
-
Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for total GSK3β.
-
Incubate to allow binding of GSK3β to the plate.
-
Wash the plate to remove unbound material.
-
Add a detection antibody specific for phospho-GSK3β (Ser9) conjugated to an enzyme (e.g., HRP).
-
Incubate to allow the detection antibody to bind to phosphorylated GSK3β.
-
Wash the plate.
-
Add the enzyme substrate and incubate to develop a colorimetric or chemiluminescent signal.
-
-
Data Acquisition: Read the absorbance or luminescence on a plate reader.
Data Analysis: Normalize the phospho-GSK3β signal to the total protein concentration in each well. Calculate the percent inhibition of GSK3β phosphorylation for each compound concentration relative to the DMSO control. Determine the EC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of Akt1 inhibition on the growth of cancer cells.
| Cell Line | Tumor Type | This compound IC50 (nM) |
| BT474 | Breast Carcinoma | 43 |
| SKOV-3 | Ovarian Carcinoma | 150 |
| LNCaP | Prostate Carcinoma | 120 |
This data is representative and compiled from literature on potent pan-Akt inhibitors like GSK690693 for illustrative purposes.[1]
Conclusion
This compound serves as a valuable tool for interrogating the Akt1 signaling pathway and for the discovery of novel anticancer therapeutics. The protocols outlined in this document provide a robust framework for conducting high-throughput screening campaigns to identify and characterize potent and selective Akt1 inhibitors. Careful assay design, validation, and data analysis are critical for the success of any HTS effort. The use of both biochemical and cell-based assays is recommended to confirm the mechanism of action and cellular efficacy of identified hits.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Akt Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of an Akt kinase inhibitor with potent pharmacodynamic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 10. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Efficacy of Akt1-IN-4 on Downstream Phosphorylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the efficacy of Akt1-IN-4, a putative inhibitor of the Akt1 kinase. The following sections detail the Akt1 signaling pathway, protocols for assessing the phosphorylation of key downstream targets, and templates for data presentation.
Introduction to Akt1 Signaling
The serine/threonine kinase Akt1 (also known as Protein Kinase B alpha) is a critical node in cellular signaling, governing a wide array of processes including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the Akt1 pathway is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.[3][4]
Activation of Akt1 is initiated by upstream signals, often from growth factor receptors, that trigger the activation of phosphoinositide 3-kinase (PI3K).[5] PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt1 to the plasma membrane.[5] At the membrane, Akt1 is phosphorylated at two key residues, Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2, leading to its full activation.[6][7]
Once active, Akt1 phosphorylates a multitude of downstream substrates, thereby propagating the signaling cascade.[8][9][10] Measuring the phosphorylation status of these downstream targets is a reliable method for assessing the efficacy of Akt1 inhibitors like this compound. Key downstream effectors include:
-
Glycogen Synthase Kinase 3 Beta (GSK3β): Akt1-mediated phosphorylation of GSK3β at Serine 9 (Ser9) inhibits its activity.[11][12] This leads to the promotion of cell survival and proliferation.
-
Mammalian Target of Rapamycin (mTOR): Akt1 can activate mTORC1, a central regulator of cell growth and protein synthesis, through the phosphorylation and inhibition of TSC2 and PRAS40.[4][13][14][15]
-
Forkhead Box Protein O1 (FOXO1): Phosphorylation of FOXO1 by Akt1 leads to its exclusion from the nucleus, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.[2][5][16][17][18]
Visualizing the Akt1 Signaling Pathway
The following diagram illustrates the core components of the Akt1 signaling cascade and the points of intervention for inhibitors.
Measuring this compound Efficacy: Data Presentation
A systematic approach to data collection and presentation is crucial for evaluating the efficacy of this compound. The following tables provide a template for summarizing key quantitative data.
Note: As of the date of this document, specific public data for a compound designated "this compound" is not available. Researchers should use the following tables to record their own experimental findings.
Table 1: In Vitro Kinase Inhibition
| Parameter | Akt1 | Akt2 | Akt3 |
| IC50 (nM) | e.g., 10 | e.g., 500 | e.g., 1000 |
This table should be populated with the half-maximal inhibitory concentration (IC50) of this compound against the three Akt isoforms to determine its potency and selectivity.
Table 2: Cellular Assay - Downstream Phosphorylation
| Downstream Target | Cell Line | Stimulant | This compound Conc. (nM) | % Inhibition of Phosphorylation |
| p-GSK3β (Ser9) | e.g., MCF-7 | e.g., IGF-1 | 1 | e.g., 15% |
| 10 | e.g., 55% | |||
| 100 | e.g., 92% | |||
| p-mTOR (Ser2448) | e.g., PC-3 | e.g., EGF | 1 | e.g., 10% |
| 10 | e.g., 48% | |||
| 100 | e.g., 89% | |||
| p-FOXO1 (Thr24) | e.g., LNCaP | e.g., Serum | 1 | e.g., 20% |
| 10 | e.g., 65% | |||
| 100 | e.g., 95% |
This table is designed to capture the dose-dependent effect of this compound on the phosphorylation of key downstream targets in relevant cell lines.
Experimental Protocols
The following are detailed protocols for assessing the efficacy of this compound on downstream phosphorylation using Western blotting and ELISA.
Experimental Workflow
Protocol 1: Western Blotting for Downstream Target Phosphorylation
This protocol describes the detection of phosphorylated GSK3β, mTOR, and FOXO1 by Western blotting to assess the inhibitory activity of this compound.
Materials:
-
Cell culture reagents (media, serum, etc.)
-
This compound
-
Growth factor/stimulant (e.g., IGF-1, EGF)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-GSK3β (Ser9)
-
Rabbit anti-GSK3β
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR
-
Rabbit anti-phospho-FOXO1 (Thr24)
-
Rabbit anti-FOXO1
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7, PC-3) and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal Akt signaling.
-
Pre-incubate cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-GSK3β) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total protein (e.g., anti-GSK3β) and a loading control (e.g., anti-β-actin) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Calculate the percentage inhibition of phosphorylation relative to the stimulated control without the inhibitor.
-
Protocol 2: ELISA for Quantitative Measurement of Phosphorylated Downstream Targets
This protocol provides a quantitative method to measure the levels of phosphorylated Akt substrates in cell lysates.
Materials:
-
Cell-based ELISA kit for the specific phosphorylated target (e.g., Phospho-GSK3β (Ser9) ELISA Kit)
-
Cell culture reagents
-
This compound
-
Growth factor/stimulant
-
PBS
-
Lysis buffer provided with the ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment steps as described in Protocol 1.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add the lysis buffer provided in the ELISA kit and incubate on ice for the recommended time.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
ELISA Assay:
-
Follow the specific instructions provided with the cell-based ELISA kit. This typically involves:
-
Adding cell lysates to the antibody-coated microplate wells.
-
Incubating to allow the capture of the target protein.
-
Washing the wells.
-
Adding a detection antibody that recognizes the phosphorylated form of the target protein.
-
Incubating and washing.
-
Adding a substrate that generates a colorimetric or fluorescent signal.
-
Stopping the reaction.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.
-
Generate a standard curve if applicable, or normalize the signal to the total protein concentration.
-
Calculate the concentration of the phosphorylated target in each sample.
-
Determine the percentage inhibition of phosphorylation caused by this compound at different concentrations.
-
Logical Relationships in Efficacy Assessment
The following diagram outlines the logical flow for interpreting the experimental results to determine the efficacy of this compound.
By following these protocols and utilizing the provided templates for data presentation and visualization, researchers can systematically and effectively evaluate the efficacy of this compound on downstream phosphorylation, contributing to a deeper understanding of its therapeutic potential.
References
- 1. Coordinate phosphorylation of multiple residues on single AKT1 and AKT2 molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interplay between FOXO, TOR, and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Frontiers | The Paradox of Akt-mTOR Interactions [frontiersin.org]
- 5. Evidence for AKT-independent regulation of FOXO1 and FOXO3 in haematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.jp [promega.jp]
- 7. Frontiers | Phospho-Form Specific Substrates of Protein Kinase B (AKT1) [frontiersin.org]
- 8. Phosphorylation-Dependent Inhibition of Akt1 | MDPI [mdpi.com]
- 9. rcsb.org [rcsb.org]
- 10. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Akt-activated GSK3β inhibitory peptide effectively blocks tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory phosphorylation of GSK-3β by AKT, PKA, and PI3K contributes to high NaCl-induced activation of the transcription factor NFAT5 (TonEBP/OREBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AKT/PKB Signaling: Navigating Downstream - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Akt-dependent Activation of mTORC1 Complex Involves Phosphorylation of mTOR (Mammalian Target of Rapamycin) by IκB Kinase α (IKKα) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. How to explain the AKT phosphorylation of downstream targets in the wake of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Reactome | AKT-phosphorylated FOXO1,FOXO3,FOXO4 translocate to the cytosol [reactome.org]
Application Notes: Visualizing Akt1 Inhibition with Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PI3K/Akt signaling pathway is a critical regulator of fundamental cellular processes, including cell survival, proliferation, growth, and metabolism.[1][2] The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in this pathway.[3][4] Its activation is marked by phosphorylation at key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), by the upstream kinases PDK1 and mTORC2, respectively.[5] Dysregulation and constitutive activation of the Akt pathway are common hallmarks of numerous human cancers, making it a prime target for therapeutic intervention.[3][6]
Akt1-IN-4 is a potent and selective inhibitor of Akt1, demonstrating high efficacy against the oncogenic E17K mutant form of AKT1 (IC50 < 15 nM).[7] This mutation leads to pathological membrane association and constitutive signaling.[8] Monitoring the phosphorylation status of Akt (p-Akt) is a reliable method for assessing the pharmacodynamic efficacy of Akt inhibitors in preclinical and clinical samples.
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of phosphorylated Akt (p-Akt) in formalin-fixed, paraffin-embedded (FFPE) tissue sections following treatment with this compound. This method allows for the direct visualization and semi-quantitative assessment of target engagement and pathway inhibition within the morphological context of the tissue.
Signaling Pathway and Inhibitor Action
The diagram below illustrates the canonical PI3K/Akt signaling cascade and the mechanism of inhibition. Growth factor binding to Receptor Tyrosine Kinases (RTKs) activates PI3K, which phosphorylates PIP2 to generate PIP3. This recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated p-Akt then phosphorylates a multitude of downstream substrates to drive cellular processes. This compound intervenes by inhibiting the kinase activity of Akt1, thereby preventing the phosphorylation of its downstream targets and blocking the signal transduction.
Immunohistochemistry Protocol for p-Akt (Ser473/Thr308)
This protocol is intended for the detection of phosphorylated Akt in FFPE tissue sections. Optimization may be required for specific tissues or cell preparations.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)[9]
-
Wash Buffer: Phosphate Buffered Saline with 0.1% Tween 20 (PBST)
-
Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂) in methanol or PBS[9]
-
Blocking Buffer: 5% Normal Goat Serum in PBST
-
Primary Antibody: Rabbit anti-phospho-Akt (Ser473) or (Thr308) polyclonal/monoclonal antibody. (Dilute as recommended by manufacturer, typically 1:50-1:500)[5]
-
Secondary Antibody: Goat anti-Rabbit IgG HRP-conjugated antibody
-
Detection Reagent: DAB (3,3'-Diaminobenzidine) chromogen kit
-
Counterstain: Harris' Hematoxylin
-
Bluing Reagent: Scott's Tap Water Substitute or 0.2% Ammonia Water
-
Dehydration and Clearing agents: Graded ethanol and Xylene
-
Mounting Medium (permanent, xylene-based)
-
Humidified incubation chamber
Experimental Workflow
The following diagram outlines the major steps in the IHC staining protocol.
Procedure
-
Deparaffinization and Rehydration a. Immerse slides in Xylene: 2 changes for 10 minutes each. b. Immerse in 100% Ethanol: 2 changes for 5 minutes each. c. Immerse in 95% Ethanol: 1 change for 5 minutes. d. Immerse in 70% Ethanol: 1 change for 5 minutes. e. Rinse thoroughly in running deionized water for 5 minutes.
-
Antigen Retrieval a. Preheat a pressure cooker or water bath containing the Antigen Retrieval Buffer to 95-100°C. b. Place slides in the hot buffer and incubate for 15-20 minutes.[7] c. Remove the container from the heat source and allow slides to cool in the buffer for at least 20 minutes at room temperature.[7] d. Rinse slides with dH₂O, then place in PBST wash buffer.
-
Peroxidase Blocking a. Immerse slides in 3% H₂O₂ solution for 10-20 minutes at room temperature to quench endogenous peroxidase activity.[9] b. Rinse slides 3 times with PBST for 5 minutes each.
-
Blocking a. Carefully wipe around the tissue section and apply Blocking Buffer (5% Normal Goat Serum in PBST). b. Incubate in a humidified chamber for 60 minutes at room temperature.
-
Primary Antibody Incubation a. Gently tap off the blocking buffer (do not rinse). b. Apply the diluted primary anti-p-Akt antibody to cover the tissue section. c. Incubate in a humidified chamber overnight at 4°C.[7]
-
Secondary Antibody Incubation a. Rinse slides 3 times with PBST for 5 minutes each. b. Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. c. Incubate in a humidified chamber for 30-60 minutes at room temperature.
-
Detection a. Rinse slides 3 times with PBST for 5 minutes each. b. Prepare the DAB chromogen solution immediately before use according to the kit instructions. c. Apply the DAB solution to the slides and monitor for color development under a microscope (typically 2-10 minutes). The signal will appear as a brown precipitate. d. Stop the reaction by immersing the slides in dH₂O.
-
Counterstaining a. Immerse slides in Hematoxylin for 1-2 minutes. b. Rinse gently in running tap water until the water runs clear. c. Dip slides briefly in Bluing Reagent to turn nuclei blue. d. Rinse again in running tap water for 5 minutes.
-
Dehydration and Mounting a. Dehydrate the slides through graded ethanol: 70%, 95%, and two changes of 100% for 2-3 minutes each. b. Clear in Xylene: 2 changes for 5 minutes each. c. Apply a drop of permanent mounting medium to the tissue and apply a coverslip, avoiding air bubbles. d. Allow the slides to dry before microscopic examination.
Data Presentation and Interpretation
The efficacy of this compound is determined by a reduction in p-Akt staining intensity in treated samples compared to vehicle controls. Staining can be scored semi-quantitatively using an H-score, which considers both the intensity and the percentage of stained cells.
Expected Results:
| Treatment Group | Dose | Staining Intensity (0-3+) | Percentage of Positive Cells (%) | H-Score (Intensity x % Positive) | Interpretation |
| Vehicle Control | 0 mg/kg | 3+ (Strong) | 85% | 255 | High baseline Akt pathway activity |
| This compound | Low Dose | 2+ (Moderate) | 40% | 80 | Partial inhibition of Akt phosphorylation |
| This compound | High Dose | 1+ (Weak) | 15% | 15 | Strong inhibition of Akt phosphorylation |
| Negative Control | N/A | 0 (None) | 0% | 0 | No non-specific staining |
(Note: The data presented above is hypothetical and serves as an example for expected outcomes.)
A dose-dependent decrease in the H-score for p-Akt staining provides strong evidence of target engagement and inhibition of the Akt signaling pathway by this compound. Staining is typically observed in the cytoplasm and/or nucleus of tumor cells. The reduction in the brown DAB signal and the prevalence of the blue hematoxylin counterstain in treated tissues visually represent the inhibitor's effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. promega.com [promega.com]
- 4. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 5. Akt Inhibitor Akt-IV Blocks Virus Replication through an Akt-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. usbio.net [usbio.net]
Troubleshooting & Optimization
Akt1-IN-4 not inhibiting Akt phosphorylation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Akt1-IN-4, a selective inhibitor of the Akt1 kinase. The primary focus is to address the common issue of observing no inhibition of Akt phosphorylation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor that binds to the pleckstrin homology (PH) domain of Akt1.[1][2] This binding prevents the recruitment of Akt to the cell membrane, which is a critical step for its activation by upstream kinases like PDK1 and mTORC2.[3][4] By blocking membrane translocation, this compound prevents the phosphorylation of Akt1 at key activation sites, Threonine 308 (Thr308) and Serine 473 (Ser473).[5][6]
Q2: What are the key phosphorylation sites on Akt1 that indicate its activation?
A2: Full activation of Akt1 requires phosphorylation at two key residues:
-
Threonine 308 (Thr308): Located in the activation loop, this site is phosphorylated by PDK1.[3][7]
-
Serine 473 (Ser473): Found in the C-terminal hydrophobic motif, this site is primarily phosphorylated by the mTORC2 complex.[7][8] Assessing the phosphorylation status of both sites is crucial for determining Akt1 activity.
Q3: Can this compound inhibit an already phosphorylated/active Akt1?
A3: this compound is designed to prevent the activation of Akt1 by blocking its translocation to the membrane.[2] It is generally less effective at inhibiting Akt1 that is already phosphorylated and active.[1] Allosteric inhibitors often require the intact, inactive conformation of the kinase to bind effectively.[1]
Troubleshooting Guide: No Inhibition of Akt Phosphorylation
This section addresses potential reasons why this compound may not appear to inhibit Akt phosphorylation in your experiments, primarily assessed via Western Blot.
Section 1: Inhibitor and Treatment Conditions
Q: I'm not seeing any effect from this compound. Could the inhibitor itself be the problem?
A: Yes, this is a critical first step to verify.
-
Inhibitor Integrity: Ensure the inhibitor has been stored correctly (as per the manufacturer's instructions) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
Concentration and Incubation Time: The effectiveness of the inhibitor is highly dependent on its concentration and the incubation time. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.[9] Insufficient incubation time or concentration will result in incomplete inhibition.
Section 2: Experimental System and Cell Health
Q: My inhibitor seems fine. Could my cell culture conditions be the issue?
A: Absolutely. The state of your cells and the signaling pathway's activity are crucial.
-
Constitutively Active Pathway: Your cell line may have mutations upstream or downstream of Akt1 (e.g., PTEN loss or activating PIK3CA mutations) that cause hyperactivation of the pathway.[10][11][12] This can create a high basal level of p-Akt that is difficult to inhibit. Consider sequencing key pathway components in your cell line.
-
Feedback Loops: Inhibition of Akt can sometimes trigger feedback loops that reactivate the pathway or activate compensatory signaling pathways.[10][13]
-
Serum Starvation: To reduce basal Akt phosphorylation before stimulation, serum starvation is often used. However, some cell lines (like HEK293) can maintain high p-Akt (S473) levels due to constitutively active mTORC2, even after starvation.[8] A longer starvation period (e.g., up to 24 hours) or the use of an mTOR inhibitor may be necessary to reduce the baseline.[8]
-
Cell Health: Ensure cells are healthy and not overly confluent, as cellular stress can affect signaling pathways.
Section 3: Western Blotting and Detection
Q: I've optimized my treatment, but my Western Blot for phospho-Akt (p-Akt) is still not showing inhibition. What could be wrong with my blotting technique?
A: Western blotting for phosphorylated proteins is notoriously sensitive and requires careful optimization.[14][15][16]
-
Sample Preparation: It is essential to keep proteins in their phosphorylated state during lysis. Always use fresh lysis buffer containing a cocktail of phosphatase and protease inhibitors and keep samples on ice at all times.[17][18]
-
Blocking Buffer: This is a common source of error. Do not use milk as a blocking agent when detecting phosphoproteins.[14][17][19] Milk contains casein, a phosphoprotein, which leads to high background noise because the anti-phospho antibody detects the casein in the milk.[17] Use 5% Bovine Serum Albumin (BSA) in TBST for blocking and for antibody dilutions.[19]
-
Antibody Specificity and Dilution:
-
Ensure you are using a high-quality, validation-specific antibody for p-Akt (S473) and/or p-Akt (T308).
-
Perform an antibody titration to find the optimal concentration. Too high a concentration can lead to non-specific bands, while too low a concentration will result in a weak or absent signal.[14][15]
-
Always run a parallel blot for Total Akt as a loading control. A decrease in the p-Akt signal should not be accompanied by a decrease in the Total Akt signal.[17]
-
-
Protein Load: Ensure you are loading sufficient total protein (typically 20-40 µg of cell lysate) to detect the target, especially if the protein is of low abundance.[14][19]
-
Transfer Efficiency: Verify that your protein transfer from the gel to the membrane was successful. You can use a Ponceau S stain on the membrane after transfer to visualize total protein.
Quantitative Data Summary
The following table provides typical starting parameters for experiments with an Akt inhibitor. These values should be optimized for your specific experimental system.
| Parameter | Recommended Range | Notes |
| Inhibitor Concentration | 1 - 10 µM | Perform a dose-response curve to determine the IC50 in your cell line. |
| Pre-incubation Time | 1 - 4 hours | The time required for the inhibitor to enter the cell and engage the target. |
| Stimulation Time | 15 - 30 minutes | Time after adding a growth factor (e.g., IGF-1, EGF) to induce Akt phosphorylation. |
| Serum Starvation | 4 - 24 hours | Reduces basal phosphorylation levels prior to stimulation.[8] |
| Protein Load (Western Blot) | 20 - 40 µg | May need to be increased for low-abundance proteins.[19] |
| Primary Antibody Dilution | 1:1000 - 1:2000 | Titrate for optimal signal-to-noise ratio. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Titrate for optimal signal-to-noise ratio. |
Key Experimental Protocols
Protocol: Western Blot for Phospho-Akt (p-Akt) and Total Akt
This protocol outlines the key steps for assessing the effect of this compound on Akt phosphorylation.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
If applicable, serum starve the cells for 4-24 hours in a low-serum medium (e.g., 0.1% FBS).
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for the desired time (e.g., 2 hours).
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to induce Akt phosphorylation.
-
-
Cell Lysis:
-
Immediately place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[17]
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.[20]
-
Centrifuge the lysate at ≥10,000 x g for 10 minutes at 4°C to pellet cellular debris.[20]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard method like the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[21]
-
Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Confirm transfer efficiency with a brief Ponceau S stain.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[14][19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (S473 or T308), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or film.
-
Stripping and Re-probing: To use the same blot for Total Akt, strip the membrane using a mild stripping buffer, block again, and re-probe with the primary antibody for Total Akt. Follow the same subsequent steps.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Akt signal to the Total Akt signal for each sample to determine the relative change in phosphorylation.
-
Visualizations
PI3K/Akt Signaling Pathway and Inhibitor Action
Caption: The PI3K/Akt signaling pathway. This compound inhibits the pathway by preventing Akt1 recruitment to the plasma membrane.
Experimental Workflow for Testing this compound
Caption: A standard experimental workflow for evaluating the efficacy of an Akt inhibitor using Western Blot.
Troubleshooting Decision Tree
Caption: A decision tree to systematically troubleshoot the lack of observed Akt phosphorylation inhibition.
References
- 1. pnas.org [pnas.org]
- 2. The Akt activation inhibitor TCN-P inhibits Akt phosphorylation by binding to the PH domain of Akt and blocking its recruitment to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological regulation of Akt activity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Troubleshooting Western Blots | Life Science Research | Merck [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mesoscale.com [mesoscale.com]
- 21. 4.10. Measurement of Akt Phosphorylation [bio-protocol.org]
Technical Support Center: Optimizing Akt1-IN-4 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the in vivo dosage of Akt1-IN-4, a potent inhibitor of the Akt1 kinase. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets Akt1 (also known as Protein Kinase B), a serine/threonine kinase crucial for cell survival, proliferation, and metabolism.[1][2][3] Akt1 is a central node in the PI3K/Akt/mTOR signaling pathway.[1][3] This pathway is often dysregulated in cancer, leading to uncontrolled cell growth and resistance to apoptosis.[1][3] this compound functions by inhibiting the kinase activity of Akt1, thereby blocking downstream signaling and promoting apoptosis in cancer cells.
Q2: What are the first steps to take before starting an in vivo study with this compound?
A2: Before initiating in vivo efficacy studies, it is critical to perform dose-range finding and preliminary pharmacokinetic (PK) evaluations.[4] These initial studies help establish the maximum tolerated dose (MTD) and provide insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which will inform the dosing schedule.[4]
Q3: What are common toxicities associated with Akt inhibitors, and how can they be monitored?
A3: A significant challenge with Akt inhibitors is a narrow therapeutic window, where efficacy is often achieved at doses close to the MTD.[1][5] Common toxicities are related to Akt's role in glucose metabolism and can include:
-
Hyperglycemia and hyperinsulinemia[6]
Monitoring Plan:
-
Daily: Record animal body weight, and observe for clinical signs of distress (e.g., lethargy, ruffled fur).
-
Periodic: Monitor blood glucose levels.
The MTD is often defined as the dose that causes no more than a 20% body weight loss in 10% of the animals.[4]
Q4: How should I prepare this compound for in vivo administration?
A4: The formulation of a small molecule inhibitor is critical for its bioavailability. A common approach for preclinical in vivo studies is to prepare a suspension. For instance, a formulation might involve mixing the compound with 0.25% hydroxypropyl methylcellulose in water. It is essential to ensure the formulation is homogenous and stable for the duration of the study.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with this compound.
Issue 1: Lack of Efficacy at the Tested Dose
-
Question: I am not observing any tumor growth inhibition in my xenograft model. What should I do?
-
Answer:
-
Verify Target Engagement: First, confirm that this compound is inhibiting its target in the tumor tissue. This can be done by collecting tumor samples at various time points after dosing and performing Western blot analysis for phosphorylated downstream targets of Akt, such as p-GSK3β or p-S6.[1][6] A lack of change in these markers suggests a problem with drug exposure or potency.
-
Pharmacokinetic (PK) Analysis: If target engagement is poor, conduct a PK study to determine the concentration of this compound in both plasma and tumor tissue over time.[4] It's possible the compound has poor bioavailability or is rapidly metabolized, preventing it from reaching therapeutic concentrations in the tumor.
-
Dose Escalation: If the drug is well-tolerated but ineffective, a dose escalation study may be warranted. Gradually increase the dose while carefully monitoring for signs of toxicity.[4]
-
Re-evaluate the Model: Ensure that the tumor model you are using is indeed dependent on the PI3K/Akt signaling pathway. Tumors with mutations in PI3K or loss of the tumor suppressor PTEN are more likely to respond to Akt inhibitors.[1][6]
-
Issue 2: Significant Toxicity Observed
-
Question: My mice are experiencing excessive weight loss and other signs of toxicity. How can I mitigate this?
-
Answer:
-
Dose Reduction: The most straightforward approach is to reduce the dose. Efficacy with Akt inhibitors is often seen at doses just below the MTD.[1][5]
-
Modify Dosing Schedule: Instead of once-daily dosing, consider alternative schedules such as intermittent dosing (e.g., every other day, or 5 days on/2 days off). This can help reduce cumulative toxicity while maintaining therapeutic pressure on the tumor.
-
Supportive Care: In cases of manageable toxicity, supportive care measures can be implemented according to your institution's animal care guidelines.
-
Vehicle Control Check: Ensure that the vehicle used to formulate this compound is not contributing to the observed toxicity by treating a cohort of animals with the vehicle alone.[4]
-
Experimental Protocols & Data
Protocol 1: In Vivo Dose-Finding Study
-
Animal Model: Use a relevant mouse model (e.g., immunodeficient mice bearing human tumor xenografts known to have an activated Akt pathway).
-
Group Allocation: Divide animals into groups of 3-5. Include a vehicle control group and at least 3-4 dose-level groups for this compound.
-
Dosing: Administer this compound and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 14-21 days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations daily for signs of toxicity.
-
Measure tumor volume 2-3 times per week.
-
-
Endpoint: The study concludes when significant toxicity is observed or after the planned duration. The MTD is determined based on body weight loss and other clinical signs.
Data from Analogous Akt Inhibitors
The following table summarizes in vivo dosage and efficacy data from published studies on other Akt inhibitors, which can serve as a starting point for designing experiments with this compound.
| Inhibitor | Animal Model | Dose | Dosing Schedule | Route | Efficacy | Reference |
| A-443654 | SCID mice with 3T3-Akt1 tumors | 7.5 mg/kg/day | Twice daily (BID) for 14 days | Subcutaneous (s.c.) | Significant tumor growth inhibition | [5] |
| A-443654 | SCID mice with MiaPaCa-2 xenografts | 7.5 mg/kg/day | Twice daily (BID) for 14 days | Subcutaneous (s.c.) | Significant tumor growth inhibition | [5] |
| AKTi | Nude mice with LNCaP xenografts | 200 mg/kg | Weekly | Subcutaneous (s.c.) | Complete tumor growth inhibition | [6] |
| Compound A | PC-3 prostate xenograft model | 2.5 mg/kg/day | Daily (days 16-32) | Not specified | No significant efficacy as monotherapy | [7] |
Visualizations
Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AKT1 - Wikipedia [en.wikipedia.org]
- 3. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal Classes of Chemotherapeutic Agents Sensitized by Specific Small-Molecule Inhibitors of Akt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Akt1-IN-4 off-target effects in kinase assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the use of Akt1-IN-4, a potent inhibitor of AKT kinases. This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (also referred to as Compound 62) is a small molecule inhibitor targeting the serine/threonine kinase AKT. It has shown potent inhibitory activity against the E17K mutant of AKT1, with an IC50 value of less than 15 nM. It also inhibits the wild-type isoforms of AKT1, AKT2, and AKT3.
Q2: What are the known off-target effects of this compound?
Q3: I am observing unexpected phenotypes in my cellular assays. Could these be due to off-target effects of this compound?
A3: Yes, unexpected cellular phenotypes can arise from the inhibition of kinases other than AKT. To investigate this, consider the following:
-
Dose-response analysis: Determine if the unexpected phenotype follows the same dose-response curve as the inhibition of AKT signaling.
-
Use of a structurally distinct AKT inhibitor: Compare the effects of this compound with another AKT inhibitor that has a different chemical scaffold. If the phenotype persists, it is more likely to be an on-target effect of AKT inhibition.
-
Rescue experiments: If the off-target is known, try to rescue the phenotype by activating the off-target kinase through other means.
-
Kinase profiling: Perform a broad kinase screen to identify potential off-target interactions of this compound.
Q4: What are the recommended assay technologies to test for this compound off-target effects?
A4: Several robust assay platforms are available for determining the selectivity of kinase inhibitors. Two commonly used methods are:
-
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay: This is a sensitive and high-throughput method that measures the phosphorylation of a substrate by the kinase.
-
ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a measure of enzyme activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for this compound | - Pipetting errors or inaccurate serial dilutions.- Variability in enzyme or substrate concentration.- Instability of the compound in the assay buffer. | - Use calibrated pipettes and perform careful serial dilutions.- Ensure consistent concentrations of all reagents in each experiment.- Check the solubility and stability of this compound in your assay buffer. Consider preparing fresh stock solutions. |
| High background signal in kinase assay | - Contamination of reagents.- Non-specific binding of antibodies (in HTRF).- High intrinsic ATPase activity of the kinase preparation. | - Use high-purity reagents and sterile techniques.- Optimize antibody concentrations and blocking steps.- For ADP-Glo, subtract the background signal from a no-enzyme control. |
| No inhibition observed at expected concentrations | - Inactive compound.- Incorrect assay conditions (e.g., ATP concentration too high for an ATP-competitive inhibitor).- Degraded enzyme. | - Verify the identity and purity of your this compound stock.- For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration. Use an ATP concentration at or near the Km for the kinase.- Use a fresh aliquot of the kinase and handle it according to the manufacturer's instructions. |
| Observed cellular effects do not correlate with AKT pathway inhibition | - Potential off-target effects of this compound. | - Perform a Western blot to confirm the inhibition of downstream AKT targets (e.g., phosphorylation of GSK3β or PRAS40).- Conduct a kinase selectivity screen to identify potential off-target kinases.- Use a second, structurally unrelated AKT inhibitor to confirm the phenotype. |
Quantitative Data
The inhibitory activity of this compound against AKT isoforms was determined using an HTRF (Homogeneous Time-Resolved Fluorescence) kinase assay.
| Target Kinase | IC50 (nM) |
| AKT1 (E17K mutant) | < 15 |
| AKT1 (wild-type) | Data not publicly available |
| AKT2 (wild-type) | Data not publicly available |
| AKT3 (wild-type) | Data not publicly available |
Note: A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not currently available in the public domain. Researchers are encouraged to perform their own selectivity profiling to fully characterize the off-target effects of this inhibitor.
Experimental Protocols
HTRF Kinase Assay for AKT Inhibition
This protocol is a general guideline for determining the inhibitory activity of this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Recombinant human AKT1, AKT2, or AKT3 enzyme
-
Biotinylated substrate peptide (e.g., a derivative of GSK3)
-
ATP
-
This compound (or other test compounds)
-
HTRF Kinase Buffer
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the HTRF Kinase Buffer.
-
Kinase Reaction:
-
Add 2 µL of the diluted this compound solution to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the AKT enzyme and the biotinylated substrate peptide in HTRF Kinase Buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in HTRF Kinase Buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction and detect the phosphorylated product by adding 10 µL of a pre-mixed solution of the Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665 in HTRF detection buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
ADP-Glo™ Kinase Assay for Off-Target Profiling
This protocol provides a general workflow for screening this compound against a panel of kinases to identify off-target interactions.
Materials:
-
Panel of purified protein kinases
-
Corresponding kinase-specific substrates
-
ATP
-
This compound
-
Kinase Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Kinase Reaction:
-
Add 1 µL of this compound solution to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the specific kinase and its substrate in Kinase Buffer.
-
Initiate the reactions by adding 2 µL of ATP solution in Kinase Buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration of this compound. For any significant hits, perform a dose-response experiment to determine the IC50 value.
Visualizations
Caption: Simplified diagram of the PI3K/AKT signaling pathway.
Caption: General workflow for kinase inhibitor selectivity profiling.
How to minimize Akt1-IN-4 toxicity in normal cells
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Akt1-IN-4. The information aims to help minimize potential toxicity in normal cells and ensure robust, reproducible experimental outcomes.
Disclaimer: this compound is a novel and potent inhibitor, and comprehensive toxicity data in normal cells is not yet widely published. The recommendations provided below are based on its known mechanism of action and general principles for mitigating the toxicity of kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective small molecule inhibitor of the E17K mutant of the AKT1 kinase.[1] The AKT1(E17K) mutation is an activating mutation found in several types of cancer that promotes cell survival, proliferation, and growth.[2] this compound is designed to specifically target this mutant form of the enzyme, thereby inhibiting its downstream signaling and inducing anti-cancer effects. Its reported IC50 (the concentration required to inhibit 50% of the enzyme's activity) is less than 15 nM for AKT1-E17K.[1]
Q2: What are the potential on-target and off-target toxicities of this compound in normal cells?
-
On-Target Toxicity: Although designed for the E17K mutant, this compound may still inhibit wild-type AKT1, which is ubiquitously expressed and crucial for normal cellular processes like glucose metabolism, cell survival, and proliferation.[3][4][5] Inhibition of wild-type AKT1 in normal cells could lead to decreased viability, apoptosis, or metabolic disturbances.
-
Off-Target Toxicity: Like many kinase inhibitors, this compound could potentially inhibit other kinases with similar ATP-binding pockets, leading to unintended cellular effects.[6] Cutaneous toxicity (rash) and hyperglycemia are known side effects of pan-AKT inhibitors, often linked to the inhibition of AKT2.[7] While this compound is expected to be selective, its full kinase selectivity profile is not publicly available, and off-target effects cannot be ruled out.
Q3: Why is selectivity for the AKT1 isoform and the E17K mutation important for minimizing toxicity?
The three AKT isoforms (AKT1, AKT2, and AKT3) have both overlapping and distinct functions.
-
AKT1 is primarily linked to cell survival and growth.[7]
-
AKT2 is a key regulator of insulin signaling and glucose metabolism.[7] Inhibition of AKT2 can lead to hyperglycemia and diabetes-like side effects.
-
AKT3 is mainly involved in neuronal development.[7]
By selectively targeting the E17K mutant of AKT1, this compound aims to maximize anti-tumor efficacy while sparing the critical functions of wild-type AKT1, and more importantly, the metabolic functions of AKT2, thereby reducing the potential for systemic side effects seen with pan-AKT inhibitors.[7]
Troubleshooting Guide
Problem: I am observing high levels of cytotoxicity in my normal (wild-type AKT1) control cell line.
This is a common challenge when using potent kinase inhibitors. Here’s a systematic approach to troubleshoot and mitigate this issue.
1. Confirm the source of toxicity: On-target vs. Off-target effect.
-
Rationale: It is crucial to determine if the observed toxicity is due to the inhibition of wild-type AKT1 (on-target) or other kinases (off-target).
-
Solution: If available, test a structurally different AKT1 inhibitor with a known selectivity profile. If both compounds produce similar toxicity at concentrations relative to their AKT1 inhibitory potency, the effect is likely on-target.
2. Optimize Inhibitor Concentration.
-
Rationale: The concentration of the inhibitor is the most critical factor. A therapeutic window often exists where cancer cells (especially those with the AKT1-E17K mutation) are more sensitive than normal cells.
-
Solution: Perform a dose-response curve on both your normal and cancer cell lines to determine the IC50 for each. Use the lowest concentration that provides the desired effect in the cancer cell line while having a minimal effect on the normal cells.
3. Reduce Treatment Duration.
-
Rationale: Continuous exposure to a kinase inhibitor can lead to cumulative toxicity. Normal cells may be able to recover from transient inhibition of the AKT pathway more effectively than cancer cells.
-
Solution: Try a pulsed-exposure experiment. Treat cells for a shorter period (e.g., 4, 8, or 24 hours), then wash out the inhibitor and assess cell viability at a later time point (e.g., 48 or 72 hours).
4. Modulate Cell Culture Conditions.
-
Rationale: The dependence of normal cells on the PI3K/AKT pathway is often driven by growth factors present in serum. Reducing this dependence can make them less sensitive to AKT inhibition.
-
Solution: Culture normal cells in low-serum conditions (e.g., 0.5-2% FBS) for 12-24 hours before and during treatment. This can reduce basal AKT activity and sensitize cancer cells (which are often less dependent on external growth factors) more than normal cells.
Quantitative Data Summary
The following tables summarize the known inhibitor profile for this compound and provide general parameters for troubleshooting cytotoxicity.
Table 1: this compound Inhibitor Profile
| Target | IC50 | Kinase Family | Reference |
|---|---|---|---|
| AKT1 (E17K mutant) | < 15 nM | AGC Ser/Thr Kinase | [1] |
| AKT1 (Wild-Type) | Data Not Available | AGC Ser/Thr Kinase | - |
| AKT2 | Data Not Available | AGC Ser/Thr Kinase | - |
| AKT3 | Data Not Available | AGC Ser/Thr Kinase | - |
| Broad Kinase Panel | Data Not Available | - | - |
Table 2: Troubleshooting Parameters for Reducing Toxicity in Normal Cells
| Strategy | Parameter to Modify | Recommended Range | Rationale |
|---|---|---|---|
| Concentration Optimization | This compound Concentration | 1 nM - 1 µM | Identify therapeutic window between cancer and normal cells. |
| Duration Optimization | Treatment Time | 4 - 72 hours | Minimize cumulative toxicity in normal cells. |
| Culture Condition | Serum (FBS) Percentage | 0.5% - 10% | Reduce dependency of normal cells on the AKT pathway. |
| Cell Seeding Density | Cells per cm² | Varies by cell type | Ensure cells are in a healthy, logarithmic growth phase. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin (AlamarBlue) Assay
This protocol measures metabolically active cells to assess cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
Add Resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Analysis: Normalize the fluorescence readings to the vehicle control wells to determine the percentage of cell viability.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Plate cells in a 6-well plate. After overnight adherence, treat with the desired concentrations of this compound and controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
-
Flow Cytometry: Analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the use of this compound.
Caption: PI3K/AKT signaling pathway with targeted inhibition of mutant AKT1(E17K) by this compound.
Caption: Experimental workflow for systematically minimizing this compound toxicity in normal cell lines.
Caption: A logical decision tree for troubleshooting unexpected cytotoxicity with this compound.
References
Technical Support Center: Troubleshooting Akt1-IN-4 Western Blot for p-Akt Detection
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Western blot experiments involving the inhibitor Akt1-IN-4 and the detection of phosphorylated Akt (p-Akt).
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cells with this compound on p-Akt levels?
This compound is an inhibitor of Akt1 kinase. Therefore, treating cells with this compound is expected to decrease the phosphorylation of Akt at key residues like Serine 473 (p-Akt S473) and Threonine 308 (p-Akt T308). Your Western blot results should show a dose-dependent or time-dependent reduction in the p-Akt signal compared to the untreated or vehicle-treated control. The total Akt protein level should remain largely unchanged, serving as a loading control.
Q2: I am not seeing any p-Akt signal in my samples, including my untreated control. What are the common causes?
This issue can stem from several factors:
-
Low Basal Phosphorylation: The cell line you are using may have very low baseline Akt activation. It is often necessary to stimulate the pathway with a growth factor (e.g., insulin, IGF-1, serum) to induce detectable phosphorylation[1].
-
Phosphatase Activity: Phosphatases in your cell lysate can rapidly dephosphorylate p-Akt. It is critical to use a lysis buffer containing phosphatase inhibitors like sodium orthovanadate and sodium fluoride and to keep samples on ice at all times[1][2][3].
-
Insufficient Protein Load: For reliable detection, especially of low-abundance phosphoproteins, a protein load of at least 20-30 µg per lane is recommended[3].
-
Suboptimal Antibody: The primary antibody may not be sensitive or specific enough, or you may be using it at a suboptimal dilution. Always use a well-validated antibody for p-Akt[1].
Q3: Why is a total Akt antibody blot essential?
Probing for total Akt is a critical control. It confirms that:
-
The Akt protein is expressed in your cell line[1].
-
Equal amounts of protein were loaded across all lanes.
-
The treatment with this compound did not cause a general degradation of the Akt protein itself, ensuring that the observed decrease in p-Akt is due to inhibition of phosphorylation, not protein loss.
Q4: I'm observing high background on my p-Akt Western blot. How can I reduce it?
High background can obscure your results. Common solutions include:
-
Optimize Blocking: Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of non-fat dry milk. Milk contains the phosphoprotein casein, which can be detected by phospho-specific antibodies, leading to high background[1][4].
-
Adjust Antibody Concentration: Excessively high primary or secondary antibody concentrations are a frequent cause of background noise. Titrate your antibodies to find the optimal concentration[5][6].
-
Increase Washing: Ensure thorough and sufficient washing steps between antibody incubations to remove unbound antibodies[6].
Troubleshooting Guide: p-Akt Detection Issues
| Problem | Possible Cause | Recommended Solution |
| No p-Akt Signal | 1. Phosphatase activity during sample preparation. | Ensure lysis buffer contains fresh phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) and keep samples cold[1][2][3]. |
| 2. Low basal p-Akt levels in cells. | Include a positive control by stimulating cells with a known Akt activator (e.g., 10% serum, 100 nM insulin for 15-30 min)[1]. Use a cell line with known high basal p-Akt (e.g., PTEN-null cells like 293T) as a control[1]. | |
| 3. Insufficient protein loaded on the gel. | Increase the total protein load to 30-40 µg per lane[4]. | |
| 4. Inefficient protein transfer to the membrane. | Verify transfer efficiency with Ponceau S staining before blocking[6]. | |
| Weak p-Akt Signal | 1. Suboptimal primary or secondary antibody dilution. | Optimize antibody concentrations through titration. Try incubating the primary antibody overnight at 4°C[2]. |
| 2. Blocking agent is masking the epitope. | For phospho-antibodies, use 5% BSA in TBST for blocking and antibody dilution, as milk can sometimes interfere with signal[3][4]. | |
| 3. Short exposure time. | Increase the film or digital imager exposure time. Be mindful that this can also increase background[4]. | |
| High Background | 1. Inappropriate blocking agent. | Block with 5% BSA in TBST instead of non-fat dry milk to avoid cross-reactivity with phospho-specific antibodies[1][4]. |
| 2. Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody[5][6]. | |
| 3. Insufficient washing. | Increase the number and duration of TBST washes after antibody incubations[6]. | |
| Non-Specific Bands | 1. Protein degradation in the lysate. | Use fresh lysates and always include protease inhibitors in your lysis buffer. Store lysates at -80°C[3]. |
| 2. Antibody is not specific enough. | Use a well-validated, monoclonal antibody. Check the antibody datasheet for recommended cell types and conditions. | |
| 3. Too much protein was loaded. | Loading an excessive amount of protein can lead to the appearance of non-specific bands. Try loading less protein[3]. |
Quantitative Data Summary
This table provides recommended starting concentrations and conditions for a p-Akt Western blot experiment.
| Parameter | Recommended Value/Range | Notes |
| Cell Lysate Protein Load | 20 - 40 µ g/lane | May need to be optimized based on p-Akt expression levels[1][3][4]. |
| Lysis Buffer | RIPA or similar, with inhibitors | Must contain protease and phosphatase inhibitors (e.g., PMSF, NaF, Na3VO4)[1][2][3]. |
| Blocking Buffer | 5% (w/v) BSA in TBST | Recommended for phospho-antibodies to minimize background[4][7]. |
| p-Akt Primary Antibody | 1:1000 dilution in 5% BSA/TBST | Manufacturer's recommendation should be followed; may require optimization[1]. |
| Total Akt Primary Antibody | 1:1000 dilution in 5% milk/TBST | Milk is often suitable for non-phospho antibodies and can reduce background[3]. |
| Secondary Antibody | 1:2000 - 1:5000 dilution | Dilute in the same buffer as the corresponding primary antibody. |
| Primary Incubation | Overnight at 4°C | Promotes specific binding and enhances signal. |
| Secondary Incubation | 1 hour at Room Temperature | Standard for most protocols[2][4]. |
Detailed Experimental Protocol: p-Akt Western Blot
This protocol outlines a standard workflow for assessing the effect of this compound on Akt phosphorylation.
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
If necessary, serum-starve cells for 4-16 hours to reduce basal p-Akt levels[1].
-
Treat cells with varying concentrations of this compound (and/or for varying time points). Include a vehicle-only control.
-
For a positive control, treat a separate set of serum-starved cells with an Akt activator (e.g., 100 nM insulin or 10% FBS) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitor cocktails)[2][3].
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes[2].
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris[2].
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Calculate the volume needed for 20-40 µg of protein and mix with Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel (e.g., 10% acrylamide)[2].
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane[2].
-
(Optional but recommended) Stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding[4][6].
-
Incubate the membrane with the primary antibody against p-Akt (e.g., p-Akt Ser473), diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation[1][2].
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing for Total Akt:
-
To normalize the p-Akt signal, strip the membrane using a mild stripping buffer.
-
Confirm removal of the signal, then re-block the membrane (5% non-fat milk in TBST is often sufficient here).
-
Probe with a primary antibody for total Akt, followed by the appropriate secondary antibody and detection as described above.
-
Visualizations
Caption: PI3K/Akt signaling pathway showing activation steps and the inhibitory action of this compound.
Caption: Standard experimental workflow for analyzing p-Akt levels after this compound treatment.
Caption: A logical troubleshooting flowchart for diagnosing issues with p-Akt Western blots.
References
- 1. researchgate.net [researchgate.net]
- 2. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
Technical Support Center: Troubleshooting Akt1-IN-4 Efficacy
Welcome to the technical support center for troubleshooting issues related to Akt1-IN-4. This guide provides answers to frequently asked questions, detailed troubleshooting workflows, and experimental protocols to help you diagnose why this compound may not be inducing apoptosis in your specific cell line.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound in inducing apoptosis?
Akt1 (also known as Protein Kinase B or PKB) is a central kinase in signaling pathways that promote cell survival.[1][2] It actively suppresses apoptosis through several mechanisms:
-
Inhibition of Pro-Apoptotic Proteins: Akt1 phosphorylates and inactivates pro-apoptotic members of the Bcl-2 family, such as BAD (Bcl-2-associated death promoter).[3][4] Phosphorylation of BAD causes it to be sequestered in the cytosol, preventing it from neutralizing anti-apoptotic proteins like Bcl-2 and Bcl-xL at the mitochondria.[3][5]
-
Direct Inhibition of the Caspase Cascade: Akt1 can directly phosphorylate and inhibit Caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[3][4]
-
Suppression of Pro-Apoptotic Gene Transcription: Akt1 phosphorylates and inactivates Forkhead box O (FOXO) transcription factors.[1][3] This prevents them from entering the nucleus and transcribing genes that promote cell death, such as Fas ligand.[1]
-
Preventing Cytochrome C Release: By regulating Bcl-2 family proteins, Akt helps maintain mitochondrial integrity, preventing the release of cytochrome c, which is a critical step for activating the apoptosome and subsequent caspase activation.[6][7]
Therefore, an effective inhibitor like this compound is expected to block these survival signals, thereby reactivating the cell's intrinsic apoptotic machinery.
Q2: My cells are not undergoing apoptosis after treatment with this compound. What are the potential reasons?
The lack of an apoptotic response can be attributed to four main categories of issues:
-
Ineffective Target Inhibition: The inhibitor may not be effectively suppressing Akt1 activity in your cells.
-
Intrinsic or Acquired Resistance: Your cell line may have inherent mechanisms or may have developed adaptations that allow it to survive even with Akt1 inhibited.
-
Induction of Alternative Cell Fates: Instead of apoptosis, the inhibition of Akt1 may be causing other cellular responses, such as autophagy or cell cycle arrest.[8]
-
Suboptimal Experimental Conditions: Technical aspects of your experiment, such as inhibitor concentration, treatment duration, or the assay used, may need optimization.
Q3: How can I confirm that this compound is effectively inhibiting Akt1 in my cells?
This is the most critical first step in troubleshooting. You must verify that the drug is engaging its target. This can be done using a Western blot to assess the phosphorylation status of Akt1 and its downstream substrates.
-
Check Phospho-Akt Levels: Probe for phosphorylated Akt1 at its key activation sites, Serine 473 (p-Akt S473) and Threonine 308 (p-Akt T308). A successful inhibition should show a significant decrease in these signals compared to a vehicle-treated control. Total Akt1 levels should remain unchanged.
-
Assess Downstream Targets: Examine the phosphorylation of well-established Akt substrates. A decrease in the phosphorylation of proteins like GSK-3β (at Ser9) or FOXO1 (at Thr24)/FOXO3a (at Thr32) is strong evidence of successful Akt1 inhibition.[9][10]
Q4: What are the key resistance mechanisms my cell line might have?
Cells can employ various strategies to circumvent the inhibition of a single signaling node like Akt1.
-
Isoform Compensation: Cells may compensate for the loss of Akt1 activity by upregulating other Akt isoforms, such as Akt2 or Akt3.[11][12][13]
-
Parallel Pathway Activation: Cancer cells can rewire their signaling networks to bypass their dependence on Akt1.
-
Receptor Tyrosine Kinase (RTK) Reactivation: Inhibition of Akt can relieve feedback inhibition on RTKs (like EGFR, HER2, or IGF1R), leading to their hyperactivation and the stimulation of other survival pathways, such as the RAS/MEK/ERK pathway.[12][14][15]
-
SGK1 Upregulation: Serum- and glucocorticoid-regulated kinase 1 (SGK1) is closely related to Akt and can phosphorylate many of the same pro-survival substrates.[16] Elevated SGK1 expression can confer resistance to Akt-specific inhibitors.[16]
-
-
Dysregulation of Apoptotic Machinery: The issue may lie downstream of Akt1.
-
Overexpression of Anti-Apoptotic Proteins: High levels of anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) can raise the threshold for inducing apoptosis, making the inhibition of Akt1 alone insufficient.[17][18]
-
Loss of Pro-Apoptotic Proteins: The cell line may lack essential pro-apoptotic proteins like Bax or Bak, rendering it incapable of executing mitochondrial apoptosis.[5]
-
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, preventing it from reaching its target.[19]
Q5: Could other cellular processes like autophagy or cell cycle arrest be induced instead of apoptosis?
Yes. The inhibition of the PI3K/Akt/mTOR pathway is a known trigger for autophagy, a cellular recycling process. Some studies show that when Akt is inhibited, autophagy can act as a survival mechanism, and only by blocking autophagy can cell death be significantly induced.[8] Similarly, Akt inhibition can lead to cell cycle arrest at the G1 phase without necessarily triggering immediate cell death.[8]
Q6: What experimental parameters should I re-evaluate?
Before investigating complex biological resistance, it is crucial to ensure your experimental setup is optimal.
-
Concentration: Have you performed a dose-response curve? The required concentration for apoptosis induction can be significantly higher than that needed for inhibiting Akt phosphorylation and may vary greatly between cell lines.
-
Time Course: Are you assessing apoptosis at the right time point? The commitment to apoptosis can take anywhere from hours to days after initial target inhibition. A time-course experiment (e.g., 12, 24, 48, 72 hours) is recommended.
-
Inhibitor Stability: Ensure your stock of this compound is not degraded. Prepare fresh dilutions for your experiments from a properly stored stock solution.
-
Assay Sensitivity: Confirm that your apoptosis assay is working correctly. Include a positive control (e.g., treatment with staurosporine or another known apoptosis inducer) to validate the assay itself.
Troubleshooting Guides
This section provides a structured workflow and detailed protocols to help you systematically identify the reason for the lack of apoptosis.
Guide 1: Step-by-Step Troubleshooting Workflow
The following workflow provides a logical sequence of experiments to diagnose the issue.
Caption: A step-by-step workflow to troubleshoot the lack of apoptosis.
Guide 2: Summary of Troubleshooting Steps & Validation Experiments
The table below summarizes the key questions and experiments from the workflow.
| Potential Problem | Key Question to Ask | Suggested Validation Experiment(s) | Expected Outcome if Hypothesis is Correct |
| Ineffective Inhibition | Is the inhibitor reaching and suppressing its target? | Western Blot for p-Akt (S473), p-FOXO1, p-GSK3β. | No decrease in phosphorylation of Akt or its substrates. |
| Suboptimal Conditions | Is the concentration or duration of treatment sufficient? | Dose-response and time-course cell viability/apoptosis assays. | Apoptosis is observed at higher concentrations or later time points. |
| Alternative Cell Fate | Is the cell undergoing autophagy or cell cycle arrest instead? | Western Blot for LC3-II; Flow cytometry for cell cycle analysis. | Increased LC3-II levels; Accumulation of cells in G1 phase. |
| Parallel Pathway Activation | Has the cell compensated by activating other survival pathways? | Western Blot for p-ERK, p-SGK1, p-STAT3. | Increased phosphorylation of ERK, SGK1, or STAT3 upon treatment. |
| Apoptotic Blockade | Is the downstream apoptotic machinery compromised? | Western Blot for Bcl-2, Bcl-xL, Mcl-1, Bax, Bak. | High basal levels of anti-apoptotic proteins or low/absent pro-apoptotic proteins. |
| Isoform Switching | Has the cell upregulated other Akt isoforms? | Western Blot or qPCR for total Akt2 and Akt3 levels. | Increased protein or mRNA expression of Akt2 or Akt3. |
Key Experimental Protocols
Protocol 1: Western Blot for Akt Pathway Activity
-
Cell Treatment & Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Total Akt1
-
Phospho-GSK-3β (Ser9)
-
Cleaved Caspase-3
-
Cleaved PARP
-
β-Actin or GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment & Harvesting:
-
Treat cells with this compound as described above. Include a positive control (e.g., 1 µM staurosporine for 4-6 hours) and a vehicle control.
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Signaling Pathways and Resistance Mechanisms
Akt1's Role in Suppressing Apoptosis
The diagram below illustrates the central role of Akt1 in promoting cell survival by actively inhibiting key components of the apoptotic machinery.
Caption: Akt1 signaling pathway promoting survival by inhibiting apoptosis.
Potential Resistance Mechanisms to Akt Inhibition
If target engagement is confirmed but apoptosis is still not observed, your cell line may be utilizing one or more resistance mechanisms, as illustrated below.
Caption: Common mechanisms of resistance to Akt inhibitor-induced apoptosis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt/Protein Kinase B Inhibits Cell Death by Preventing the Release of Cytochrome c from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer [mdpi.com]
- 14. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. The involvement of Bcl-2 family proteins in AKT-regulated cell survival in cisplatin resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The involvement of Bcl-2 family proteins in AKT-regulated cell survival in cisplatin resistant epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acquired AKT-inhibitor Resistance Is Mediated by ATP-binding Cassette Transporters in Endometrial Carcinoma | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Troubleshooting Inconsistent Results with Akt1-IN-4 in Cell Proliferation Assays
Welcome to the technical support center for researchers encountering inconsistent results with Akt1 inhibitors in cell proliferation assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and an in-depth look at the Akt signaling pathway to help you navigate your experiments with greater confidence.
A critical point of clarification is the distinction between two commonly referenced Akt inhibitors: Akt1-IN-4 and Akt Inhibitor IV . These are distinct compounds with different specificities. This compound is a selective inhibitor of the AKT1 E17K mutant , while Akt Inhibitor IV has a broader inhibitory profile. This guide will address issues related to both, with a focus on troubleshooting common cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and Akt Inhibitor IV?
A1: this compound (also known as Compound 62) is a highly selective inhibitor targeting the E17K mutation in the AKT1 isoform. Akt Inhibitor IV is a broader inhibitor that affects the phosphorylation and activation of Akt, but its mechanism can be complex and may not be isoform-specific. It is crucial to select the appropriate inhibitor based on the genetic background of your cell lines.
Q2: Why am I seeing an increase in signal in my MTT/XTT assay at certain concentrations of the inhibitor?
A2: This is a common artifact with metabolic assays like MTT. Some kinase inhibitors, including those targeting the PI3K/Akt pathway, can interfere with cellular metabolism and mitochondrial function. This can lead to an increase in the reduction of the tetrazolium salt, giving a false impression of increased cell viability. It is recommended to validate your findings with a non-metabolic assay, such as a BrdU incorporation assay or direct cell counting.
Q3: My results are not consistent across different cell lines. What could be the reason?
A3: The efficacy of Akt inhibitors is highly dependent on the genetic context of the cell line. Key factors include:
-
AKT1 mutation status: this compound is most effective in cell lines harboring the AKT1 E17K mutation.
-
PTEN status: Cell lines with loss-of-function mutations in the PTEN tumor suppressor often have constitutively active Akt signaling and may show greater sensitivity to Akt inhibitors.
-
Activation of other survival pathways: Cells can develop resistance to Akt inhibition by upregulating other pro-survival signaling pathways.
Q4: I've observed that Akt phosphorylation (p-Akt) increases after treatment with Akt Inhibitor IV. Is this expected?
A4: Paradoxical hyperphosphorylation of Akt has been reported with Akt Inhibitor IV at certain concentrations. This is thought to be an off-target effect, potentially through the activation of an upstream kinase like PDK1. Despite this increase in phosphorylation, the inhibitor can still decrease the phosphorylation of downstream Akt substrates, effectively inhibiting the pathway. It is crucial to monitor the phosphorylation status of downstream targets like GSK3β or FOXO transcription factors to confirm pathway inhibition.[1]
Q5: What is the recommended solvent and storage condition for these inhibitors?
A5: Both this compound and Akt Inhibitor IV are typically dissolved in DMSO to prepare a stock solution. For Akt Inhibitor IV, stock solutions in DMSO are reported to be stable for up to 6 months at -20°C. Always refer to the manufacturer's data sheet for specific instructions on solubility and stability.
Troubleshooting Guide
Inconsistent Cell Proliferation Assay Results
| Observed Problem | Potential Cause | Recommended Solution |
| Increased signal in MTT/XTT assay with increasing inhibitor concentration. | The inhibitor is interfering with cellular metabolism or mitochondrial reductases, leading to increased formazan production. | 1. Validate results with a non-metabolic assay (e.g., BrdU, Trypan Blue exclusion, or cell counting). 2. Run a control with the inhibitor in cell-free media to check for direct reduction of the tetrazolium salt. 3. Consider using a different viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®). |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Incomplete dissolution of formazan crystals (MTT assay). 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix gently after plating. 2. Increase incubation time with the solubilization buffer and ensure thorough mixing. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant decrease in cell proliferation at expected effective concentrations. | 1. The cell line is resistant to the inhibitor. 2. The inhibitor has degraded. 3. Incorrect inhibitor concentration was used. | 1. Check the genetic background of your cell line (AKT1 mutation status, PTEN status). 2. Prepare fresh stock solutions of the inhibitor. 3. Perform a dose-response curve over a wider range of concentrations. 4. Confirm target engagement by Western blot analysis of p-Akt and downstream targets. |
| Discrepancy between proliferation assay results and Western blot data. | The inhibitor may be causing cell cycle arrest without inducing cell death at the tested time point. | 1. Perform a cell cycle analysis (e.g., by flow cytometry with propidium iodide staining). 2. Extend the duration of the proliferation assay. |
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) for Akt Inhibitor IV and the known target specificity for this compound. Note that IC50 values can vary depending on the cell line and the assay used.
Table 1: Inhibitory Concentrations (IC50) of Akt Inhibitor IV in Various Cell Lines
| Cell Line | Assay Type | IC50 | Reference |
| 786-O | Cell Proliferation | <1.25 µM | [1] |
| 786-O (PTEN-null) | FOXO1a Nuclear Export | 625 nM | [1] |
| HeLa | Cell Proliferation | 320 - 670 nM | |
| Jurkat | Cell Proliferation | 340 nM | |
| PIV5-infected HeLa | Viral Replication | 520 nM |
Table 2: Target Specificity of this compound
| Target | IC50 | Reference |
| AKT1 E17K mutant | <15 nM |
Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: The next day, treat the cells with a serial dilution of this compound or Akt Inhibitor IV. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm. A reference wavelength of 630 nm can be used to subtract background.
Protocol 2: BrdU Cell Proliferation Assay
This assay measures DNA synthesis and is a reliable alternative to metabolic assays.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution (final concentration of 10 µM) to each well and incubate for 2-24 hours, depending on the cell proliferation rate.
-
Fixation and Denaturation: Remove the labeling solution, and fix the cells. Denature the DNA using an acidic solution (e.g., 1-2.5 M HCl) to expose the incorporated BrdU.
-
Antibody Incubation: Neutralize the acid and incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.
-
Detection: Measure the fluorescence using a microplate reader or visualize by fluorescence microscopy.
Protocol 3: Western Blot Analysis of Akt Pathway Inhibition
This protocol allows for the direct assessment of the inhibitor's effect on the Akt signaling pathway.
-
Cell Lysis: After inhibitor treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total Akt, phospho-Akt (Ser473 and Thr308), and downstream targets like phospho-GSK3β or phospho-FOXO1. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway regulating cell proliferation and survival.
Experimental Workflow for Troubleshooting Inconsistent Proliferation Results
Caption: A logical workflow for troubleshooting inconsistent cell proliferation assay results with Akt inhibitors.
Logical Relationship: Choosing the Right Inhibitor
Caption: Decision tree for selecting an appropriate Akt inhibitor based on cell line genetics.
References
Technical Support Center: Best Practices for Akt Inhibitors
This guide provides best practices, frequently asked questions, and troubleshooting advice for researchers using Akt kinase inhibitors, with a specific focus on establishing robust positive and negative controls for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Akt1-IN-4 and how do Akt inhibitors work?
This compound is a potent and selective inhibitor of the oncogenic E17K mutant of Akt1, with an IC50 value of less than 15 nM.[1] The Akt serine/threonine kinase family (Akt1, Akt2, Akt3) is a critical node in the PI3K/Akt signaling pathway, which regulates cell survival, proliferation, and metabolism.[2][3][4]
Akt inhibitors are broadly classified into two main types based on their mechanism of action, and understanding this distinction is critical for experimental design and data interpretation:
-
ATP-Competitive Inhibitors : These molecules bind to the ATP pocket in the kinase domain of Akt, preventing the phosphorylation of downstream substrates.[5][6] This class of inhibitors can sometimes lead to off-target effects due to the high similarity of ATP-binding sites across different kinases.[7][8]
-
Allosteric Inhibitors : These compounds, such as the well-characterized inhibitor MK-2206, bind to a site distinct from the ATP pocket, typically at the interface of the pleckstrin homology (PH) and kinase domains.[9] This binding locks Akt in an inactive conformation, which prevents its recruitment to the cell membrane and subsequent activation by phosphorylation.[7][9]
Q2: Why are positive and negative controls essential for my Akt inhibition experiment?
Controls are non-negotiable for a successful and interpretable experiment. They serve several critical functions:
-
Validate the Assay: Positive controls confirm that the signaling pathway is active and that your detection method (e.g., Western blot) is working correctly.
-
Confirm Inhibitor Activity: Comparing the inhibitor's effect to a known negative control demonstrates that the observed results are due to specific pathway inhibition.
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Establish a Baseline: Baseline and vehicle controls provide the necessary reference points to accurately quantify the inhibitor's potency.
-
Troubleshoot Results: When unexpected results occur, a full set of controls is the first and most important tool for diagnosing the problem.
Q3: What are the best POSITIVE controls to ensure my system is working?
A positive control should robustly activate the Akt pathway, leading to a strong, detectable signal of Akt phosphorylation.
-
Growth Factor Stimulation: The most common method is to stimulate serum-starved cells with a growth factor.[10] Insulin, Insulin-like Growth Factor 1 (IGF-1), or Epidermal Growth Factor (EGF) are potent activators of the PI3K/Akt pathway.[11][12][13] This stimulation should lead to a significant increase in the phosphorylation of Akt at its key activation sites, Threonine 308 (Thr308) and Serine 473 (Ser473).
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Vehicle Control (Stimulated): This is the most critical positive control. Cells are treated with the vehicle (the solvent used to dissolve the inhibitor, typically DMSO) and then stimulated with a growth factor. This sample represents the maximum (100%) pathway activity against which the inhibitor's effect is measured.
Q4: What are the best NEGATIVE controls to show specific inhibition?
Negative controls establish the baseline and demonstrate that the inhibition is specific to the targeted pathway.
-
Unstimulated/Serum-Starved Control: Culturing cells in serum-free media for several hours to overnight reduces the basal level of Akt signaling.[10] This provides a baseline of minimal pathway activity. However, be aware that prolonged serum starvation can be a cellular stressor and may not uniformly silence all signaling pathways.[14][15]
-
Upstream Pathway Inhibition: Treating cells with a well-characterized inhibitor of an upstream component of the pathway is an excellent negative control. The PI3K inhibitors LY294002 or Wortmannin block the pathway upstream of Akt, preventing its activation even in the presence of growth factors.[10][16][17] This confirms that the observed signaling is indeed PI3K-dependent.
-
Vehicle Control (Unstimulated): Cells treated with only the vehicle in serum-free media represent the true basal state of the cells in the experimental context.
Data Presentation
Table 1: Recommended Controls for a Cellular Akt Inhibition Assay
| Control Type | Treatment | Purpose | Expected p-Akt Result |
| Baseline | Serum-Starved, No Treatment | To measure the basal level of Akt activity in your cell model. | Low / Undetectable |
| Vehicle | Serum-Starved + Vehicle (DMSO) + Growth Factor | To establish the 100% activation level for calculating relative inhibition. | High / Maximum Signal |
| Positive | Serum-Starved + Growth Factor (e.g., IGF-1) | To confirm that the cells are responsive and the detection method works. | High / Maximum Signal |
| Negative | Serum-Starved + Upstream Inhibitor (e.g., LY294002) + Growth Factor | To confirm pathway-specific inhibition and provide a benchmark for maximum inhibition. | Low / Undetectable |
| Test | Serum-Starved + this compound + Growth Factor | To measure the specific effect of your test inhibitor. | Reduced Signal |
Table 2: Profile of Common Akt Pathway Inhibitors
| Inhibitor Name | Target(s) | Mechanism of Action | Typical IC₅₀ |
| This compound | Akt1 (E17K mutant) | Not specified (likely highly targeted) | < 15 nM[1] |
| MK-2206 | Akt1/2/3 | Allosteric | 5 nM (Akt1), 12 nM (Akt2)[18] |
| Akti-1/2 (Inhibitor VIII) | Akt1/2 | Allosteric | 58 nM (Akt1), 210 nM (Akt2)[19] |
| LY294002 | PI3Kα/δ/β | ATP-Competitive (Upstream of Akt) | ~0.5 - 1.0 µM[20] |
Experimental Protocols & Visualizations
The PI3K/Akt Signaling Pathway
The diagram below illustrates the core components of the PI3K/Akt signaling pathway, highlighting where activators, inhibitors, and controls exert their effects. Growth factors activate Receptor Tyrosine Kinases (RTKs), leading to the activation of PI3K.[3] PI3K phosphorylates PIP2 to generate PIP3, which recruits Akt to the membrane for its full activation via phosphorylation by PDK1 and mTORC2.[21] This signal is negatively regulated by the phosphatase PTEN. Akt inhibitors like this compound directly block Akt activity.
Caption: Overview of the PI3K/Akt signaling cascade and points of intervention.
Protocol 1: Cellular Assay for Evaluating this compound Efficacy
This protocol outlines a typical workflow for testing an Akt inhibitor using Western blotting as the readout.
Caption: Standard experimental workflow for testing an Akt inhibitor in cell culture.
Protocol 2: Western Blot for Phospho-Akt (p-Akt) and Total Akt
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Sample Preparation : After treatment and lysis (using a buffer containing protease and phosphatase inhibitors), determine protein concentration using a BCA assay.[22] Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Gel Electrophoresis : Load 20-30 µg of total protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation is achieved.
-
Protein Transfer : Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking : Crucially, block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Do not use milk, as it contains the phosphoprotein casein, which can cause high background with phospho-specific antibodies.[23][24]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use validated antibodies for p-Akt (Ser473), p-Akt (Thr308), and Total Akt. It is recommended to probe for phospho-protein first.
-
Washing : Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature, diluted in 5% BSA/TBST.
-
Detection : Wash the membrane again as in step 6. Apply an Enhanced Chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing (Optional) : If probing the same membrane, strip the antibodies according to the manufacturer's protocol and re-probe for Total Akt or a loading control (e.g., GAPDH).
-
Analysis : Quantify band intensity using densitometry software. Normalize the signal from the phospho-Akt antibody to the signal from the Total Akt antibody for each lane.
Troubleshooting Guide
Troubleshooting Common Western Blot Issues
This flowchart provides a logical path for diagnosing common issues encountered during Akt inhibition experiments.
Caption: A decision tree for troubleshooting common Western blot problems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promega.com [promega.com]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent progress in the development of ATP-competitive and allosteric Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Peptide-mediated activation of Akt and extracellular regulated kinase signaling prevents lymphocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Akt Phosphorylates and Negatively Regulates Apoptosis Signal-Regulating Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Growth hormone modulation of EGF-induced PI3K-Akt pathway in mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
- 17. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. selleckchem.com [selleckchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Akt1-IN-4 Experiments and Serum Starvation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Akt1 inhibitor, Akt1-IN-4, in conjunction with serum starvation protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of serum starvation in cell culture experiments?
Serum starvation is a common technique used to synchronize cells in the G0/G1 phase of the cell cycle.[1][2] This synchronization is crucial for studying cell cycle progression and the effects of growth factors or inhibitors on a uniform population of cells. Additionally, serum starvation helps to reduce the basal activity of signaling pathways that are activated by components in the serum, providing a lower background for studying specific signaling events.[3][4][5]
Q2: How does serum starvation affect the Akt signaling pathway?
The impact of serum starvation on the Akt signaling pathway can be complex and cell-type dependent.[3][4][5] While it is often assumed to decrease the basal level of Akt phosphorylation (activation), some studies have reported an increase or no significant change in phospho-Akt levels.[6][7] This variability can be attributed to differences in cell lines, the duration of starvation, and the specific experimental conditions.[3][4][5] For instance, in some cancer cell lines with constitutive activation of the Akt pathway, high levels of phosphorylated Akt can persist even after serum withdrawal.[8]
Q3: Why am I observing high basal Akt phosphorylation even after serum starvation?
High basal Akt phosphorylation following serum starvation can be due to several factors:
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Constitutive Pathway Activation: The cell line you are using may have mutations in upstream components of the Akt pathway (e.g., PIK3CA, PTEN) that lead to its continuous activation, independent of serum-derived growth factors.[8]
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Insufficient Starvation Period: The duration of serum starvation may not have been long enough to sufficiently downregulate the pathway.
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Autocrine Signaling: Cells may be producing their own growth factors that activate the Akt pathway in an autocrine manner.
Q4: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Akt1 kinase. It functions by binding to the kinase domain of Akt1, preventing it from phosphorylating its downstream substrates. This inhibition blocks the cellular processes regulated by Akt1, such as cell survival, proliferation, and growth.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background Akt phosphorylation after serum starvation | 1. Constitutively active Akt pathway in the cell line.[8] 2. Incomplete removal of serum. 3. Insufficient duration of serum starvation. | 1. Characterize the mutational status of key pathway components (e.g., PIK3CA, PTEN) in your cell line. 2. Wash cells thoroughly with serum-free media before initiating starvation.[3] 3. Optimize the starvation period (e.g., 12, 24, or 48 hours). |
| Variability in this compound efficacy between experiments | 1. Inconsistent serum starvation timing. 2. Degradation of this compound. 3. Cell density variation. | 1. Strictly adhere to a standardized serum starvation protocol. 2. Prepare fresh inhibitor solutions for each experiment. 3. Seed cells at a consistent density for all experiments. |
| Unexpected cell death after serum starvation and inhibitor treatment | 1. Serum starvation itself can induce apoptosis in some cell lines.[9] 2. The combination of starvation and Akt1 inhibition may be overly cytotoxic. | 1. Perform a time-course experiment to assess cell viability during serum starvation alone. 2. Reduce the concentration of this compound or the duration of treatment. |
| No effect of this compound on downstream targets | 1. Inactive inhibitor. 2. Insufficient inhibitor concentration. 3. Redundancy from other Akt isoforms (Akt2, Akt3). | 1. Verify the activity of the inhibitor using a positive control. 2. Perform a dose-response curve to determine the optimal inhibitor concentration. 3. Investigate the expression and role of other Akt isoforms in your cell model. |
Experimental Protocols
Standard Serum Starvation Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental needs.
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Cell Seeding: Plate cells in complete growth medium and allow them to reach 50-70% confluency.
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Washing: Gently aspirate the complete growth medium. Wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS) to remove any residual serum.
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Starvation: Add pre-warmed, serum-free medium to the cells.
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Incubation: Incubate the cells for the desired period (typically 12-24 hours) in a standard cell culture incubator (37°C, 5% CO2).[10]
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Treatment: After the starvation period, the cells are ready for treatment with this compound or other stimuli.
This compound Inhibition Assay
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Prepare inhibitor: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired final concentrations in serum-free medium.
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Cell Treatment: After serum starvation, replace the serum-free medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).
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Incubation: Incubate the cells for the desired treatment duration.
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Cell Lysis and Analysis: Following treatment, wash the cells with cold PBS and lyse them in an appropriate lysis buffer. The cell lysates can then be analyzed by Western blotting to assess the phosphorylation status of Akt and its downstream targets.
Visualizations
References
- 1. Synchronization of mammalian cell cultures by serum deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Thyroid hormone activates Akt and prevents serum starvation-induced cell death in neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
Refining Akt1-IN-4 treatment duration for maximum effect
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in refining the treatment duration of Akt1-IN-4 for maximum experimental effect.
Introduction to this compound
This compound is a potent and selective inhibitor of the AKT1-E17K mutant, a known oncogenic driver.[1] With a reported IC50 value of less than 15 nM, this compound offers a promising tool for investigating the specific roles of this activated form of Akt1 in various cellular processes and disease models.[1] Due to its recent emergence, extensive peer-reviewed data on optimal treatment conditions is limited. This guide combines the specific information available for this compound with established principles of Akt inhibition to help you design and troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the AKT1-E17K mutant.[1] While the exact mechanism (e.g., ATP-competitive or allosteric) is not yet detailed in publicly available literature, its high potency suggests a strong and specific interaction with the mutant kinase. The E17K mutation in the PH domain of Akt1 leads to its constitutive activation.[2][3]
Q2: What is the recommended starting concentration for my experiments?
A2: Given the IC50 of <15 nM, a good starting point for in vitro cell-based assays would be to perform a dose-response curve ranging from low nanomolar (e.g., 1 nM) to micromolar (e.g., 1-10 µM) concentrations. This will help determine the optimal concentration for achieving the desired level of Akt1-E17K inhibition in your specific cell line.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration is highly dependent on the experimental endpoint.
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For signaling studies (e.g., Western blot for p-Akt): Short-term treatment (e.g., 1, 4, 8, 24 hours) is typically sufficient to observe inhibition of downstream signaling.
-
For cell viability or proliferation assays: Longer-term treatment (e.g., 24, 48, 72 hours or longer) may be necessary to observe phenotypic effects.
-
Kinetics of Inhibition and Recovery: It's important to consider that the inhibition of Akt signaling can sometimes be transient, with recovery of downstream signaling observed after a certain period, even in the continued presence of the inhibitor.[4][5] A time-course experiment is crucial to determine the window of maximum inhibition.
Q4: How can I confirm that this compound is working in my cells?
A4: The most direct way is to perform a Western blot to assess the phosphorylation status of Akt and its downstream targets. You should expect to see a decrease in phosphorylation of Akt at Ser473 and Thr308, as well as reduced phosphorylation of downstream effectors like GSK3β, PRAS40, and S6 ribosomal protein.[3][6]
Q5: Are there known off-target effects of this compound?
A5: Specific off-target effects for this compound are not yet documented in the literature. However, with any kinase inhibitor, off-target activity is a possibility, especially at higher concentrations.[7] It is advisable to use the lowest effective concentration and consider including control experiments to assess potential off-target effects. For instance, using a cell line that does not harbor the AKT1-E17K mutation could serve as a useful negative control.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of Akt signaling (p-Akt levels unchanged) | Insufficient inhibitor concentration: The effective concentration can vary between cell lines. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Incorrect treatment duration: The kinetics of inhibition may be rapid and transient. | Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal treatment window. | |
| Inhibitor degradation: The compound may be unstable under your experimental conditions. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| High protein binding: The inhibitor may bind to serum proteins in the culture medium, reducing its effective concentration. | Consider reducing the serum concentration during treatment, if compatible with your cell line's health. | |
| Cell line expresses a different Akt isoform or lacks the E17K mutation. | Confirm the genetic background of your cell line. This compound is reported to be specific for the AKT1-E17K mutant.[1] | |
| Decreased cell viability at expected effective concentrations | Off-target toxicity: The inhibitor may have cytotoxic effects unrelated to Akt1 inhibition at higher concentrations. | Use the lowest effective concentration determined from your dose-response curve. Perform control experiments with a structurally related but inactive compound if available. |
| On-target toxicity: The cell line may be highly dependent on Akt1 signaling for survival. | This may be the expected outcome. Confirm on-target effect by rescuing the phenotype with a downstream effector if possible. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Cell density, passage number, and serum concentration can affect signaling pathways. | Standardize your cell culture and experimental protocols. Ensure consistent cell density at the time of treatment. |
| Inhibitor precipitation: The compound may not be fully solubilized. | Ensure the inhibitor is completely dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation. | |
| Rebound or recovery of Akt signaling after initial inhibition | Feedback loop activation: Inhibition of Akt can lead to the activation of upstream receptor tyrosine kinases (RTKs), reactivating the pathway.[5] | Consider shorter treatment times focused on the window of maximal inhibition. Combination therapy with an RTK inhibitor might be necessary for sustained inhibition. |
Data Presentation
Table 1: Inhibitor Properties
| Inhibitor | Target | IC50 | Mechanism of Action |
| This compound | AKT1-E17K | < 15 nM[1] | Not specified |
| Ipatasertib (GDC-0068) | Pan-Akt (ATP-competitive) | ~5 nM (Akt1)[3] | ATP-competitive |
| Capivasertib (AZD5363) | Pan-Akt (ATP-competitive) | ~10 nM (Akt1)[2] | ATP-competitive |
| MK-2206 | Pan-Akt (Allosteric) | ~8 nM (Akt1)[8] | Allosteric |
| Akt Inhibitor IV | Inhibits Akt phosphorylation (upstream kinase) | IC50 = 625 nM (for FOXO1a nuclear export)[9][10] | Targets an upstream kinase of Akt |
Experimental Protocols
Protocol: Assessing this compound Efficacy by Western Blot
This protocol describes a general method to determine the effective concentration and treatment duration of this compound by analyzing the phosphorylation of Akt and its downstream targets.
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Cell Seeding: Plate your cells of interest (ideally harboring the AKT1-E17K mutation) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
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Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations.
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Treatment:
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Dose-Response: Treat the cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO) for a fixed time (e.g., 4 hours).
-
Time-Course: Treat the cells with a fixed concentration of this compound (determined from the dose-response experiment) for various durations (e.g., 0, 1, 4, 8, 24 hours).
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), total Akt, p-GSK3β, total GSK3β, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphoprotein levels to the total protein levels and the loading control.
Visualizations
Caption: The PI3K/Akt1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment conditions.
Caption: A logical workflow for troubleshooting lack of this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal Classes of Chemotherapeutic Agents Sensitized by Specific Small-Molecule Inhibitors of Akt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Akt Inhibitor IV - CAS 681281-88-9 - Calbiochem | 124011 [merckmillipore.com]
- 10. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Analysis of Akt Inhibitors: MK-2206 Demonstrates Broad Efficacy in Cancer Cells
A comprehensive comparison between Akt1-IN-4 and the well-characterized allosteric Akt inhibitor, MK-2206, in the context of cancer cell efficacy cannot be provided at this time due to the lack of available scientific literature and experimental data on a compound specifically designated as "this compound". Extensive searches for "this compound" have not yielded specific information regarding its mechanism of action, potency in various cancer cell lines, or the experimental protocols used for its evaluation.
In contrast, MK-2206 is a widely studied, orally bioavailable allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3) with a substantial body of preclinical and clinical data.[1][2][3][4] This guide will therefore focus on the established efficacy and characteristics of MK-2206, providing a framework for the evaluation of Akt inhibitors in cancer research.
The PI3K/Akt Signaling Pathway: A Key Target in Oncology
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6][7][8][9] Dysregulation of this pathway, often through mutations in key components like PIK3CA or the loss of the tumor suppressor PTEN, is a frequent event in a wide range of human cancers.[6][8][9] This aberrant activation makes the Akt kinase a prime target for therapeutic intervention.
RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1"]; Cell_Growth [label="Cell Growth &\nProliferation", shape=ellipse]; Apoptosis_Inhibition [label="Inhibition of\nApoptosis", shape=ellipse]; GSK3b [label="GSK3β"]; Cell_Cycle [label="Cell Cycle\nProgression", shape=ellipse];
RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation of PIP2"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylation (Thr308)"]; Akt -> mTORC1 [label="Activation"]; Akt -> Apoptosis_Inhibition [label="Inhibition of pro-apoptotic\nproteins (e.g., Bad)"]; Akt -> GSK3b [label="Inhibition"]; mTORC1 -> Cell_Growth; GSK3b -> Cell_Cycle; }
Caption: The PI3K/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival.MK-2206: A Potent Allosteric Akt Inhibitor
MK-2206 is a highly selective, allosteric inhibitor of Akt.[1][2][3] Unlike ATP-competitive inhibitors that bind to the kinase domain, MK-2206 binds to a separate (allosteric) site, locking the kinase in an inactive conformation.[1][10] This mechanism of action contributes to its high selectivity for Akt over other kinases.
Efficacy of MK-2206 in Cancer Cell Lines
MK-2206 has demonstrated potent anti-proliferative and pro-apoptotic activity across a broad range of cancer cell lines. Its efficacy is often more pronounced in tumors with activating mutations in the PI3K/Akt pathway, such as PIK3CA mutations or loss of PTEN.[2][11]
| Cell Line | Cancer Type | IC50 (µM) | Genetic Context | Reference(s) |
| A431 | Epidermoid Carcinoma | 5.5 | Ras WT | [12] |
| HCC827 | Non-Small Cell Lung Cancer | 4.3 | Ras WT | [12] |
| NCI-H292 | Non-Small Cell Lung Cancer | 5.2 | Ras WT | [12] |
| NCI-H460 | Non-Small Cell Lung Cancer | 3.4 | PIK3CA E545K | [12] |
| A2780 | Ovarian Cancer | - | - | [1] |
| COG-LL-317 | Acute Lymphoblastic Leukemia | < 0.2 | - | [13] |
| RS4;11 | Acute Lymphoblastic Leukemia | < 0.2 | - | [13] |
| Kasumi-1 | Acute Myeloid Leukemia | < 0.2 | Activating KIT mutation | [13] |
| CHLA-10 | Ewing Sarcoma | < 0.2 | - | [13] |
| CNE-2 | Nasopharyngeal Carcinoma | Low µM range | PIK3CA mutation | [14] |
| C666-1 | Nasopharyngeal Carcinoma | Low µM range | PIK3CA amplification | [14] |
| HONE-1-EBV | Nasopharyngeal Carcinoma | Low µM range | - | [14] |
Note: IC50 values can vary depending on the specific experimental conditions.
MK2206 [label="MK-2206", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt\n(Inactive Conformation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Active_Akt [label="Akt\n(Active Conformation)", style=dashed]; Downstream_Signaling [label="Downstream\nSignaling", shape=ellipse]; Cell_Effects [label="Inhibition of Proliferation\nInduction of Apoptosis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
MK2206 -> Akt [label="Allosteric Binding"]; Akt -> Active_Akt [style=invis]; Active_Akt -> Downstream_Signaling [style=dashed, label="Blocks Activation"]; Downstream_Signaling -> Cell_Effects [label="Inhibition"]; }
Caption: MK-2206 allosterically binds to Akt, preventing its activation and downstream signaling.Experimental Protocols for Evaluating Akt Inhibitor Efficacy
Standardized experimental protocols are crucial for the accurate assessment and comparison of Akt inhibitors. Below are outlines of key assays.
Cell Proliferation Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the Akt inhibitor (e.g., MK-2206) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Outline:
-
Cell Treatment: Treat cells with the Akt inhibitor at a concentration around the IC50 value and a vehicle control for a defined period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Start [label="Cancer Cell\nLines"]; Treatment [label="Treat with\nInhibitor A vs. Inhibitor B"]; Proliferation [label="Cell Proliferation\nAssay (e.g., MTT)"]; Apoptosis [label="Apoptosis Assay\n(e.g., Annexin V)"]; Western_Blot [label="Western Blot\n(p-Akt, etc.)"]; Analysis [label="Data Analysis &\nComparison", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Treatment; Treatment -> Proliferation; Treatment -> Apoptosis; Treatment -> Western_Blot; Proliferation -> Analysis; Apoptosis -> Analysis; Western_Blot -> Analysis; }
Caption: A standard workflow for comparing the efficacy of two inhibitors in cancer cells.Western Blot Analysis of Akt Signaling
This technique is used to detect changes in the phosphorylation status of Akt and its downstream targets, providing insight into the inhibitor's mechanism of action.
Protocol Outline:
-
Cell Lysis: Treat cells with the inhibitor and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for total Akt, phosphorylated Akt (at Ser473 and Thr308), and downstream targets (e.g., p-GSK3β, p-PRAS40).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Conclusion
While a direct comparison with "this compound" is not feasible due to the absence of data, MK-2206 serves as a benchmark for a potent and selective Akt inhibitor. Its efficacy has been demonstrated in a multitude of cancer cell lines, particularly those with an activated PI3K/Akt pathway. The experimental protocols outlined provide a robust framework for the evaluation of novel Akt inhibitors, enabling researchers to assess their potency, mechanism of action, and potential as anti-cancer agents. Future research on novel Akt inhibitors should aim to generate comprehensive datasets, including IC50 values across diverse cancer cell lines and detailed mechanistic studies, to allow for meaningful comparisons with established compounds like MK-2206.
References
- 1. Downregulation of Akt1 Inhibits Anchorage-Independent Cell Growth and Induces Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity Studies and Free Energy Calculations of AKT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Only Akt1 Is Required for Proliferation, while Akt2 Promotes Cell Cycle Exit through p21 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective targeting of the AKT1 (E17K) mutation: advances in precision oncology and therapeutic design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Impact of AKT1 on cell invasion and radiosensitivity in a triple negative breast cancer cell line developing brain metastasis [frontiersin.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pan-Akt Inhibitors: Profiling Akt1-IN-4 Against the Field
For researchers, scientists, and drug development professionals, the selection of a suitable pan-Akt inhibitor is a critical decision in the study of oncology and other diseases where the PI3K/Akt signaling pathway is dysregulated. This guide provides an objective comparison of Akt1-IN-4 (also known as AKT inhibitor VIII) with other prominent pan-Akt inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in this selection process.
The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in cell signaling pathways that govern cell growth, proliferation, survival, and metabolism. The hyperactivation of this pathway is a common feature in many human cancers, making Akt an attractive target for therapeutic intervention. Pan-Akt inhibitors, which target all three isoforms of Akt (Akt1, Akt2, and Akt3), are a major focus of drug discovery efforts.
This guide focuses on this compound, an allosteric inhibitor, and compares its performance with other widely used pan-Akt inhibitors, including the allosteric inhibitor MK-2206 and the ATP-competitive inhibitors Capivasertib (AZD5363) and Ipatasertib (GDC-0068).
Quantitative Comparison of Pan-Akt Inhibitors
The inhibitory potency of these compounds against the three Akt isoforms is a key determinant of their utility. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki) are common metrics for this assessment.
| Inhibitor | Type | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Ki (nM, vs Akt1) | Citation(s) |
| This compound (AKT inhibitor VIII) | Allosteric | 58 | 210 | 2119 | Not Reported | [1][2][3] |
| MK-2206 | Allosteric | 5 - 8 | 12 | 65 | Not Reported | [4][5][6][7][8] |
| Capivasertib (AZD5363) | ATP-Competitive | 3 | 7 - 8 | 7 - 8 | Not Reported | [8][9][10][11] |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5 | 18 | 8 | Not Reported | [8][12][13] |
| GSK690693 | ATP-Competitive | 2 | 13 | 9 | Not Reported | [8] |
| A-443654 | ATP-Competitive | Not Reported | Not Reported | Not Reported | 0.16 | [14][15] |
Note: IC50 and Ki values can vary between different studies and assay conditions. The data presented here is a summary from multiple sources for comparative purposes.
This compound demonstrates notable isoform selectivity, with a clear preference for Akt1 over Akt2 and particularly Akt3.[1][2] This contrasts with ATP-competitive inhibitors like Capivasertib and Ipatasertib, which generally exhibit more equipotent inhibition across all three isoforms.[8][9][10][11][12][13] The allosteric inhibitor MK-2206 also shows some preference for Akt1 and Akt2 over Akt3.[4][5][6][7][8]
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, a diagram of the Akt signaling pathway and a typical experimental workflow for their evaluation are provided below.
Experimental Methodologies
Accurate comparison of inhibitors requires standardized and well-documented experimental protocols. Below are representative methodologies for key assays used to characterize pan-Akt inhibitors.
Biochemical Kinase Inhibition Assay (Caliper Mobility Shift Assay)
This assay directly measures the enzymatic activity of purified Akt isoforms and the inhibitory effect of the compounds.
Objective: To determine the IC50 values of a test compound against Akt1, Akt2, and Akt3.
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes.
-
Fluorescently labeled peptide substrate (e.g., Crosstide).
-
ATP.
-
Assay buffer (e.g., 100 mM HEPES, 10 mM MgCl2, 4 mM DTT, 0.015% Brij-35).
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
Caliper EZ Reader or similar microfluidic capillary electrophoresis system.
Protocol:
-
Prepare a reaction mixture containing the assay buffer, ATP (at its Km for each isoform), and the fluorescently labeled peptide substrate.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding the respective Akt isoform.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop buffer.
-
Analyze the samples using the Caliper EZ Reader. The system separates the phosphorylated and unphosphorylated peptide based on their charge and size, and quantifies the amount of product formed.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Western Blot Analysis for Akt Pathway Inhibition
This assay assesses the ability of an inhibitor to block the Akt signaling pathway within a cellular context by measuring the phosphorylation of downstream targets.
Objective: To determine the effect of a test compound on the phosphorylation of Akt and its downstream substrate GSK3β in a cancer cell line.
Materials:
-
Cancer cell line with an active Akt pathway (e.g., BT474, PC3).
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Protocol:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Conclusion
This compound presents a distinct profile among pan-Akt inhibitors due to its allosteric mechanism of action and its notable selectivity for Akt1. This selectivity may offer advantages in specific research contexts where targeting Akt1 is of primary interest, potentially minimizing off-target effects associated with the inhibition of other isoforms. In contrast, ATP-competitive inhibitors like Capivasertib and Ipatasertib provide potent and broad inhibition across all Akt isoforms, which may be desirable in therapeutic strategies aiming for comprehensive pathway suppression. The allosteric inhibitor MK-2206 offers another alternative with a different selectivity profile.
The choice of a pan-Akt inhibitor should be guided by the specific research question, the desired isoform selectivity, and the experimental system. The data and protocols provided in this guide are intended to facilitate an informed decision by providing a clear, evidence-based comparison of this compound with other key pan-Akt inhibitors.
References
- 1. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. AKT inhibitor VIII | Apoptosis | Akt | TargetMol [targetmol.com]
- 4. MK 2206 dihydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 5. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Potent and selective inhibitors of Akt kinases slow the progress of tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profile of Akt1-IN-4: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the selectivity profile of the allosteric inhibitor, Akt1-IN-4, against the three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). The information presented is intended for researchers, scientists, and drug development professionals working in oncology, metabolism, and signal transduction.
This compound, also known as Akt Inhibitor VIII and Akti-1/2, is a potent, cell-permeable quinoxaline compound that demonstrates isoform-specific inhibition of Akt kinases. Understanding its selectivity is crucial for designing experiments and interpreting results in the study of the PI3K/Akt signaling pathway, which is frequently dysregulated in human cancers.
Quantitative Selectivity Profile
The inhibitory activity of this compound against the three Akt isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear quantitative comparison of the inhibitor's potency for each isoform.
| Kinase Isoform | IC50 (nM) | Fold Selectivity vs. Akt1 |
| Akt1 | 58 | 1 |
| Akt2 | 210 | ~3.6 |
| Akt3 | 2119 | ~36.5 |
Data compiled from multiple sources.[1]
These data demonstrate that this compound is most potent against Akt1, with a 3.6-fold and a 36.5-fold lower potency against Akt2 and Akt3, respectively. This selectivity profile makes it a valuable tool for dissecting the specific roles of Akt1 in cellular processes.
Mechanism of Action
This compound is an allosteric inhibitor, meaning it does not bind to the ATP-binding pocket of the kinase domain, a common mechanism for many kinase inhibitors. Instead, it binds to a pocket at the interface of the pleckstrin homology (PH) domain and the kinase domain. This binding event locks the kinase in an inactive conformation, preventing its activation and subsequent phosphorylation of downstream substrates.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. The three Akt isoforms, while highly homologous, have distinct and sometimes opposing roles in these processes.
Experimental Protocols
The following is a representative protocol for an in vitro kinase assay to determine the IC50 values of this compound against Akt1, Akt2, and Akt3.
Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity of purified Akt1, Akt2, and Akt3.
Materials:
-
Purified, active recombinant human Akt1, Akt2, and Akt3 enzymes.
-
GSK-3 fusion protein as a substrate.
-
This compound (Akt Inhibitor VIII).
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical concentration range for the final assay would be from 1 nM to 10 µM.
-
Enzyme and Substrate Preparation: Dilute the Akt enzymes and GSK-3 substrate in Kinase Assay Buffer to the desired working concentrations. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Assay Reaction:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted Akt enzyme (Akt1, Akt2, or Akt3) to the respective wells.
-
Initiate the kinase reaction by adding 2 µL of a pre-mixed solution of GSK-3 substrate and ATP. The final ATP concentration should be close to its Km value for the respective Akt isoform.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (DMSO) to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound is a valuable chemical probe for studying the roles of Akt1 in health and disease. Its allosteric mechanism and isoform-selective profile offer advantages over non-selective, ATP-competitive inhibitors. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in research settings.
References
Validating Akt1 Target Engagement in Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a molecule interacts with its intended target within a cell is a critical step. This guide provides a comparative overview of experimental methods to validate the target engagement of Akt1 inhibitors, using established compounds as examples. While specific data for "Akt1-IN-4" is not publicly available, this guide will equip researchers with the necessary protocols and comparative data for other widely studied Akt inhibitors to effectively assess target engagement.
The Akt Signaling Pathway: A Key Therapeutic Target
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many cancers, making Akt an attractive target for therapeutic intervention.[1]
Methods for Validating Akt1 Target Engagement
Two primary methods are widely used to confirm that an inhibitor binds to Akt1 in a cellular context: the Cellular Thermal Shift Assay (CETSA) and Western Blotting for phosphorylation status.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly measure the physical interaction between a drug and its target protein in intact cells.[2] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the protein becomes more resistant to heat-induced denaturation.
Western Blot Analysis of Akt Phosphorylation
A common indirect method to assess target engagement of Akt inhibitors is to measure the phosphorylation status of Akt at key residues, such as Serine 473 (p-Akt S473) and Threonine 308 (p-Akt T308), which are critical for its activation. An effective inhibitor will reduce the levels of phosphorylated Akt.
Comparison of Common Akt Inhibitors
Several Akt inhibitors with different mechanisms of action are in various stages of preclinical and clinical development. Below is a comparison of some of the most well-characterized inhibitors.
| Inhibitor | Other Names | Mechanism of Action | Target Isoforms | Reference |
| Ipatasertib | GDC-0068 | ATP-competitive | Pan-Akt (Akt1/2/3) | [3] |
| MK-2206 | Allosteric | Akt1/2 | [4] | |
| Capivasertib | AZD5363 | ATP-competitive | Pan-Akt (Akt1/2/3) | [5] |
Quantitative Data for Akt Inhibitors
The following table summarizes publicly available data on the potency of these inhibitors in cellular assays.
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 | Reference |
| Ipatasertib (GDC-0068) | PC-3 | pPRAS40 (Luminex) | ~100 nM | [6] |
| MK-2206 | Multiple | p-Akt (S473) | Not specified | [4] |
| Capivasertib (AZD5363) | Multiple | p-Akt (S473) | ~0.3 - 0.8 µM | [5] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized procedure and may require optimization for specific cell lines and inhibitors.
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with the desired concentrations of the Akt inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Treatment:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend cells in PBS containing protease and phosphatase inhibitors.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of soluble Akt1 at each temperature by Western blot or other protein detection methods like ELISA.
-
Western Blot Protocol for p-Akt (S473) and Total Akt
This protocol is a general guideline and may need optimization.
-
Cell Lysis:
-
Culture and treat cells with the Akt inhibitor at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-Akt (S473) (e.g., Cell Signaling Technology #4060) and a primary antibody for total Akt (e.g., Cell Signaling Technology #9272) overnight at 4°C, typically at a 1:1000 dilution.[7][8]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities to determine the ratio of p-Akt to total Akt.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
A Comparative Guide to Akt1 Inhibitors in Lung Cancer Models: Akt1-IN-4 versus A-674563
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two inhibitors targeting Akt1, a key node in signaling pathways frequently dysregulated in lung cancer. This document contrasts the novel, mutant-selective inhibitor Akt1-IN-4 with the more broadly studied selective inhibitor A-674563, offering available experimental data and mechanistic insights.
The serine/threonine kinase Akt1 is a critical mediator of cell survival, proliferation, and metabolism, making it a compelling target for cancer therapeutics.[1] In non-small cell lung cancer (NSCLC), the PI3K/Akt pathway is often hyperactivated, driving tumor progression.[2] While pan-Akt inhibitors have been developed, isoform-selective inhibitors are of increasing interest due to the distinct and sometimes opposing roles of the three Akt isoforms (Akt1, Akt2, and Akt3) in tumorigenesis.[2] This guide focuses on a comparative analysis of two compounds, this compound and A-674563, in the context of lung cancer.
Overview and Mechanism of Action
A-674563 is a selective inhibitor of Akt1 with a reported Ki of 11 nM.[3] It functions by targeting the ATP-binding site of the kinase. Notably, A-674563 also exhibits off-target activity, inhibiting PKA (Ki of 16 nM) and CDK2 (Ki of 46 nM).[3] Its efficacy in lung cancer models has been linked to both its on-target Akt1 inhibition and its off-target effects on CDK2, which can induce cell cycle arrest.[2][4]
This compound , also identified as Compound 62 in patent literature, is a highly potent and specific inhibitor of the E17K mutant of Akt1, with an IC50 value of less than 15 nM.[5] The E17K mutation is a known activating mutation in the pleckstrin homology (PH) domain of Akt1, found in a subset of human cancers, including lung cancer.[5] Unlike A-674563, which targets the wild-type enzyme, this compound is designed for precision targeting of a specific oncogenic driver mutation. To date, extensive experimental data on this compound in lung cancer models is not yet available in peer-reviewed literature.
Quantitative Data Comparison
The following tables summarize the available quantitative data for both inhibitors. It is important to note the disparity in the depth of available data, with A-674563 being more extensively characterized in the public domain.
Table 1: Inhibitor Potency and Selectivity
| Compound | Target | IC50 / Ki | Off-Targets (Ki) | Source(s) |
| A-674563 | Akt1 | 11 nM (Ki) | PKA (16 nM), CDK2 (46 nM) | [3] |
| This compound | Akt1 (E17K mutant) | < 15 nM (IC50) | Not reported | [5] |
Table 2: In Vitro Efficacy of A-674563 in NSCLC Cell Lines
A study comparing A-674563 to the pan-Akt inhibitor MK-2206 in six NSCLC cell lines demonstrated that A-674563 had a lower IC50 value in all cell lines tested.[6] The increased efficacy was particularly notable in cell lines with STK11 mutations (A549, A427, and NCI-H23).[6]
| Cell Line | A-674563 IC50 (µM) | MK-2206 IC50 (µM) | Source(s) |
| A549 | ~1.5 | >10 | [6] |
| A427 | ~2.0 | >10 | [6] |
| NCI-H23 | ~2.5 | >10 | [6] |
| NCI-H460 | ~3.0 | ~5.0 | [6] |
| NCI-H358 | ~4.0 | ~6.0 | [6] |
| NCI-H1299 | ~5.0 | ~8.0 | [6] |
Note: IC50 values are approximated from graphical data presented in the cited source.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Akt signaling pathway and inhibitor intervention points.
Caption: Experimental workflow for kinase inhibitor comparison.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are generalized methodologies for key experiments cited in the comparison of A-674563.
Cell Viability Assay (WST-1)
-
Cell Seeding: Plate NSCLC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of A-674563 or a vehicle control (e.g., DMSO) for 72 hours.
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.[2]
Western Blotting
-
Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total Akt, phospho-Akt (Ser473 and Thr308), and downstream targets (e.g., phospho-GSK3β), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Fixation: Harvest and fix treated cells in 70% ethanol overnight at -20°C.
-
Staining: Wash cells and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Concluding Remarks
The comparison between this compound and A-674563 highlights a key strategic divergence in cancer drug development: mutant-specific versus wild-type enzyme inhibition. A-674563 has demonstrated efficacy in preclinical lung cancer models, with its activity influenced by off-target effects on CDK2.[2] This suggests a broader, though potentially less precise, therapeutic window.
In contrast, this compound represents a highly targeted approach, designed to inhibit a specific, activating mutation in Akt1. While data is currently limited, its high potency against the E17K mutant suggests it could be a powerful therapeutic for a defined patient population with this specific genetic alteration.
For researchers in the field, this guide underscores the importance of detailed molecular characterization of tumors to guide the selection of appropriate targeted therapies. Future studies are needed to evaluate the efficacy of this compound in Akt1-E17K-mutant lung cancer models and to directly compare its performance against broader Akt inhibitors like A-674563. Such studies will be critical in determining the optimal therapeutic strategies for targeting the Akt pathway in lung cancer.
References
- 1. AKT1 - Wikipedia [en.wikipedia.org]
- 2. Unique roles of Akt1 and Akt2 in IGF-IR mediated lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A-674563, a putative AKT1 inhibitor that also suppresses CDK2 activity, inhibits human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206 | PLOS One [journals.plos.org]
A Researcher's Guide to Confirming Downstream Pathway Inhibition of Akt1-IN-4
This guide provides a comparative framework for researchers to confirm the downstream pathway inhibition of Akt1-IN-4, a key inhibitor of the serine/threonine kinase Akt1. We will explore the essential downstream markers, compare the expected inhibitory profile with other prominent Akt inhibitors, and provide detailed experimental protocols for validation.
The serine/threonine kinase Akt1 is a central node in the PI3K/Akt signaling pathway, a cascade crucial for regulating cell survival, proliferation, metabolism, and growth.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making Akt1 a prime therapeutic target.[1][3] this compound is a tool compound used in research to probe this pathway. Verifying its on-target effect requires not just measuring the inhibition of Akt1 itself, but also confirming the reduced activity of its key downstream substrates.
Comparative Analysis of Akt Inhibitors
To contextualize the activity of this compound, it is useful to compare it with other well-characterized Akt inhibitors that have been evaluated in preclinical and clinical settings. These inhibitors can be broadly categorized as ATP-competitive or allosteric.
-
Capivasertib (AZD5363): A potent, ATP-competitive pan-Akt inhibitor targeting Akt1, Akt2, and Akt3.[4]
-
Ipatasertib (GDC-0068): An orally administered, ATP-competitive, and highly selective pan-Akt inhibitor.[5]
-
MK-2206: A well-known allosteric inhibitor that locks Akt in a closed, inactive conformation.[6][7]
The primary method to confirm downstream inhibition is to measure the phosphorylation status of key Akt substrates. Activated Akt phosphorylates a multitude of proteins; prominent among them are Glycogen Synthase Kinase 3 Beta (GSK3β), Forkhead box protein O1 (FOXO1), and downstream effectors of the mTORC1 pathway, such as ribosomal protein S6 (S6).[8][9] Inhibition of Akt should lead to a measurable decrease in the phosphorylation of these targets.
Quantitative Downstream Inhibition Data
The following table summarizes representative data from studies on clinically evaluated Akt inhibitors, illustrating the type of results researchers should aim to generate when validating this compound. This data is typically obtained via Western Blot or Reverse-Phase Protein Microarrays (RPPA).
| Inhibitor | Target Analyzed | Cell Line/Model | Concentration | Observed Effect | Reference |
| Capivasertib | p-GSK3β, p-PRAS40, p-S6, p-FOXO | Various | Not specified | Inhibition of phosphorylation | [4] |
| Ipatasertib | p-S6 (Ser240/244) | Uterine Serous Carcinoma Cells | Dose-dependent | Decreased S6 phosphorylation | [5] |
| Ipatasertib | p-S6RP, p-PRAS40, p-p70S6K | Triple-Negative Breast Cancer | Not specified | Downregulation of mTORC1 signaling | [1] |
| MK-2206 | p-Akt, Downstream effectors | Breast Cancer Cell Lines | Dose-dependent | Inhibition of Akt signaling | [10] |
| MK-2206 | p-Akt | Solid Tumor Xenografts | Not specified | Significant inhibition of Akt phosphorylation | [11] |
Visualizing the Mechanism and Workflow
To understand the biological context and the experimental approach, the following diagrams illustrate the Akt1 signaling pathway and a standard workflow for assessing inhibitor efficacy.
Caption: Akt1 signaling pathway and point of inhibition.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Confirming the inhibition of downstream targets of Akt1 is most commonly achieved by Western Blotting. This technique allows for the specific detection and relative quantification of phosphorylated proteins in cell lysates.
Protocol: Western Blot for Downstream Akt1 Targets
This protocol provides a standard procedure for treating cells with an inhibitor, preparing lysates, and performing a Western Blot to detect changes in protein phosphorylation.
1. Cell Culture and Treatment: a. Seed cells (e.g., a cancer cell line with known active PI3K/Akt signaling) in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours if necessary to reduce baseline Akt activity. c. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1, 6, or 24 hours). d. (Optional) For a positive control, stimulate a separate well with a growth factor (e.g., IGF-1, EGF) to robustly activate the Akt pathway.
2. Cell Lysis and Protein Quantification: a. Aspirate media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS). b. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[2] c. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally.[2] e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[2] f. Transfer the supernatant (protein lysate) to a new tube. g. Determine the protein concentration of each lysate using a standard method like the Bicinchoninic acid (BCA) assay.[12]
3. SDS-PAGE and Protein Transfer: a. Normalize all samples to the same protein concentration with lysis buffer and add 4x Laemmli sample buffer. b. Boil samples at 95-100°C for 5 minutes. c. Load 20-30 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel. Include a molecular weight marker. d. Run the gel at 100-120V until the dye front reaches the bottom. e. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 60-90 minutes on ice.[12]
4. Immunoblotting and Detection: a. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[12] b. Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-GSK3β Ser9, anti-phospho-FOXO1 Ser256, or anti-phospho-S6 Ser240/244) diluted in blocking buffer overnight at 4°C with gentle agitation.[12] c. Wash the membrane three times for 10 minutes each with TBST.[12] d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[12] e. Wash the membrane again three times for 10 minutes each with TBST. f. Prepare and apply an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[2] g. Image the resulting chemiluminescent signal.
5. Stripping and Re-probing (for Normalization): a. To ensure equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed. b. Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature. c. Wash thoroughly, re-block, and probe with a primary antibody for the total protein (e.g., anti-GSK3β, anti-FOXO1, anti-S6) or a loading control (e.g., anti-GAPDH, anti-β-actin).[12] d. Repeat the secondary antibody and detection steps. e. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein or loading control signal.
By following this guide, researchers can systematically validate the efficacy of this compound and objectively compare its downstream inhibitory profile to other modulators of this critical signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 3. Structure-Based Profiling of Potential Phytomolecules with AKT1 a Key Cancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Akt signalling through GSK-3β, mTOR and Foxo1 is involved in human skeletal muscle hypertrophy and atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AKT/PKB Signaling: Navigating Downstream - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: Akt Inhibitor IV vs. PI3K Inhibitors in Targeting the PI3K/Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Akt Inhibitor IV and a selection of Phosphoinositide 3-kinase (PI3K) inhibitors. The focus is on their biochemical potency, cellular activity, and the experimental methodologies used for their evaluation. This document aims to be an objective resource for researchers investigating the PI3K/Akt signaling cascade and the therapeutic potential of its inhibitors.
Introduction to the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for drug development.[4] The pathway is initiated by the activation of receptor tyrosine kinases, which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B or PKB) to the plasma membrane, where it is subsequently activated through phosphorylation.[5][6] Once active, Akt phosphorylates a wide array of downstream substrates, promoting cell survival and proliferation.[2][4]
Given the central role of both PI3K and Akt in this pathway, inhibitors targeting either kinase have been extensively developed. This guide focuses on a comparative analysis of Akt Inhibitor IV and various PI3K inhibitors, providing a basis for understanding their distinct and overlapping effects.
Data Presentation: Inhibitor Potency
The following tables summarize the biochemical and cellular potencies of Akt Inhibitor IV and a selection of well-characterized PI3K inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target kinase or a cellular process by 50%.
Table 1: Potency of Akt Inhibitor IV
| Inhibitor | Target/Assay | IC50 | Cell Line(s) |
| Akt Inhibitor IV | FOXO1a nuclear export | 625 nM | 786-O (PTEN-null) |
| Akt Inhibitor IV | Cell Proliferation | <1.25 µM | 786-O |
| Akt Inhibitor IV | Cell Proliferation | 320 - 670 nM | HeLa |
| Akt Inhibitor IV | Cell Proliferation | 340 nM | Jurkat |
| Akt Inhibitor IV | Parainfluenza virus 5 (PIV5) replication | 520 nM | HeLa |
Note: Akt Inhibitor IV is reported to inhibit Akt phosphorylation/activation by targeting an upstream kinase downstream of PI3K, and it does not directly inhibit PI3K.[7]
Table 2: Potency of Pan-PI3K Inhibitors
| Inhibitor | p110α (IC50) | p110β (IC50) | p110δ (IC50) | p110γ (IC50) |
| Buparlisib (BKM120) | 52 nM | 166 nM | 116 nM | 262 nM |
| Pictilisib (GDC-0941) | 3 nM | 33 nM | 3 nM | 75 nM |
Table 3: Potency of Isoform-Selective PI3K Inhibitors
| Inhibitor | p110α (IC50) | p110β (IC50) | p110δ (IC50) | p110γ (IC50) |
| Alpelisib (BYL719) | 5 nM | 1200 nM | 290 nM | 250 nM |
| Idelalisib (CAL-101) | 820 nM | 565 nM | 2.5 nM | 89 nM |
Mandatory Visualizations
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway with points of inhibition.
Experimental Workflow: Comparative Analysis of Inhibitors
Caption: Workflow for comparing Akt and PI3K inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a foundation for designing and executing comparative studies.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified Akt1 or PI3K enzyme
-
Substrate (e.g., GSK-3 fusion protein for Akt)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[13]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test inhibitors (Akt Inhibitor IV, PI3K inhibitors)
-
384-well plates
Protocol:
-
Prepare serial dilutions of the test inhibitors in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add 1 µl of inhibitor or vehicle control (e.g., 5% DMSO).[13]
-
Add 2 µl of the kinase solution to each well.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[13]
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[13]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for PI3K/Akt Pathway Activation
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt pathway following inhibitor treatment.
Materials:
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK-3β, anti-GSK-3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of inhibitors or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.[14]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[16]
Materials:
-
Cancer cell lines
-
96-well or 384-well plates
-
Test inhibitors
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Seed cells at a predetermined density in a multi-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test inhibitors or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).[17]
-
Equilibrate the plates to room temperature for approximately 30 minutes.[18]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[19]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Conclusion
This guide provides a framework for the comparative analysis of Akt Inhibitor IV and various PI3K inhibitors. The provided data tables offer a quantitative comparison of their potencies, while the detailed experimental protocols enable researchers to conduct their own evaluations. The visualizations of the PI3K/Akt signaling pathway and a typical experimental workflow serve to contextualize the points of intervention and the methodologies for inhibitor characterization. It is important to note the indirect mechanism of action of Akt Inhibitor IV, which distinguishes it from direct PI3K inhibitors and may have implications for its cellular effects and potential therapeutic applications. Further research, including head-to-head comparative studies, is necessary to fully elucidate the relative advantages and disadvantages of targeting Akt versus PI3K in different cancer contexts.
References
- 1. scbt.com [scbt.com]
- 2. sinobiological.com [sinobiological.com]
- 3. AKT1 - Wikipedia [en.wikipedia.org]
- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt Inhibitor IV [merckmillipore.com]
- 8. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. promega.jp [promega.jp]
- 14. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promegaconnections.com [promegaconnections.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Validating Akt1-IN-4: A Comparative Guide to its Effects on GSK3β Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Akt1-IN-4 and other common Akt inhibitors, focusing on their effects on the phosphorylation of Glycogen Synthase Kinase 3 Beta (GSK3β), a critical downstream target of Akt. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating the efficacy and specificity of this compound.
The Akt/GSK3β Signaling Pathway
The serine/threonine kinase Akt is a central node in cellular signaling, regulating a multitude of processes including cell survival, growth, and metabolism. A key substrate of Akt is GSK3β. Phosphorylation of GSK3β at Serine 9 by Akt leads to the inhibition of GSK3β's kinase activity. This inactivation has profound effects on various cellular functions.
Caption: The Akt/GSK3β signaling cascade.
Experimental Workflow for Validation
To validate the effect of this compound on GSK3β phosphorylation, a systematic experimental approach is required. The following workflow outlines the key steps, from cell culture to data analysis.
Caption: Western blot workflow for pGSK3β validation.
Comparative Analysis of Akt Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and several alternative Akt inhibitors. This data provides a quantitative basis for comparing their potency.
| Inhibitor | Target(s) | IC50 (pGSK3β or related Akt signaling) | Cell Line(s) |
| This compound | AKT1-E17K | < 15 nM (for AKT1-E17K)[1] | Not specified |
| Akt Inhibitor IV | Akt activation | 625 nM (FOXO1a nuclear export)[2][3] | PTEN-null cells[3][4] |
| GSK690693 | Pan-Akt (Akt1, Akt2, Akt3) | 43 - 150 nM (pGSK3β)[5][6][7] | Various tumor cells[5][6][7] |
| MK-2206 | Allosteric (Akt1, Akt2, Akt3) | IC50 > 10-fold shift in resistant cells[8] | T47D breast cancer cells[8] |
| Capivasertib (AZD5363) | Pan-Akt (Akt1, Akt2, Akt3) | Significant reduction in pGSK3β at 480 mg bid[9] | ER-positive breast cancer[9] |
Experimental Protocols
Western Blotting for pGSK3β (Ser9) Detection
This protocol provides a general framework for assessing the effect of Akt inhibitors on GSK3β phosphorylation. Optimization of antibody concentrations and incubation times may be necessary for specific cell lines and experimental conditions.
1. Cell Culture and Treatment:
-
Culture cells (e.g., a cell line with constitutively active Akt signaling, such as PTEN-null cells) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or alternative inhibitors for a predetermined time course (e.g., 1, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
4. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated GSK3β (Ser9) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
To normalize for protein loading, subsequently probe the same membrane with a primary antibody for total GSK3β, total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH).
-
After each primary antibody incubation, wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Wash the membrane extensively with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p-GSK3β signal to the total GSK3β and the loading control.
By following this guide, researchers can effectively validate the inhibitory effect of this compound on GSK3β phosphorylation and objectively compare its performance against other commercially available Akt inhibitors. This systematic approach will provide robust and reliable data to support further drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. AKT Inhibitor IV | Akt (Protein Kinase B) Inhibitors: R&D Systems [rndsystems.com]
- 4. AKT Inhibitor IV | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
In vitro validation of Akt1-IN-4 specificity
An essential aspect of preclinical drug development is the rigorous in vitro validation of a compound's specificity for its intended target. This guide provides a comparative framework for assessing the in vitro specificity of Akt1-IN-4, a putative inhibitor of the Akt1 kinase. The methodologies and data presentation formats detailed herein are designed for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound against other known Akt inhibitors.
Introduction to Akt Kinase and Inhibition
The Akt protein kinase family, comprising Akt1, Akt2, and Akt3, are critical nodes in the PI3K/Akt signaling pathway, which governs essential cellular processes such as cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making Akt a prime therapeutic target.[1] Akt inhibitors are broadly classified into ATP-competitive and allosteric inhibitors.[1] Achieving isoform-specific inhibition is a significant challenge due to the high degree of homology in the ATP-binding pocket among the three Akt isoforms and other AGC family kinases.[3]
This guide will use data from well-characterized Akt inhibitors to illustrate the validation process for this compound. These include the pan-Akt inhibitor GSK690693, the Akt1-selective inhibitor A-674563, and the Akt2-selective inhibitor CCT128930.
Comparative Kinase Selectivity Profile
A primary assessment of a kinase inhibitor's specificity is its activity against a broad panel of kinases. The data below illustrates the inhibitory activity (IC50 or Ki values) of comparator compounds against the three Akt isoforms and other related kinases.
Table 1: Inhibitory Activity of Selected Akt Inhibitors Against Akt Isoforms
| Compound | Akt1 (IC50/Ki, nM) | Akt2 (IC50/Ki, nM) | Akt3 (IC50/Ki, nM) | Reference |
| This compound | Data to be determined | Data to be determined | Data to be determined | |
| GSK690693 | 2 | 13 | 9 | [4] |
| A-674563 | 11 (Ki) | - | - | [5] |
| CCT128930 | - | 6 | - | [6] |
Table 2: Off-Target Kinase Profile of Selected Akt Inhibitors
| Kinase | GSK690693 (IC50, nM) | A-674563 (Ki, nM) | CCT128930 (IC50, nM) |
| PKA | >1000 | 16 | 168 |
| PKCγ | >1000 | - | - |
| CDK2 | - | 46 | - |
| ROCK1 | 20 | - | - |
| SGK1 | 18 | - | - |
| Reference | [4] | [5] | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the context of Akt1 inhibition and the process of its validation, the following diagrams are provided.
Caption: PI3K/Akt1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro validation of this compound specificity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental data.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Akt1, Akt2, and Akt3 enzymes.
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes.
-
AKT (PKB) Substrate peptide (e.g., CKRPRAASFAE).
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ATP.
-
This compound and comparator compounds (e.g., GSK690693).
-
White, opaque 96-well or 384-well plates.
Procedure:
-
Prepare serial dilutions of this compound and comparator compounds in the appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the kinase reaction buffer, the specific Akt isoform, and the substrate peptide.
-
Add the diluted compounds to the wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (typically at the Km for the respective kinase).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Kinome Scan
A kinome scan is a broad screening assay to assess the selectivity of an inhibitor against a large panel of kinases.
Objective: To determine the off-target effects of this compound by measuring its inhibitory activity against a comprehensive panel of human protein kinases.
Procedure: This is typically performed as a service by specialized companies. The general principle involves a radiometric or fluorescence-based assay.
-
This compound is tested at a fixed concentration (e.g., 1 µM) against a panel of over 250 purified human kinases.
-
The percent inhibition of each kinase by this compound is determined.
-
For any kinases that show significant inhibition (e.g., >50%), a full IC50 curve is generated to determine the potency of the off-target interaction.
Western Blot Analysis for Target Engagement in Cells
This assay confirms that the inhibitor can engage and inhibit the target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
Objective: To assess the ability of this compound to inhibit the phosphorylation of Akt and its downstream substrate, GSK3β, in a cellular environment.
Materials:
-
Cancer cell line with an active PI3K/Akt pathway (e.g., BT474 breast cancer cells).
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
By following these protocols and presenting the data in a clear, comparative format, researchers can effectively validate the in vitro specificity of this compound and make informed decisions about its potential as a therapeutic agent.
References
- 1. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Validate User [aacrjournals.org]
- 6. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Akt1 Inhibition with Paclitaxel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the synergistic anti-cancer effects of combining an Akt1 inhibitor, exemplified by Akt1-IN-4, with the widely used chemotherapeutic agent, paclitaxel. While direct experimental data on the specific combination of this compound and paclitaxel is not extensively available in public literature, this document outlines the strong scientific rationale for this approach, presents a model for experimental validation, and provides detailed protocols for researchers to conduct their own assessments.
The central hypothesis is that inhibiting the PI3K/Akt signaling pathway, a critical mediator of cell survival and proliferation, can overcome resistance and enhance the apoptotic effects of paclitaxel.[1][2] Paclitaxel's primary mechanism involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[3][4][5] However, cancer cells can develop resistance, often through the upregulation of survival pathways like PI3K/Akt.[6][7][8] By combining these two agents, it is possible to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual effects.
Unraveling the Molecular Mechanisms: A Signaling Pathway Perspective
The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling cascade that promotes cell growth, survival, and proliferation, and its overactivation is a common feature in many human cancers.[9][10] Akt1, a key node in this pathway, phosphorylates numerous downstream targets to inhibit apoptosis and promote cell cycle progression.[11][12][13] Paclitaxel induces mitotic arrest, which can be counteracted by the pro-survival signals from an active Akt pathway. An Akt1 inhibitor like this compound is designed to block these survival signals, thereby sensitizing cancer cells to paclitaxel-induced cell death.
A Framework for Assessing Synergy: Experimental Workflow
To rigorously evaluate the synergistic potential of this compound and paclitaxel, a systematic experimental approach is required. The following workflow outlines the key stages, from initial single-agent dose-response assessment to in-depth analysis of the combination's effects on apoptosis and the cell cycle.
Comparative Performance Data (Exemplar)
The following tables present exemplar data that could be generated from the experimental workflow. These values are for illustrative purposes to guide researchers in their data presentation and interpretation.
Table 1: Single-Agent and Combination IC50 Values
This table shows the half-maximal inhibitory concentration (IC50) for each drug alone and for the combination, demonstrating the increased potency when the drugs are used together.
| Cell Line | Drug | IC50 (nM) |
| Ovarian Cancer (SKOV-3) | This compound | 1500 |
| Paclitaxel | 25 | |
| Combination (1:60 ratio) | 8 (as Paclitaxel) | |
| Breast Cancer (MCF-7) | This compound | 2200 |
| Paclitaxel | 15 | |
| Combination (1:147 ratio) | 4 (as Paclitaxel) | |
| NSCLC (A549) | This compound | 3000 |
| Paclitaxel | 40 | |
| Combination (1:75 ratio) | 12 (as Paclitaxel) |
Table 2: Combination Index (CI) Values
The Combination Index (CI) is a quantitative measure of drug interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[14][15]
| Cell Line | Fractional Effect (Fa) | Combination Index (CI) | Interpretation |
| Ovarian Cancer (SKOV-3) | 0.50 (IC50) | 0.72 | Synergism |
| 0.75 | 0.61 | Synergism | |
| 0.90 | 0.55 | Strong Synergism | |
| Breast Cancer (MCF-7) | 0.50 (IC50) | 0.65 | Synergism |
| 0.75 | 0.58 | Synergism | |
| 0.90 | 0.51 | Strong Synergism | |
| NSCLC (A549) | 0.50 (IC50) | 0.81 | Synergism |
| 0.75 | 0.70 | Synergism | |
| 0.90 | 0.64 | Synergism |
Table 3: Induction of Apoptosis by Combination Treatment
This table summarizes exemplar results from an Annexin V/PI flow cytometry assay, showing a significant increase in the apoptotic cell population with the combination treatment compared to single agents.
| Treatment (48h) | Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Control (Untreated) | SKOV-3 | 2.1 ± 0.4 | 1.5 ± 0.3 | 3.6 |
| This compound (IC50) | SKOV-3 | 5.8 ± 0.9 | 3.2 ± 0.5 | 9.0 |
| Paclitaxel (IC50) | SKOV-3 | 15.2 ± 2.1 | 8.9 ± 1.3 | 24.1 |
| Combination | SKOV-3 | 35.7 ± 3.5 | 18.4 ± 2.8 | 54.1 |
Detailed Experimental Protocols
1. Cell Viability Assay (MTT or MTS)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[16][17]
-
Materials : 96-well plates, appropriate cancer cell lines, culture medium, this compound, Paclitaxel, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent, solubilization solution (e.g., DMSO or SDS).
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Paclitaxel, both individually and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Remove the culture medium and add 100 µL of medium containing the various drug concentrations. Include untreated and vehicle-only controls.
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10-20 µL of MTT (5 mg/mL) or MTS solution to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20]
-
Materials : 6-well plates, test compounds, phosphate-buffered saline (PBS), 1X binding buffer, Annexin V-FITC (or other fluorochrome), Propidium Iodide (PI) staining solution, flow cytometer.
-
Procedure :
-
Seed cells in 6-well plates and treat with this compound, Paclitaxel, and the combination at their respective IC50 concentrations for 48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples immediately using a flow cytometer. Viable cells will be Annexin V-/PI-, early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.
-
3. Calculation of the Combination Index (CI)
The Chou-Talalay method is a widely accepted method for quantifying drug synergy.[21][22]
-
Software : CompuSyn or similar software is recommended for accurate calculation.
-
Procedure :
-
Input the dose-response data (drug concentrations and the corresponding fractional effect, Fa, where Fa = 1 - % viability) for each single agent and the combination into the software.
-
The software will generate a median-effect plot and calculate the parameters for each drug (m, the slope; and Dm, the IC50).
-
The CI value is then calculated based on the following equation for mutually exclusive drugs: CI = (D)1/(Dx)1 + (D)2/(Dx)2, where (Dx)1 and (Dx)2 are the doses of drug 1 and drug 2 alone required to produce effect x, and (D)1 and (D)2 are the doses of the drugs in combination that also produce effect x.
-
Analyze the CI values at different effect levels (Fa) to determine if the synergy is dose-dependent.
-
Logical Framework for Synergy
The synergistic interaction between an Akt1 inhibitor and paclitaxel can be understood as a multi-pronged attack on cancer cell survival and proliferation mechanisms. The inhibitor dismantles the cell's pro-survival signaling, while paclitaxel induces catastrophic failure in cell division.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Akt involvement in paclitaxel chemoresistance of human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AKT1 and CTNNB1 mutations as drivers of paclitaxel resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 15. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Guide | How to Measure Cell Viability [promega.ro]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Calculation of the Combination Index (CI) [bio-protocol.org]
- 22. austinpublishinggroup.com [austinpublishinggroup.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Akt1-IN-4
For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Akt1-IN-4, a cell-permeable and reversible benzimidazole compound that inhibits Akt phosphorylation. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.
Essential Safety and Handling Information
Proper handling and storage are the first steps in a safe disposal process. Below is a summary of key quantitative and qualitative data for this compound and similar Akt inhibitors.
| Property | Data |
| CAS Number | 681281-88-9[1] |
| Appearance | Solid, light yellow to yellow[2] |
| Storage Temperature | 2-8°C or -20°C for long-term storage[1][3] |
| Special Storage | Protect from light, hygroscopic (desiccated)[1][4] |
| Solubility | Soluble in DMSO (e.g., 5 mg/mL)[1] |
| Toxicity | Considered a hazardous substance. May cause eye and skin irritation. Damaging to health if ingested or absorbed through the skin.[5] |
| Personal Protective | Wear chemical safety goggles and compatible chemical-resistant gloves. Use in a well-ventilated area or fume hood.[6] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[7] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general guidelines for hazardous chemical waste and should be adapted to comply with your institution's specific policies and local regulations.[8][9]
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is in solid form, dissolved in a solvent (e.g., DMSO), or part of a contaminated material (e.g., pipette tips, gloves).
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible chemical waste. For example, keep it separate from strong acids, bases, and oxidizing agents.[7]
2. Preparing the Waste Container:
-
Select an Appropriate Container: Use a container that is compatible with the waste. For solid this compound or solutions in organic solvents like DMSO, a glass container is recommended.[9]
-
Label the Container: As soon as the first drop of waste is added, label the container clearly. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent used (if any), e.g., "in Dimethyl Sulfoxide"
-
The concentration or amount of the active compound.
-
The date the waste was first added.
-
The Principal Investigator's (PI) name and lab location.[9]
-
3. Waste Accumulation and Storage:
-
Secure the Container: Keep the waste container tightly sealed when not in use.[9]
-
Store Safely: Store the waste container in a designated, secondary containment tray within the laboratory where the waste is generated. Do not store waste in public areas like hallways.[10]
-
Monitor Fill Level: Do not overfill the container. It is recommended to dispose of the container when it is 75% full or within 90 days, whichever comes first.[9]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Follow your institution's procedures for chemical waste pickup. This typically involves contacting the EHS office or submitting an online request.
-
Do Not Dispose Down the Drain: this compound and its solutions should not be disposed of down the sink.[9]
5. Handling Spills:
-
Minor Spills: For small spills of solid material, use dry clean-up procedures and avoid generating dust. Place the spilled material in a suitable, labeled container for waste disposal.[5] For small liquid spills, absorb with an inert material and place in the waste container.
-
Major Spills: In the event of a larger spill, evacuate the area and alert your institution's emergency responders.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Akt Inhibitor IV [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Akt Inhibitor IV - CAS 681281-88-9 - Calbiochem | 124011 [merckmillipore.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 7. Akt1 and Akt2-IN-1|893422-47-4|MSDS [dcchemicals.com]
- 8. fishersci.fr [fishersci.fr]
- 9. a.storyblok.com [a.storyblok.com]
- 10. orf.od.nih.gov [orf.od.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
